molecular formula C13H18ClNO2 B1460437 Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride CAS No. 27594-60-1

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Cat. No.: B1460437
CAS No.: 27594-60-1
M. Wt: 255.74 g/mol
InChI Key: KFXVCIDFAVIORN-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride) is an analytical reference standard that is structurally similar to known stimulants. This product is intended for research and forensic applications.>

Properties

IUPAC Name

methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXVCIDFAVIORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342461
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
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Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27594-60-1
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Synaptic Signature: A Technical Guide to the Mechanism of Action of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Abstract

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is a synthetic compound whose structural architecture places it within a class of psychoactive molecules known for their potent interactions with the central nervous system. This technical guide synthesizes the available scientific evidence to elucidate the compound's anticipated mechanism of action. Based on its structural homology to well-characterized stimulants such as methylphenidate and pyrovalerone, it is posited that this compound functions primarily as a dual reuptake inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition is expected to lead to an accumulation of these key neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. This guide will delve into the molecular underpinnings of this proposed mechanism, contextualize its pharmacological activity with data from structurally related analogs, and provide detailed experimental protocols for its empirical validation.

Introduction: Structural Clues to a Stimulant Profile

This compound is an analytical reference standard noted for its structural similarity to known central nervous system stimulants.[1] The molecule features a core phenylacetate scaffold with a pyrrolidine ring, a combination that is a hallmark of a class of compounds known as pyrovalerone derivatives.[2][3] These compounds are recognized for their potent inhibition of monoamine transporters.[2][3] The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets due to its favorable pharmacokinetic and pharmacodynamic properties.[4]

The direct structural relationship to methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD), further supports the hypothesis of a stimulant-like mechanism of action.[5] Methylphenidate and its analogs are well-documented inhibitors of DAT and NET.[6][7] Therefore, it is with high confidence that we can predict the primary pharmacological action of this compound to be the modulation of dopamine and norepinephrine reuptake.

The Primary Mechanism: Dual Inhibition of Dopamine and Norepinephrine Transporters

The central hypothesis for the mechanism of action of this compound is its function as a competitive inhibitor at the binding sites of the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The Role of Monoamine Transporters

DAT and NET are transmembrane proteins located on presynaptic neurons. Their primary function is to actively remove dopamine and norepinephrine, respectively, from the synaptic cleft, thus terminating their signaling. This reuptake process is crucial for maintaining neurotransmitter homeostasis and regulating the duration and intensity of synaptic transmission.

A Competitive Inhibition Model

This compound is expected to bind to the substrate recognition sites on DAT and NET, thereby physically obstructing the re-entry of dopamine and norepinephrine into the presynaptic neuron. This competitive inhibition leads to an increased concentration and prolonged residence time of these neurotransmitters in the synapse, resulting in amplified and extended activation of postsynaptic dopamine and norepinephrine receptors.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine/Norepinephrine Vesicle DA_NE Dopamine/ Norepinephrine Vesicle->DA_NE Release DAT_NET DAT/NET Transporter Compound Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride Compound->DAT_NET Inhibition DA_NE->DAT_NET Receptor Postsynaptic Receptor DA_NE->Receptor Binding & Activation

Caption: Proposed mechanism of action for this compound.

Pharmacological Context from Structural Analogs

Insights from Pyrovalerone Analogs

Research on a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs has demonstrated that these compounds are potent inhibitors of both DAT and NET, with significantly lower activity at the serotonin transporter (SERT).[2][3] This selectivity for catecholamine transporters is a defining characteristic of this chemical class.

Compound ClassDAT Affinity (Ki, nM)NET Affinity (Ki, nM)SERT Affinity (Ki, nM)
Pyrovalerone AnalogsPotent (low nM)Potent (low nM)Weak (high nM to µM)
Methylphenidate AnalogsPotent (low to mid nM)Potent (mid to high nM)Very Weak (>1 µM)

Table 1: General monoamine transporter binding affinities for pyrovalerone and methylphenidate analogs, providing a predictive model for this compound.

Comparison with Methylphenidate Analogs

Studies on various derivatives of methylphenidate consistently show a high affinity for DAT, followed by a somewhat lower affinity for NET, and negligible affinity for SERT.[6] For instance, brominated analogs of methylphenidate exhibit high affinity for both DAT and NET.[8] This pharmacological signature aligns with the predicted activity of this compound.

Experimental Validation: Methodologies and Protocols

To empirically determine the mechanism of action and pharmacological profile of this compound, two primary in vitro assays are indispensable: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a specific receptor or transporter. The principle involves a competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, NET, and SERT.

Experimental Workflow:

Radioligand_Binding_Assay Start Start Membrane_Prep Prepare membranes from cells expressing DAT, NET, or SERT Start->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Filtration Rapidly filter to separate bound from free radioligand Incubation->Filtration Quantification Quantify radioactivity on filters Filtration->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the prepared cell membranes.

    • Add increasing concentrations of this compound.

    • Add a constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).

    • Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the functional potency (IC50) of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin.

Experimental Workflow:

Synaptosomal_Uptake_Assay Start Start Synaptosome_Prep Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) Start->Synaptosome_Prep Pre-incubation Pre-incubate synaptosomes with varying concentrations of test compound Synaptosome_Prep->Pre-incubation Uptake_Initiation Initiate uptake by adding radiolabeled neurotransmitter (e.g., [³H]dopamine) Pre-incubation->Uptake_Initiation Termination Terminate uptake by rapid filtration Uptake_Initiation->Termination Quantification Quantify radioactivity in synaptosomes Termination->Quantification Analysis Calculate IC50 values Quantification->Analysis End End Analysis->End

Caption: Workflow for a synaptosomal monoamine uptake assay.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Dissect specific brain regions from rodents (e.g., striatum for dopamine uptake, cortex for norepinephrine uptake).

    • Homogenize the tissue in a sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction.

    • Resuspend the synaptosomes in a physiological buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate the synaptosomes with various concentrations of this compound.

    • Initiate the uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short, defined period at a physiological temperature.

  • Termination and Measurement:

    • Stop the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the synaptosomes and measure the accumulated radioactivity.

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage of uptake inhibition against the log concentration of the test compound.

Conclusion

Based on a thorough analysis of its chemical structure and the extensive literature on its close analogs, this compound is predicted to act as a potent and selective inhibitor of the dopamine and norepinephrine transporters. This mechanism of action is consistent with that of known psychostimulants. The empirical validation of this hypothesis can be robustly achieved through standard in vitro pharmacological assays, namely radioligand binding and synaptosomal uptake studies. A comprehensive understanding of its interaction with monoamine transporters is fundamental for any further research or development involving this compound.

References

An In-depth Technical Guide to Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (CAS 27594-60-1): From Analytical Standard to a Potential Neuromodulator

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (CAS No. 27594-60-1), a compound of significant interest in both analytical chemistry and the broader field of neuroscience. While primarily utilized as a reference standard in forensic and toxicological laboratories, its structural characteristics suggest a potential for applications in drug discovery and development. This document will delve into its physicochemical properties, established applications, potential mechanisms of action, and detailed protocols for its use and study.

Core Compound Characteristics

This compound, hereafter referred to as M2P2P, is a synthetic organic compound with a unique structure that includes a pyrrolidine ring and an ester functional group.[1] Its hydrochloride salt form enhances its stability and solubility, which is crucial for pharmaceutical and analytical applications.[1]

PropertyValueSource
CAS Number 27594-60-1[1][2]
Molecular Formula C₁₃H₁₈ClNO₂[1]
Molecular Weight 255.74 g/mol [1]
IUPAC Name methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride[1]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Solubility DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 10 mg/ml[3][4]
Storage -20°C[5]
Stability ≥ 5 years[3]

Established Application as an Analytical Reference Standard

The primary and most widespread application of M2P2P is as an analytical reference standard.[1][4] Its structural similarity to known stimulants, particularly synthetic cathinones, makes it an invaluable tool for forensic laboratories and researchers working on the identification and quantification of new psychoactive substances (NPS).[1][4][6]

The rationale for its use as a standard is rooted in the principles of analytical chemistry. To confidently identify and quantify an unknown substance in a sample (e.g., a seized powder or a biological fluid), it is necessary to compare its analytical properties (such as retention time in chromatography and mass spectrum) to a well-characterized, pure standard. M2P2P serves this purpose for a class of emerging designer drugs.

Experimental Workflow: Identification of an Unknown Substance using M2P2P

The following workflow outlines the typical process in a forensic laboratory for identifying a substance suspected to be a synthetic cathinone, using M2P2P as a reference standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_standard_prep Standard Preparation cluster_data Data Analysis & Confirmation Sample Seized Material or Biological Sample Extraction Solvent Extraction & Filtration Sample->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Inject Sample HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC Inject Sample Compare Compare Retention Time & Mass Spectrum GCMS->Compare HPLC->Compare Standard M2P2P (CAS 27594-60-1) Reference Standard Dilution Serial Dilution to Working Concentration Standard->Dilution Dilution->GCMS Inject Standard Dilution->HPLC Inject Standard Identify Positive Identification & Quantification Compare->Identify

Caption: Workflow for using M2P2P as a reference standard.

Detailed Protocol: GC-MS Analysis

This protocol provides a self-validating system for the identification of M2P2P or related compounds.

  • Preparation of Standard Solution:

    • Accurately weigh 1 mg of M2P2P and dissolve it in 1 ml of methanol to prepare a 1 mg/ml stock solution.

    • Perform serial dilutions to generate working standards of 100 µg/ml, 10 µg/ml, and 1 µg/ml. The use of multiple concentrations helps in establishing a calibration curve for quantification.

  • Sample Preparation:

    • For a solid sample, dissolve a small, accurately weighed amount in methanol.

    • For a biological sample (e.g., urine), perform a liquid-liquid or solid-phase extraction to isolate the analytes from the matrix. This is a critical step to remove interferences.

  • GC-MS Instrumentation:

    • GC Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.

    • Injection: 1 µl of the prepared sample or standard is injected in splitless mode to maximize sensitivity.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 20°C/minute, and hold for 5 minutes. This temperature program is designed to separate a wide range of compounds.

    • MS Detection: Operate in full scan mode (e.g., m/z 40-500) for qualitative analysis.

  • Data Analysis:

    • Compare the retention time of any peak of interest in the sample chromatogram with the retention time of the M2P2P standard.

    • Compare the mass spectrum of the peak of interest with the mass spectrum of the M2P2P standard. A match in both retention time and mass spectrum provides a high degree of confidence in the identification.

Potential Applications in Neuroscience and Drug Discovery

While its primary role is as an analytical standard, the chemical structure of M2P2P places it in the category of synthetic cathinones, which are known to act as monoamine reuptake inhibitors.[1][7] This suggests that M2P2P has the potential to interact with key neurotransmitter systems in the brain.

Presumed Mechanism of Action: Inhibition of Monoamine Transporters

The structural similarity of M2P2P to pyrovalerone analogs, a well-studied class of potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), strongly suggests a similar mechanism of action.[8] These transporters are responsible for clearing dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the concentration and duration of action of these neurotransmitters in the synapse, resulting in stimulant effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release Synaptic_Cleft Synaptic Cleft DA_Release->Synaptic_Cleft 1. Signal DAT DAT Dopamine Transporter DA_Receptor Dopamine Receptors Synaptic_Cleft->DAT 3. Reuptake Synaptic_Cleft->DA_Receptor 2. Binding M2P2P M2P2P (CAS 27594-60-1) M2P2P->DAT 4. Inhibition

Caption: Presumed mechanism of M2P2P at the dopaminergic synapse.

Representative Protocol: In Vitro Monoamine Transporter Uptake Assay

To experimentally validate the presumed mechanism of action of M2P2P, a radioligand uptake assay is the gold standard. This protocol describes a method to determine the potency of M2P2P in inhibiting dopamine uptake in cells expressing the human dopamine transporter (hDAT).

  • Cell Culture:

    • HEK293 cells stably transfected with hDAT are cultured in appropriate media. The use of a stable cell line ensures consistent expression of the target protein.

  • Assay Preparation:

    • Cells are harvested and seeded into 96-well plates.

    • Prepare a range of concentrations of M2P2P (e.g., from 1 nM to 100 µM) in assay buffer. A wide concentration range is necessary to determine the IC₅₀ value accurately.

  • Uptake Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the different concentrations of M2P2P or vehicle control for 10-20 minutes. This allows the compound to bind to the transporter.

    • Initiate the uptake by adding a solution containing [³H]dopamine (a radiolabeled version of dopamine) to each well.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at room temperature. The timing is critical to ensure measurement of the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. The cold temperature stops the transport process.

  • Detection and Analysis:

    • Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the amount of [³H]dopamine taken up by the cells.

    • The data is then analyzed to determine the concentration of M2P2P that inhibits dopamine uptake by 50% (the IC₅₀ value). This is a key measure of the compound's potency.

Synthesis and Chemical Reactions

M2P2P is synthesized through established organic chemistry reactions. Understanding its synthesis is crucial for researchers who may wish to create analogs for structure-activity relationship (SAR) studies.

General Synthetic Pathway

The synthesis generally involves the reaction of an alpha-halo ester with pyrrolidine, followed by conversion to the hydrochloride salt.[1]

Reactant1 Methyl 2-bromo-2-phenylacetate Intermediate Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (Free Base) Reactant1->Intermediate + Reactant2 Pyrrolidine Reactant2->Intermediate Product M2P2P (Hydrochloride Salt) (CAS 27594-60-1) Intermediate->Product + Reagent HCl in Ether Reagent->Product

Caption: General synthesis of M2P2P.

M2P2P can undergo typical reactions of esters and amines, such as hydrolysis of the ester group or nucleophilic substitution at the pyrrolidine nitrogen.[1] These reactions can be exploited to create a library of related compounds for further research.

Future Research Directions and Conclusion

This compound is a compound with a well-defined role in analytical and forensic chemistry. However, its potential as a neuromodulatory agent is largely unexplored. Future research should focus on:

  • In-depth Pharmacological Characterization: Performing in vitro binding and uptake assays for DAT, NET, and the serotonin transporter (SERT) to determine its potency and selectivity.

  • In Vivo Studies: Investigating its effects on locomotor activity, reward pathways, and other behavioral paradigms in animal models to understand its stimulant and abuse potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of M2P2P to identify key structural features that determine its potency and selectivity for monoamine transporters.

References

The Biological Activity of Pyrrolidine-Based Compounds: From Privileged Scaffold to Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1] Its prevalence in a vast number of natural products and FDA-approved drugs is a testament to its unique structural and physicochemical properties.[1][2][3] Unlike flat aromatic systems, the sp³-hybridized framework of pyrrolidine provides a distinct three-dimensional geometry, enabling a more sophisticated and precise interaction with complex biological targets.[1][4][5] This guide provides a comprehensive exploration of the diverse biological activities of pyrrolidine-containing compounds, delving into their mechanisms of action, the structure-activity relationships that govern their potency, and the robust experimental methodologies used to validate their therapeutic potential.

The Pyrrolidine Scaffold: A Structural Advantage in Drug Design

The success of the pyrrolidine motif is not coincidental; it stems from inherent structural features that medicinal chemists leverage to enhance biological activity and optimize pharmacokinetic profiles.

Three-Dimensionality and Stereochemical Complexity

The non-planar, puckered nature of the pyrrolidine ring allows it to present substituents in precise spatial orientations, which is critical for enantioselective recognition by protein targets like enzymes and receptors.[4][5] This three-dimensional coverage is a significant advantage over flat aromatic rings.[4][5] The phenomenon of "pseudorotation" endows the ring with conformational flexibility, allowing it to adopt various low-energy shapes (envelope and twisted conformations) to achieve an optimal fit within a binding pocket.[4]

Furthermore, the pyrrolidine ring can possess up to four stereogenic carbon atoms, leading to a multitude of possible stereoisomers.[5] This stereochemical diversity is a powerful tool in drug design, as different isomers of the same compound can exhibit vastly different biological profiles and potencies due to their unique binding modes.[4][5]

Caption: Structural features of the pyrrolidine scaffold and their impact on drug design.

A Spectrum of Biological Activities

The versatility of the pyrrolidine scaffold has led to the development of compounds with a wide array of therapeutic applications. This section details the most significant of these activities, supported by quantitative data.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[6] Hybrids incorporating moieties like spirooxindole, thiazole, and coumarin have shown potent activity against numerous cancer cell lines.[6]

For instance, certain dispiro indenoquinoxaline pyrrolidine analogues have exhibited good biological activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values comparable to the standard drug doxorubicin.[5] Similarly, novel mesitylene-based spirooxindoles have shown potent cytotoxic effects against the human lung cancer cell line A549, with some compounds demonstrating high efficacy while remaining non-cytotoxic to non-cancerous fibroblast cells.[7]

Table 1: Selected Pyrrolidine Derivatives with Anticancer Activity

Compound ClassCancer Cell LineReported IC₅₀ (µM)Reference
Spirooxindole AnalogA549 (Lung)1.2[7]
Spirooxindole AnalogA549 (Lung)3.48[7]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidineMCF-7 (Breast)17[5]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidineHeLa (Cervical)19[5]
Spiropyrrolidine-thiazolo-oxindoleHepG2 (Liver)~0.8 (µg/mL)[2]
Thiosemicarbazone pyrrolidine–copper(II) complexSW480 (Colon)0.99[2]
Antiviral Activity

The pyrrolidine scaffold is integral to several potent antiviral agents. A key mechanism involves the inhibition of viral proteases, which are essential for the cleavage of viral polyproteins into mature, functional units.[8] Novel pyrrolidine derivatives have been specifically designed as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[8][9]

Beyond COVID-19, pyrrolidine-based drugs are used to treat other viral infections. Telaprevir and Ombitasvir are established drugs for treating chronic Hepatitis C Virus (HCV) by inhibiting the NS3/4A serine protease and the NS5A protein, respectively.[10][11] Other derivatives have demonstrated substantial activity against DNA viruses like Herpes Simplex Virus Type 1 (HSV-1) and RNA viruses such as Influenza A and Vesicular Stomatitis Virus.[12][13]

Table 2: Pyrrolidine Derivatives with Antiviral Activity

Compound/DrugViral TargetReported IC₅₀ / EC₅₀Reference
Pyrrolidine-bearing quinoxalineHSV-10.32 µM[14]
Pyrrolidine-bearing quinoxalineH1N1 (Influenza)1.76 µM[14]
Pyrrolidine-bearing quinoxalineSARS-CoV-21.06 µM[14]
TelaprevirHCV NS3/4A ProteasePotent Inhibitor[10]
OmbitasvirHCV NS5A ProteinPotent Inhibitor[10]
Neuroprotective and Central Nervous System (CNS) Activity

The pyrrolidone (2-oxopyrrolidine) family of chemicals, including the pioneering nootropic drug Piracetam, has long been investigated for its cognitive-enhancing and neuroprotective effects.[15] This class of compounds has shown potential in treating cognitive impairment, neurodegenerative diseases, and epilepsy.[15][16]

The mechanisms are varied. Some derivatives act as acetylcholinesterase (AChE) inhibitors, a key strategy in managing Alzheimer's disease by increasing acetylcholine levels in the brain.[16][17] Others function as potent sodium channel blockers, offering neuroprotection in models of ischemic stroke.[18] Marketed drugs like the anticonvulsant Levetiracetam underscore the clinical success of this scaffold in neurology.[15]

Antibacterial and Antifungal Activity

Pyrrolidine derivatives have emerged as promising anti-infective agents.[12] Their mechanisms often involve the inhibition of essential bacterial enzymes. For example, certain 1,2,4-oxadiazole pyrrolidine derivatives inhibit DNA gyrase and topoisomerase IV, crucial targets for antibacterial agents, with potency similar to the standard drug novobiocin.[2] Various synthetic derivatives have demonstrated good antibacterial activity against a range of pathogens.[19][20] Additionally, potent antifungal activity has been observed, with some spirooxindole hybrids showing high efficacy against clinically isolated fungal strains like Candida albicans.[2]

Other Therapeutic Areas

The versatility of the pyrrolidine core extends to numerous other pharmacological domains:

  • Anti-inflammatory: Derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes, positioning them as potential non-steroidal anti-inflammatory drugs (NSAIDs).[21]

  • Antidiabetic: A novel series of pyrrolidine-2-carbonitrile derivatives were identified as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, a validated target for the treatment of type 2 diabetes.[22]

  • Antihypertensive: The pyrrolidine ring is the central feature of highly successful angiotensin-converting enzyme (ACE) inhibitors like Captopril and Enalapril, which are widely used to treat hypertension.[2][3]

Methodologies for Biological Evaluation: Self-Validating Protocols

The transition from a synthesized compound to a validated lead requires rigorous and reproducible biological testing. The following protocols are designed to be self-validating systems, providing clear, actionable data on the bioactivity of novel pyrrolidine derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity. It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of a compound's cytotoxicity or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrrolidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Pyrrolidine Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Value read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Protocol: Enzyme Inhibition (Acetylcholinesterase Assay)

Causality and Rationale: This assay quantifies the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system. The method, based on Ellman's reaction, uses acetylthiocholine as a substrate. AChE hydrolyzes it to thiocholine, which then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically. An effective inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test pyrrolidine compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add 20 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 140 µL of buffer and 20 µL of DTNB solution to each well. Initiate the reaction by adding 20 µL of AChE solution.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Start the measurement by adding 20 µL of the acetylthiocholine substrate.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

AChE_Inhibition cluster_reaction Enzymatic Reaction (Control) cluster_inhibition Inhibition Pathway AChE Acetylcholinesterase (AChE) Product1 Thiocholine AChE->Product1 Product2 Acetate AChE->Product2 Substrate Acetylthiocholine Substrate->AChE Yellow 5-Thio-2-Nitrobenzoate (Yellow Product) Product1->Yellow DTNB DTNB (Colorless) DTNB->Yellow Inhibitor Pyrrolidine Inhibitor Inhibitor->AChE Binds to & Blocks Blocked Inhibited AChE (No Reaction) Inhibitor->Blocked

Caption: Mechanism of AChE inhibition measured by Ellman's reaction.

Conclusion and Future Prospects

The pyrrolidine scaffold is undeniably a privileged and versatile framework in drug discovery. Its inherent three-dimensionality and stereochemical richness provide medicinal chemists with an exceptional toolkit to design novel therapeutics with high potency and selectivity.[4][5] The breadth of biological activities—spanning oncology, virology, neurology, and beyond—highlights its continued relevance and potential.

Future research will likely focus on several key areas:

  • Scaffold Diversification: The development of novel synthetic methods to access more complex and diverse pyrrolidine derivatives will continue to be a priority.[6]

  • Target-Specific Design: A deeper understanding of the structure-activity relationships will enable the design of compounds with improved selectivity for specific biological targets, thereby minimizing off-target effects.[2][6]

  • Hybrid Molecules and Prodrugs: Combining the pyrrolidine core with other known pharmacophores and utilizing prodrug strategies, such as phosphoramidates, can overcome challenges like poor cellular uptake and inefficient bioactivation, enhancing therapeutic efficacy.[23]

The exploration of the pyrrolidine pharmacophore is far from complete. As our understanding of disease biology deepens, this remarkable scaffold will undoubtedly serve as the foundation for the next generation of innovative medicines.

References

α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride introduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to α-Phenyl-1-Pyrrolidineacetic Acid, Methyl Ester, Monohydrochloride

Executive Summary

This document provides a comprehensive technical overview of α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride (CAS No. 27594-60-1). Primarily positioned as an analytical reference standard for research and forensic applications, this compound shares structural similarities with known stimulant drugs.[1][2] This guide delves into its chemical and physical properties, outlines a representative synthetic pathway, discusses its hypothesized mechanism of action based on structural analogy, and provides detailed protocols for its analytical characterization. Furthermore, it consolidates critical information on safe handling, storage, and its applications in a research context. This whitepaper is intended for researchers, analytical chemists, and drug development professionals who require a detailed understanding of this compound for their work.

Chemical and Physical Properties

α-Phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride is a racemic compound typically supplied as an off-white or crystalline solid.[2][3][4] Its fundamental properties are crucial for its use as a calibrated reference material and for planning experimental work.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
Formal Name α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride [1][2]
CAS Number 27594-60-1 [1][5][6]
Molecular Formula C₁₃H₁₇NO₂ • HCl [1][2][5]
Formula Weight 255.7 g/mol [1]
Purity Typically ≥98% [1][2][5]
SMILES O=C(OC)C(N1CCCC1)C2=CC=CC=C2.Cl [1][7]

| InChI Key | KFXVCIDFAVIORN-UHFFFAOYSA-N |[1] |

Table 2: Physical and Solubility Data

Property Value Source(s)
Physical State Powder / Crystalline Solid [2][3]
Color Off-white [3]
Melting Point 156 - 160 °C [3]
Solubility DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL [1]
Storage Store at -20°C for long-term stability [2]

| Stability | ≥5 years when stored correctly |[2] |

Caption: Chemical structure of α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride.

Synthesis and Purification

While this compound is typically acquired as a certified reference material, understanding its synthesis is valuable for researchers interested in creating derivatives or analogues. A plausible and common method for synthesizing α-substituted esters of this type is through the direct esterification of the corresponding carboxylic acid precursor.

Representative Synthetic Protocol: Esterification

This protocol describes the conversion of α-phenyl-1-pyrrolidineacetic acid to its methyl ester, followed by salt formation. The causality behind using an acid catalyst like thionyl chloride is its efficient conversion of the carboxylic acid to an acyl chloride intermediate, which is highly reactive towards the alcohol (methanol), driving the reaction to completion.

Materials:

  • α-phenyl-1-pyrrolidineacetic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Isopropanol (anhydrous)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, ice bath.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve α-phenyl-1-pyrrolidineacetic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice bath to 0-5°C. Slowly add thionyl chloride (1.2 equivalents) dropwise. This step is exothermic and generates HCl gas; proper ventilation is essential. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the mixture and remove the methanol under reduced pressure. Redissolve the residue in ethyl acetate or diethyl ether.

  • Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude methyl ester free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or isopropanol. Cool the solution in an ice bath and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Purification: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride.

G cluster_synthesis Synthetic Workflow cluster_purification Purification start Dissolve Acid in Methanol catalyst Add Thionyl Chloride (0-5°C) start->catalyst reflux Reflux (2-4 hours) catalyst->reflux evap Evaporate Methanol reflux->evap extract Aqueous Workup & Extraction evap->extract dry Dry & Concentrate (Free Base) extract->dry salt Dissolve in Ether Add HCl Solution dry->salt filter Filter Precipitate salt->filter final Wash & Dry Final Product filter->final

Caption: General workflow for the synthesis and purification of the target compound.

Hypothesized Mechanism of Action and Pharmacological Context

Disclaimer: The following section is based on structural analogy to known central nervous system (CNS) stimulants. No direct pharmacological data for α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride is publicly available in the searched literature. This information is intended to provide a theoretical framework for research purposes only.

This compound is structurally related to methylphenidate, a well-known dopamine and norepinephrine reuptake inhibitor. The core structure, featuring a phenyl ring and a nitrogen-containing heterocycle (pyrrolidine) attached to a central carbon with a methyl ester, is a common pharmacophore for monoamine transporter ligands.

Based on this structural similarity, it is hypothesized that α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride may act as a reuptake inhibitor at the dopamine transporter (DAT) and/or the norepinephrine transporter (NET). By blocking these transporters, the compound would increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This is the same mechanism underlying the therapeutic effects and stimulant properties of methylphenidate.

G cluster_synapse Hypothesized Action at a Dopaminergic Synapse presyn Presynaptic Neuron vesicle Vesicles (Dopamine) dat Dopamine Transporter (DAT) vesicle->dat Dopamine Release receptors Dopamine Receptors dat->receptors Synaptic Dopamine postsyn Postsynaptic Neuron compound α-phenyl-1-pyrrolidineacetic acid, methyl ester, HCl compound->dat Inhibition

Caption: Putative mechanism showing inhibition of the dopamine transporter (DAT).

Analytical Characterization

As an analytical reference standard, the identity and purity of this compound must be rigorously confirmed. A certificate of analysis typically reports data from several orthogonal methods to provide a comprehensive characterization.[5]

Table 3: Summary of Typical Analytical Characterization Data

Technique Purpose Typical Result Source
HPLC Purity Assessment & Quantification Purity: ≥98.5% [5]
NMR Structure Confirmation Conforms to expected structure [5]
Mass Spec (MS) Molecular Weight Verification M-HCl: 219.9 (Matches C₁₃H₁₇NO₂) [5]
IR Functional Group Identification Conforms to spectrum [5]

| TLC | Purity Confirmation | Purity: 100% (under specific conditions) |[5] |

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a self-validating system for assessing the purity of the compound.

Objective: To determine the purity of α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample diluent: 50:50 Water:Acetonitrile

  • Standard: Certified reference material of the title compound (~1 mg/mL)

Step-by-Step Methodology:

  • Preparation: Prepare mobile phases and sample diluent. Accurately weigh and dissolve the compound in the diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

  • Analysis: Inject a blank (diluent), followed by the standard solution.

  • Data Processing: Integrate the peak areas from the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Handling, Storage, and Safety

This compound is intended for laboratory research only and is not for human or veterinary use.[1][2] While one safety data sheet indicates it is not considered hazardous under OSHA 2024 standards, others advise treating it as hazardous until more information is available.[2][3] Therefore, prudent laboratory safety practices are mandatory.

Table 4: Safety and Handling Guidelines

Aspect Recommendation Source(s)
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and safety glasses with side-shields. [3][8]
Handling Avoid contact with skin and eyes. Do not ingest. Avoid breathing dust. Handle in a well-ventilated area or fume hood. Wash hands thoroughly after handling. [2][3][9]
Storage Keep container tightly closed in a dry, well-ventilated place. For long-term stability, store at -20°C. [2][3][9]
Incompatibilities Strong oxidizing agents. [3]
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [3]
First Aid (Skin) Wash off immediately with soap and plenty of water while removing all contaminated clothes. [3]
First Aid (Inhalation) Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. [3]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | |

Applications in Research

The primary application of α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride is as a certified analytical reference standard.

  • Forensic and Toxicological Screening: It can be used to develop and validate analytical methods (e.g., GC-MS, LC-MS) for the detection of novel psychoactive substances or related compounds in biological and non-biological samples. Its structural similarity to controlled substances makes it a valuable tool for forensic laboratories.[1][2]

  • Medicinal Chemistry: As a well-characterized chemical entity, it serves as a valuable starting material or intermediate for the synthesis of novel compounds.[10] Researchers can modify its structure to explore structure-activity relationships (SAR) for monoamine transporter ligands or other CNS targets.

  • Pharmacological Research: It can be used as a reference compound in in vitro and in vivo studies to characterize the binding and functional activity of newly synthesized molecules at DAT, NET, and other transporters.

References

An In-Depth Technical Guide to the Pharmacokinetics of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (Methylphenidate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, commonly known as methylphenidate (MPH), is a central nervous system (CNS) stimulant.[1][2][3] It is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2][3][4] MPH exerts its therapeutic effects primarily by acting as a norepinephrine and dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft.[1][2][3] A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for optimizing therapeutic regimens, ensuring patient safety, and guiding the development of novel formulations.

This technical guide provides a comprehensive overview of the pharmacokinetics of methylphenidate, delving into the critical processes that govern its journey through the body. We will explore the key factors influencing its disposition and discuss the established experimental methodologies for its characterization.

Physicochemical Properties and Stereochemistry

Methylphenidate is a chiral compound, existing as four stereoisomers due to its two chiral centers. However, the commercially available formulations consist of a racemic mixture of the d-threo and l-threo enantiomers.[4][5] The pharmacological activity is primarily attributed to the d-threo-methylphenidate enantiomer.[1][4][5][6] This stereoselectivity is a crucial factor in its pharmacokinetics, as the body handles each enantiomer differently.

Absorption

Following oral administration, methylphenidate is well-absorbed from the gastrointestinal tract, primarily in the small intestine.[4][7] The bioavailability of immediate-release formulations is approximately 30%, with a range of 11-52%, suggesting significant first-pass metabolism.[2] Peak plasma concentrations for immediate-release formulations are typically reached within 1 to 3 hours.[4][7]

Several extended-release (ER) formulations have been developed to provide a longer duration of action. These formulations utilize various technologies to control the rate of drug release, resulting in different absorption profiles. For instance, some formulations exhibit a biphasic absorption pattern, mimicking the administration of two doses of immediate-release methylphenidate.[8][9] The presence of food can influence the rate and extent of absorption, although studies have shown mixed results.[7]

Distribution

Once absorbed into the bloodstream, methylphenidate is distributed throughout the body. It exhibits low to moderate plasma protein binding, ranging from 10% to 33%.[2][5][10] The volume of distribution for d-methylphenidate is approximately 2.65 L/kg, while for l-methylphenidate it is around 1.80 L/kg.[2][5][10] As a CNS stimulant, methylphenidate readily crosses the blood-brain barrier to exert its effects.[4] Studies in mice have shown that brain concentrations of methylphenidate can be significantly higher than plasma concentrations.[11]

Metabolism

The primary metabolic pathway for methylphenidate is de-esterification to its major, pharmacologically inactive metabolite, α-phenyl-2-piperidine acetic acid, more commonly known as ritalinic acid.[1][3][5][6][10] This metabolic conversion is primarily mediated by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver.[1][6][10][12][13]

The metabolism of methylphenidate is stereoselective, with the l-enantiomer being hydrolyzed by CES1 at a much faster rate than the d-enantiomer.[1][6][13] This results in higher plasma concentrations and a longer half-life for the pharmacologically active d-methylphenidate.[1][6]

Minor metabolic pathways include microsomal oxidation and aromatic hydroxylation, leading to the formation of metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate.[1][6] These minor metabolites are generally considered inactive, although some pharmacological activity has been observed for p-hydroxy-methylphenidate in animal models.[1][6] It is important to note that cytochrome P450 (CYP) enzymes, such as CYP2D6, do not play a significant role in the primary metabolism of methylphenidate.[1][6]

When methylphenidate is taken concomitantly with ethanol, a transesterification reaction can occur, leading to the formation of ethylphenidate.[1][6] This metabolite is also pharmacologically active and its formation can lead to increased exposure to stimulant compounds.[1][6]

G cluster_main Primary Metabolic Pathway cluster_minor Minor Metabolic Pathways cluster_interaction Drug-Ethanol Interaction MPH Methylphenidate (d- and l-threo enantiomers) RA Ritalinic Acid (inactive) MPH->RA CES1 (major pathway) (De-esterification) Oxo_MPH 6-oxo-methylphenidate (inactive) MPH->Oxo_MPH Microsomal Oxidation p_OH_MPH p-hydroxy-methylphenidate (minor activity) MPH->p_OH_MPH Aromatic Hydroxylation EPH Ethylphenidate (active) MPH->EPH Transesterification (in the presence of ethanol) Oxo_RA 6-oxo-ritalinic acid (inactive) Oxo_MPH->Oxo_RA De-esterification p_OH_RA p-hydroxy-ritalinic acid (inactive) p_OH_MPH->p_OH_RA De-esterification

Caption: Major metabolic pathways of methylphenidate.

Excretion

Methylphenidate and its metabolites are primarily excreted in the urine.[7][10][14] Approximately 78% to 97% of an administered dose is recovered in the urine within 48 to 96 hours.[5][10] The majority of the excreted dose is in the form of ritalinic acid (60-86%), with only a small amount (<1%) of unchanged methylphenidate being eliminated in the urine.[1][5] Fecal excretion accounts for a minor portion of the elimination, typically 1% to 3% of the dose.[1][5]

The elimination half-life of methylphenidate is relatively short, ranging from 2 to 3 hours in adults.[2][4] The half-life of its major metabolite, ritalinic acid, is approximately 3 to 4 hours.[5]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for methylphenidate. It is important to note that these values can vary depending on the formulation, patient population, and individual factors.

ParameterValueReference
Bioavailability ~30% (11-52%)[2]
Time to Peak Plasma Concentration (Tmax) 1-3 hours (immediate-release)[4][7]
Plasma Protein Binding 10-33%[2][5][10]
Volume of Distribution (Vd) d-MPH: 2.65 L/kg; l-MPH: 1.80 L/kg[2][5][10]
Elimination Half-life (t1/2) 2-3 hours (adults)[2][4]
Metabolism Primarily via CES1 to ritalinic acid[1][6][10][12][13]
Excretion Primarily renal (78-97% in urine)[5][10]

Factors Influencing Pharmacokinetics

Several factors can contribute to the inter-individual variability observed in the pharmacokinetics of methylphenidate:

  • Genetics: Genetic polymorphisms in the CES1 gene can significantly impact the metabolism of methylphenidate.[12][15] For example, the Gly143Glu variant is associated with reduced CES1 enzyme activity, leading to higher plasma concentrations of the parent drug.[12]

  • Age: The pharmacokinetics of methylphenidate can differ between children and adults. For instance, the elimination half-life is generally shorter in children.[5][8]

  • Drug-Drug Interactions: Co-administration of methylphenidate with other drugs can potentially lead to interactions. For example, methylphenidate can inhibit the metabolism of certain antidepressants and anticoagulants.[10] As mentioned earlier, concurrent use of ethanol can lead to the formation of ethylphenidate.[1][6]

  • Formulation: The specific formulation of methylphenidate (e.g., immediate-release vs. extended-release) has a profound impact on its absorption profile and, consequently, its overall pharmacokinetics.[8][9]

Experimental Protocols for Pharmacokinetic Analysis

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol outlines a general procedure for a single-dose oral pharmacokinetic study of methylphenidate in rats.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals should be acclimated for at least one week prior to the study.

  • Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. They are fasted overnight before dosing.

  • Dose Administration: Methylphenidate is dissolved in a suitable vehicle (e.g., water or 0.5% methylcellulose) and administered via oral gavage at a predetermined dose.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannula at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of methylphenidate and its major metabolite, ritalinic acid, are determined using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) using non-compartmental analysis.

G start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize fast Overnight Fasting acclimatize->fast dose Oral Gavage Dosing of Methylphenidate fast->dose blood_sampling Serial Blood Sampling (e.g., 0-24 hours) dose->blood_sampling centrifuge Centrifugation to Obtain Plasma blood_sampling->centrifuge store Store Plasma at -80°C centrifuge->store bioanalysis LC-MS/MS Bioanalysis of Methylphenidate & Ritalinic Acid store->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of methylphenidate and its metabolites in biological matrices.[16][17]

  • Sample Preparation:

    • Protein Precipitation: A simple and common method where a precipitating agent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[16][17] An internal standard (e.g., a deuterated analog of methylphenidate) is added prior to precipitation for accurate quantification.[16][17]

    • Liquid-Liquid Extraction (LLE): An alternative method where the analytes are extracted from the aqueous plasma into an immiscible organic solvent.[18]

    • Solid-Phase Extraction (SPE): A more selective method where analytes are retained on a solid sorbent and then eluted with a suitable solvent.

  • Chromatographic Separation:

    • The extracted sample is injected onto an HPLC or UPLC system.

    • A reversed-phase C18 column is commonly used for separation.

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[16]

  • Mass Spectrometric Detection:

    • The eluent from the chromatography system is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) in the positive ion mode is typically used.

    • The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for methylphenidate, ritalinic acid, and the internal standard are monitored.

  • Quantification:

    • A calibration curve is constructed by analyzing a series of standards with known concentrations.

    • The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

The pharmacokinetic profile of this compound (methylphenidate) is characterized by good oral absorption, significant first-pass metabolism, and rapid elimination. The stereoselective metabolism by CES1 is a key determinant of its disposition, leading to a longer half-life for the pharmacologically active d-enantiomer. A comprehensive understanding of these pharmacokinetic principles, along with the factors that can influence them, is essential for the rational use of methylphenidate in clinical practice and for the continued development of improved drug delivery systems. The experimental protocols described herein provide a framework for the rigorous characterization of the pharmacokinetic properties of this important therapeutic agent.

References

Toxicological data for Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Executive Summary

This compound is a synthetic organic compound utilized primarily as an analytical reference standard in forensic and research settings.[1] Despite its availability for scientific use, a comprehensive, publicly available toxicological profile for this specific molecule is conspicuously absent. Standard safety data sheets classify it as non-hazardous, a designation that likely reflects the lack of empirical data rather than confirmed safety.[2] This guide addresses this critical information gap by employing a scientifically rigorous read-across toxicological assessment. By analyzing structurally and mechanistically similar compounds, we can construct a predictive toxicological profile to guide researchers and drug development professionals in safe handling, experimental design, and risk assessment. The primary analogs for this assessment are the well-characterized central nervous system (CNS) stimulant Methylphenidate and the class of synthetic cathinones containing a pyrrolidine moiety, such as α-Pyrrolidinopentiophenone (α-PVP).

Introduction and Physicochemical Profile

This compound is a crystalline solid intended for research and forensic applications.[1][3] It is structurally analogous to known stimulants, implying a potential for psychoactive properties.[1][4] An understanding of its fundamental properties is the first step in a thorough toxicological evaluation.

PropertyValueSource
Chemical Name α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride[1][2]
CAS Number 27594-60-1[1][2]
Molecular Formula C₁₃H₁₇NO₂ • HCl[1][5]
Formula Weight 255.7 g/mol [1]
Purity Typically ≥98%[1]
Solubility DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 10 mg/ml[1]

The Read-Across Approach: Justification and Analog Selection

In the absence of direct toxicological data, the read-across methodology serves as a robust tool for predicting the hazard profile of a data-poor 'target' substance. This approach leverages existing data from one or more well-studied 'source' analogs. The validity of read-across hinges on demonstrating a justifiable similarity in chemical structure, physicochemical properties, and, most importantly, the toxicological mechanism of action.[6][7][8]

For this compound, the selected analogs share key structural and pharmacophoric features that strongly suggest a similar mechanism of action as norepinephrine-dopamine reuptake inhibitors (NDRIs).

  • Primary Analog: Methylphenidate . A well-studied pharmaceutical with a vast toxicological database. It shares the methyl acetate and phenyl groups attached to a nitrogenous ring, predicting a similar interaction with monoamine transporters.[9][10]

  • Secondary Analog Class: Pyrrolidine-type Synthetic Cathinones (e.g., α-PVP) . This class of compounds is structurally very similar, featuring the core pyrrolidine ring attached to a phenyl group. The pyrrolidine ring is known to increase lipophilicity and permeability across the blood-brain barrier, enhancing CNS potency.[1][11][12]

Structural_Analogs cluster_target Target Compound cluster_analogs Source Analogs cluster_features Key Structural Features Target Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride Analog1 Methylphenidate Target->Analog1 Shared Phenyl & Methyl Acetate Groups Likely NDRI Mechanism Analog2 α-Pyrrolidinopentiophenone (α-PVP) Target->Analog2 Shared Phenyl & Pyrrolidine Ring Potent NDRI Activity F1 Phenyl Group Target->F1 F2 Nitrogenous Ring (Pyrrolidine/Piperidine) Target->F2 F3 Ester/Ketone Moiety Target->F3 Analog1->Analog2 Shared Stimulant Properties Analog1->F1 Analog1->F2 Analog1->F3 Analog2->F1 Analog2->F2 Analog2->F3

Figure 1: Structural and mechanistic relationships between the target compound and its toxicological analogs.

Predictive Toxicological Profile

Based on the data from our source analogs, we can infer the potential toxicological properties of this compound.

Acute Toxicity

The primary risk associated with acute overexposure is likely a severe sympathomimetic toxidrome, driven by potent CNS stimulation.

  • Predicted Effects: Symptoms are expected to mirror those of methylphenidate and synthetic cathinone overdose, including agitation, tachycardia (rapid heart rate), hypertension, hyperthermia, paranoia, hallucinations, and tremors.[13][14] Severe overdose could lead to seizures, delirium, rhabdomyolysis, and circulatory collapse.[3]

  • Quantitative Prediction (LD₅₀): A definitive toxic dose cannot be established without direct testing.[15] However, based on rodent data for methylphenidate, significant toxicity could be anticipated at doses below 200 mg/kg via oral administration.

AnalogSpeciesRouteLD₅₀ (mg/kg)
Methylphenidate HCl MouseOral190
Methylphenidate RatOral180 - 350

Data sourced from HSDB and NTP reports.[9][16]

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer.

  • Predicted Profile: Based on extensive testing of methylphenidate, the target compound is not expected to be mutagenic or genotoxic .

  • Evidence from Methylphenidate:

    • Ames Test (Bacterial Reverse Mutation): Negative.[17]

    • In Vitro Mouse Lymphoma Assay: Negative.[17]

    • In Vivo Mouse Micronucleus Assay: Negative.[17]

  • Scientific Consensus: Despite an early, isolated in vitro report suggesting a weak clastogenic response, the overwhelming weight of evidence from numerous subsequent animal and human studies concludes that methylphenidate does not pose a risk of genetic damage.[2][4][18]

Carcinogenicity

Carcinogenicity is the potential for a substance to cause cancer. Long-term, high-dose studies are required to assess this endpoint.

  • Predicted Profile: The carcinogenic potential is considered low, but a weak potential for inducing liver tumors at very high, chronic doses cannot be entirely ruled out without specific testing.

  • Evidence from Methylphenidate:

    • Rats: A lifetime feeding study in F344 rats showed no evidence of carcinogenicity.[17][19]

    • Mice: A lifetime study in B6C3F1 mice resulted in an increase in benign liver tumors (hepatocellular adenomas) and, in males only, a rare malignant liver tumor (hepatoblastoma) at the highest dose tested (approx. 60 mg/kg/day).[17][20]

  • Regulatory Interpretation: The U.S. Food and Drug Administration (FDA) has characterized the findings in mice as a "weak signal" of carcinogenic potential, the significance of which to humans is unknown.[21] Given the lack of findings in rats and other models, methylphenidate is not broadly considered a human carcinogen.[20]

Reproductive and Developmental Toxicity

This endpoint assesses the potential for adverse effects on sexual function, fertility, and development of the offspring.

  • Predicted Profile: The compound may pose a risk to reproductive health, particularly with chronic exposure. Effects on male fertility and potential developmental effects in offspring exposed in utero are plausible.

  • Evidence from Methylphenidate:

    • Male Fertility: Studies in both animals and humans have suggested that chronic methylphenidate use can lead to decreased sperm motility, which could potentially impair fertility.[5][22]

    • Developmental Toxicity: Animal studies show developmental toxicity (e.g., malformations) primarily occurs at doses that also cause maternal toxicity.[23] In humans, most studies do not show an increased risk of birth defects from in utero exposure, though one large study suggested a possible link to cardiac defects that has not been consistently replicated.[22][24]

Proposed Experimental Workflows for Empirical Verification

The read-across assessment provides a robust hypothesis, but empirical data is required for definitive risk assessment. The following outlines standard, validated protocols for generating foundational toxicological data.

Workflow for Acute Oral Toxicity Assessment (OECD Test Guideline 423)

This protocol determines the acute toxicity of a substance after a single oral dose and allows for classification into GHS categories.

Acute_Toxicity_Workflow cluster_outcomes Decision Pathways start Start: Preliminary Dosing (3 Animals, e.g., 300 mg/kg) observe1 Observe for 14 days (Mortality, Clinical Signs) start->observe1 decision1 Outcome? observe1->decision1 path_a 2-3 Animals Die: Test at Lower Dose (e.g., 50 mg/kg) on 3 new animals decision1->path_a High Toxicity path_b 0-1 Animals Die: Test at Higher Dose (e.g., 2000 mg/kg) on 3 new animals decision1->path_b Low Toxicity path_c Indeterminate or Severe Non-Lethal Toxicity: Re-test at same dose on 3 new animals decision1->path_c Unclear end_process Analyze data from all steps. Determine LD50 cut-off and GHS Category. path_a->end_process path_b->end_process path_c->end_process

Figure 2: Step-wise workflow for an acute oral toxicity study following OECD Guideline 423.
Workflow for In Vitro Genotoxicity Screening

A standard battery of tests is used to screen for genotoxic potential, starting with a bacterial mutation assay.

Genotoxicity_Workflow start Step 1: Bacterial Reverse Mutation Test (Ames Test - OECD 471) ames_setup Expose multiple strains of Salmonella & E. coli to test compound at various doses (with and without metabolic activation S9) start->ames_setup ames_result Count revertant colonies. Compare to negative/positive controls. ames_setup->ames_result decision_ames Significant increase in revertants? ames_result->decision_ames mammalian_test Step 2: In Vitro Mammalian Cell Test (e.g., Micronucleus Assay - OECD 487) decision_ames->mammalian_test No result_positive Result: Potential Genotoxin Requires further in vivo testing decision_ames->result_positive Yes mammalian_setup Expose cultured mammalian cells (e.g., CHO, TK6) to test compound (with/without S9) mammalian_test->mammalian_setup result_negative Result: Not Mutagenic in this system mammalian_result Score cells for micronuclei (indicators of chromosome damage) mammalian_setup->mammalian_result decision_mammalian Significant increase in micronuclei? mammalian_result->decision_mammalian decision_mammalian->result_negative No decision_mammalian->result_positive Yes

Figure 3: A tiered approach for in vitro genotoxicity screening.

Conclusion and Scientific Insights

While direct toxicological data for this compound remains unavailable, a read-across assessment based on the highly characterized stimulant Methylphenidate and the structurally related pyrrolidine-type cathinones provides a scientifically defensible, predictive toxicological profile.

Key Inferences:

  • The compound should be handled as a potent CNS stimulant with a significant risk of acute toxicity, manifesting as a severe sympathomimetic syndrome upon overexposure.

  • It is unlikely to be genotoxic or mutagenic.

  • The carcinogenic risk is predicted to be low, though a potential for liver effects at chronic high doses, as seen in mice with methylphenidate, cannot be dismissed.

  • There is a plausible risk of reproductive toxicity, particularly affecting male fertility with long-term use.

For all drug development and research professionals, it is imperative to treat this compound with a high degree of caution. Appropriate personal protective equipment (PPE), engineering controls, and containment strategies should be employed, assuming a hazard profile similar to a DEA Schedule II substance like methylphenidate. The predictive profile presented in this guide should be used for initial risk assessment and experimental planning, with the ultimate goal of generating empirical data to confirm these hypotheses and ensure the safety of all personnel.

References

An In-depth Technical Guide to Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride: A Stimulant by Structural Analogy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is a synthetic compound that has garnered interest within the scientific community due to its structural resemblance to a class of psychoactive substances known as synthetic cathinones. While direct pharmacological data on this specific molecule remains scarce in peer-reviewed literature, its chemical architecture strongly suggests a potential for stimulant activity. This technical guide aims to provide a comprehensive analysis of this compound, focusing on its chemical properties and, through structural analogy to well-characterized stimulants, its inferred pharmacological profile and mechanism of action. This document is intended for research, forensic, and drug development professionals to better understand the potential psychoactive properties and classification of this compound.

Chemical Properties

This compound is a chiral molecule, existing as a racemic mixture.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms Methyl α-phenyl-1-pyrrolidineacetate hydrochloride[3]
Molecular Formula C₁₃H₁₈ClNO₂[4]
Molecular Weight 255.74 g/mol [1][4]
CAS Number 27594-60-1[2]
Appearance Crystalline solid
Solubility Soluble in methanol and water

The structure of this compound is characterized by a central alpha-carbon substituted with a phenyl group, a pyrrolidine ring, and a methyl acetate group. This arrangement is pivotal to its predicted pharmacological activity.

Inferred Pharmacological Profile: A Stimulant by Structural Analogy

Due to the limited direct research on this compound, its pharmacological profile is largely inferred from its structural similarity to other well-studied psychoactive compounds, particularly those containing a pyrrolidine moiety and a phenethylamine backbone.

The Pyrrolidinophenone Analogy

A significant body of research exists on α-pyrrolidinophenones, a subclass of synthetic cathinones known for their potent stimulant effects. Compounds like α-pyrrolidinopentiophenone (α-PVP) and pyrovalerone are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][6] This inhibition of monoamine reuptake leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, resulting in the characteristic psychostimulant effects of increased alertness, euphoria, and locomotor activity.

The structural similarities between this compound and the pyrovalerone scaffold are striking. Both possess a phenyl group and a pyrrolidine ring attached to a central carbon. The primary difference lies in the substitution at the alpha-carbon: a ketone group in pyrovalerone versus a methyl ester group in the compound of interest. While this difference will undoubtedly influence potency and metabolic stability, the core pharmacophore responsible for interacting with monoamine transporters is largely conserved.

G cluster_0 This compound cluster_1 Pyrovalerone Analogs Compound Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl Structural_Similarity Shared Pharmacophore: - Phenyl Group - Pyrrolidine Ring Compound->Structural_Similarity Structural Similarity Pyrovalerone Pyrovalerone Pyrovalerone->Structural_Similarity Structural Similarity Inferred_Activity Inferred Stimulant Activity Structural_Similarity->Inferred_Activity Leads to

Mechanism of Action: A Likely Monoamine Reuptake Inhibitor

Based on the structure-activity relationships of pyrovalerone and its analogs, it is highly probable that this compound functions as a monoamine reuptake inhibitor. The primary targets are expected to be the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][6] Inhibition of these transporters would lead to an accumulation of dopamine and norepinephrine in the synapse, enhancing dopaminergic and noradrenergic neurotransmission.

G Compound Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl DAT Dopamine Transporter (DAT) Compound->DAT Inhibits NET Norepinephrine Transporter (NET) Compound->NET Inhibits Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine Leads to Synaptic_Norepinephrine Increased Synaptic Norepinephrine NET->Synaptic_Norepinephrine Leads to Stimulant_Effects Stimulant Effects (Increased Alertness, Euphoria, etc.) Synaptic_Dopamine->Stimulant_Effects Synaptic_Norepinephrine->Stimulant_Effects

Studies on a wide array of pyrovalerone analogs have consistently demonstrated potent inhibition of both DAT and NET, with significantly less activity at the serotonin transporter (SERT).[5] This pharmacological profile is characteristic of classical psychostimulants like cocaine and methylphenidate.

Experimental Protocols for Pharmacological Characterization

To definitively determine the stimulant properties of this compound, a series of in vitro and in vivo experiments would be necessary. The following outlines standard protocols that could be employed.

In Vitro Monoamine Transporter Binding and Uptake Assays

Objective: To determine the affinity and potency of this compound at human dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human DAT, NET, or SERT are cultured under standard conditions.

  • Binding Assays:

    • Cell membranes are prepared from the transfected HEK 293 cells.

    • Competitive binding assays are performed using radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

    • Membranes are incubated with the radioligand and increasing concentrations of this compound.

    • The concentration of the test compound that inhibits 50% of radioligand binding (IC₅₀) is determined.

    • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

  • Uptake Assays:

    • Whole cells are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of increasing concentrations of the test compound.

    • The uptake of the radiolabeled substrate is measured by scintillation counting.

    • The concentration of the test compound that inhibits 50% of monoamine uptake (IC₅₀) is determined.

In Vivo Behavioral Assays in Rodents

Objective: To assess the stimulant-like effects of this compound on locomotor activity in rodents.

Methodology:

  • Animals: Male Swiss-Webster mice or Sprague-Dawley rats are habituated to the testing environment.

  • Locomotor Activity:

    • Animals are placed in open-field arenas equipped with photobeam detectors to automatically record locomotor activity.

    • Following a habituation period, animals are administered various doses of this compound or a vehicle control via intraperitoneal (i.p.) injection.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).

    • Dose-response curves are generated to determine the effect of the compound on locomotor activity.

Conclusion

For drug development professionals and researchers, this compound represents an interesting chemical scaffold that warrants further investigation to fully elucidate its pharmacological profile and therapeutic potential or abuse liability. The experimental protocols outlined in this guide provide a roadmap for such future studies. Forensic scientists should be aware of the potential for this and structurally related compounds to appear as novel psychoactive substances.

References

Understanding the stereochemistry of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereochemistry of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride

Executive Summary

This compound is a synthetic organic compound featuring a core structure that is analogous to well-known central nervous system stimulants like methylphenidate.[1][2] Its chemical architecture is defined by a central chiral carbon, giving rise to two non-superimposable mirror-image stereoisomers, or enantiomers. In the field of drug development and pharmacology, the specific three-dimensional arrangement of a molecule is paramount, as different enantiomers of the same compound can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of this compound. It delves into the molecule's structural features, the implications of its chirality, established protocols for the separation and characterization of its enantiomers, and the critical importance of stereochemical control in a research and development context. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's stereoisomeric nature.

Chapter 1: The Molecule and its Stereochemical Imperative

Chemical Identity and Physicochemical Properties

This compound is an analytical reference standard often used in forensic and research applications.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride[3]
CAS Number 27594-60-1[1][3]
Molecular Formula C₁₃H₁₈ClNO₂[3]
Molecular Weight 255.74 g/mol [3][4]
Canonical SMILES COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl[3]
Solubility DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml[1]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is crucial for analytical and biological studies.[3]

The Alpha-Carbon: A Center of Chirality

The stereochemical complexity of this molecule originates from a single stereocenter: the alpha-carbon (C2). This carbon atom is bonded to four different substituents:

  • A phenyl group (-C₆H₅)

  • A pyrrolidin-1-yl group (-N(CH₂)₄)

  • A methyl acetate group (-C(=O)OCH₃)

  • A hydrogen atom (-H)

This asymmetry means the molecule is chiral and exists as a pair of enantiomers, designated (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. Commercially available preparations are typically sold as a racemic mixture, containing an equal 1:1 ratio of the (R)- and (S)-enantiomers.[4][5]

G cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_C C* R_H H R_C->R_H Back R_N N-pyrrolidine R_C->R_N R_Ph Phenyl R_C->R_Ph Front R_Ester CO₂Me R_C->R_Ester S_C C* S_H H S_C->S_H Back S_N N-pyrrolidine S_C->S_N S_Ph Phenyl S_C->S_Ph Front S_Ester CO₂Me S_C->S_Ester mirror Mirror Plane

(R)- and (S)-enantiomers of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate.
The Methylphenidate Analogy: Why Stereochemistry is Critical

The significance of this molecule's stereochemistry is best understood by examining its structural analog, methylphenidate. Methylphenidate has two chiral centers, resulting in four stereoisomers.[6][7] Extensive research has demonstrated that the pharmacological activity, primarily the inhibition of dopamine and norepinephrine reuptake, resides almost exclusively in the d-threo-enantiomer.[8][9][10] The l-threo-enantiomer is approximately 10-fold less potent.[9] This profound difference underscores a fundamental principle in pharmacology: biological systems (receptors, enzymes) are inherently chiral and will interact differently with each enantiomer. This leads to stereospecific differences in efficacy (the desired therapeutic effect) and adverse effects.[9] Given this precedent, it is scientifically imperative to assume that the enantiomers of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate will also exhibit distinct biological activities.

Chapter 2: Synthesis and Stereochemical Control

Racemic Synthesis

The laboratory-scale synthesis of this compound typically involves standard organic chemistry reactions that, in the absence of chiral influences, result in a racemic mixture. A common pathway involves the nucleophilic substitution of an α-halo ester (like methyl α-bromophenylacetate) with pyrrolidine, followed by conversion to the hydrochloride salt.[3]

Synthesis cluster_main Typical Racemic Synthesis Pathway Start Methyl α-bromophenylacetate + Pyrrolidine Reaction1 Nucleophilic Substitution Start->Reaction1 Intermediate Racemic Free Base (R/S Mixture) Reaction1->Intermediate Reaction2 Reaction with HCl Intermediate->Reaction2 Product Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride (Racemate) Reaction2->Product

Flowchart of a common racemic synthesis route.

Because the nucleophilic attack by pyrrolidine can occur from either face of the planar α-bromophenylacetate precursor with equal probability, a 50:50 mixture of the (R)- and (S)-enantiomers is formed.

Strategies for Stereoselective Synthesis

Achieving an enantiomerically pure or enriched product requires a stereoselective synthetic strategy. For pyrrolidine-containing compounds, several established approaches can be adapted.

  • Chiral Pool Synthesis: This method utilizes a readily available, enantiomerically pure starting material. For pyrrolidine structures, L-proline or 4-hydroxyproline are common choices.[11][12] The inherent chirality of the starting material is carried through the synthetic sequence to direct the stereochemistry of the final product.

  • Asymmetric Catalysis: This powerful approach uses a small amount of a chiral catalyst to control the stereochemical outcome of a reaction between achiral starting materials. For the synthesis of chiral α-aryl acetates, methods involving chiral ligands on transition metals (e.g., Palladium, Nickel, Copper) have been developed to facilitate asymmetric arylation reactions.[13][14] Similarly, chiral copper catalysts have been used to create chiral pyrrolidines via C-H amination.[15]

The choice of a stereoselective route is a critical decision in drug development, balancing factors of cost, efficiency, scalability, and the desired enantiomeric purity.

Chapter 3: Analytical Protocols for Stereochemical Resolution

To study the properties of individual enantiomers or to verify the stereochemical purity of a sample, robust analytical methods for their separation and quantification are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for enantiomeric separation. The causality behind its effectiveness lies in the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

Protocol: Chiral HPLC Method Development

This protocol is a self-validating system designed to establish a baseline method for separating the enantiomers of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate.

  • Column Selection:

    • Rationale: The molecule contains a phenyl group and a polar amine. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are excellent starting points due to their broad applicability and ability to engage in π-π stacking, hydrogen bonding, and dipole-dipole interactions.

    • Action: Begin with a Chiralcel® OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Screening:

    • Rationale: The choice of mobile phase dictates the interaction strength between the analyte and the CSP. A typical screening starts with a non-polar solvent and a polar modifier.

    • Action: Prepare mobile phases of n-Hexane with varying percentages of Isopropanol (IPA) (e.g., 90:10, 85:15, 80:20 v/v). Add a small amount of an amine modifier like Diethylamine (DEA) (0.1%) to the mobile phase. This is crucial for improving the peak shape of basic compounds like this one by masking residual acidic silanol groups on the silica support.

  • Initial Analysis:

    • Action:

      • Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.

      • Set flow rate to 1.0 mL/min.

      • Set UV detection wavelength to 254 nm (for the phenyl chromophore).

      • Inject 10 µL of the standard solution.

      • Run the analysis with each mobile phase composition.

  • Method Optimization:

    • Rationale: The goal is to achieve baseline resolution (Rs > 1.5) in a reasonable runtime.

    • Action: If separation is observed but is poor, adjust the IPA percentage. Lowering the percentage of the polar modifier (IPA) generally increases retention and may improve resolution. If peaks are too broad, ensure the amine modifier (DEA) is present. If resolution is still insufficient, screen other modifiers (e.g., ethanol) or switch to a different CSP (e.g., Chiralpak® AD-H).

  • Quantification and Enantiomeric Excess (ee) Calculation:

    • Rationale: Once separation is achieved, the enantiomeric excess can be determined from the peak areas.

    • Action: Integrate the areas of the two enantiomer peaks (Area1 and Area2). Calculate the ee% using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster and more efficient separations.[16][17] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.

Protocol: Chiral SFC Screening

  • Column Selection: Utilize the same polysaccharide-based CSPs as in HPLC (e.g., Chiralcel® OD, Chiralpak® AD).

  • Mobile Phase: The primary mobile phase is supercritical CO₂.

  • Co-solvent Screening:

    • Rationale: A polar organic co-solvent is required to modulate analyte retention and interaction.

    • Action: Screen methanol, ethanol, and isopropanol as co-solvents, typically in a gradient or isocratic mode from 5% to 40%. As with HPLC, include an amine additive (0.1% DEA) in the co-solvent to improve peak shape.

  • System Parameters:

    • Action:

      • Set Back Pressure Regulator (BPR) to 150 bar.

      • Set column temperature to 40 °C.

      • Set flow rate to 3.0 mL/min.

  • Optimization: Adjust the co-solvent percentage and type to optimize resolution and analysis time. SFC methods are often significantly faster than HPLC methods for the same separation.

TechniqueAdvantagesConsiderations
Chiral HPLC Widely available, robust, extensive library of CSPs.Longer run times, higher organic solvent consumption.
Chiral SFC Fast analysis, lower solvent consumption, high efficiency.[16][17]Requires specialized instrumentation.
NMR Can determine ee without separation using chiral shift reagents.Lower sensitivity, requires higher sample concentration.
CD Spec. Provides information on absolute configuration.Requires chromophore near the stereocenter.

Chapter 4: Implications in a Scientific Context

The Eutomer and the Distomer: A Dichotomy of Activity

In chiral pharmacology, the more potent enantiomer is termed the eutomer , while the less potent one is the distomer . The distomer is not always inert; it can be inactive, contribute to side effects, or even antagonize the effect of the eutomer.

Eutomer cluster_main Pharmacological Impact of Enantiomers Racemate Racemic Drug (R/S Mixture) Eutomer Eutomer (e.g., S-enantiomer) Racemate->Eutomer Distomer Distomer (e.g., R-enantiomer) Racemate->Distomer Activity Desired Therapeutic Activity Eutomer->Activity High Affinity SideEffects Side Effects or Inactivity Distomer->SideEffects Low/No Affinity

Relationship between a racemic mixture and its pharmacological effects.

Isolating and testing the individual (R)- and (S)-enantiomers of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is the only way to determine which is the eutomer and to fully characterize the compound's therapeutic potential and safety profile.

Regulatory and Development Considerations

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines regarding the development of chiral compounds. For a new chiral drug, developers must justify the choice of a single enantiomer or a racemic mixture. This involves providing data on the pharmacological and toxicological profiles of each enantiomer separately. Developing a single-enantiomer drug (an "isomer switch" if the racemate already exists) can lead to a better therapeutic index, a simpler dose-response relationship, and potentially a new patent life.

Chapter 5: Conclusion

The stereochemistry of this compound is not an academic footnote but the central determinant of its potential biological function. Its single chiral center dictates its existence as (R)- and (S)-enantiomers, which must be regarded as distinct chemical entities from a pharmacological perspective. The structural analogy to methylphenidate provides a compelling rationale for prioritizing the stereochemical investigation of this compound. Using established analytical techniques such as chiral HPLC and SFC, researchers can effectively resolve and quantify these enantiomers. Such characterization is a non-negotiable prerequisite for any meaningful pharmacological evaluation and is a cornerstone of modern, rational drug discovery and development.

References

Methodological & Application

Synthesis Protocol for Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, a valuable compound for research in medicinal chemistry and drug development. This document offers in-depth technical details, explains the rationale behind the experimental choices, and provides a self-validating framework for researchers to confidently replicate the synthesis.

Introduction

This compound is a synthetic organic compound with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol .[1] Its structure, featuring a pyrrolidine ring attached to a phenyl-substituted acetate ester, makes it a compound of interest in medicinal chemistry, particularly in the development of psychoactive substances. It is also utilized as an analytical reference standard in forensic and toxicological studies due to its structural similarity to known stimulants.[1] This guide details a robust and reproducible laboratory-scale synthesis of this compound.

Chemical Properties and Structure

PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO₂[1]
Molecular Weight 255.74 g/mol [1]
IUPAC Name methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate;hydrochloride[1]
CAS Number 27594-60-1[1]
Melting Point 95-105°C[1]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at 25 mg/mL.[1]

The hydrochloride salt form enhances the compound's aqueous solubility and stability, which is advantageous for analytical and biological applications.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Nucleophilic Substitution: This step involves the reaction of a suitable α-halo ester, such as methyl 2-bromo-2-phenylacetate, with pyrrolidine. The nitrogen atom of the pyrrolidine acts as a nucleophile, displacing the bromide ion from the α-carbon of the ester. This reaction is a classic example of an SN2 reaction.

  • Hydrochloride Salt Formation: The resulting free base, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step improves the compound's stability and handling characteristics.[1]

Synthesis_Pathway reagent1 Methyl 2-bromo-2-phenylacetate intermediate Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (Free Base) reagent1->intermediate Nucleophilic Substitution (SN2) reagent2 Pyrrolidine reagent2->intermediate product This compound intermediate->product Salt Formation reagent3 Hydrochloric Acid (HCl) reagent3->product

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound in a laboratory setting.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 2-bromo-2-phenylacetate3042-81-7C₉H₉BrO₂229.07
Pyrrolidine123-75-1C₄H₉N71.12
Diethyl ether (anhydrous)60-29-7(C₂H₅)₂O74.12
Hydrochloric acid (in diethyl ether)7647-01-0HCl36.46
Sodium sulfate (anhydrous)7757-82-6Na₂SO₄142.04
Step-by-Step Procedure

Part 1: Synthesis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (Free Base)

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add a solution of methyl 2-bromo-2-phenylacetate (10.0 g, 43.6 mmol) in 100 mL of anhydrous diethyl ether.

  • Addition of Pyrrolidine: While stirring, slowly add a solution of pyrrolidine (7.4 g, 104.6 mmol, 2.4 equivalents) in 50 mL of anhydrous diethyl ether to the reaction mixture at room temperature. The addition should be done dropwise over a period of 30 minutes.

    • Causality behind experimental choice: Using an excess of pyrrolidine helps to drive the reaction to completion and also acts as a base to neutralize the hydrobromic acid (HBr) formed as a byproduct, preventing potential side reactions.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the pyrrolidine hydrobromide salt that has precipitated.

  • Extraction: Transfer the filtrate to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate as an oil.

Experimental_Workflow_Part1 start Start setup Set up reaction flask with methyl 2-bromo-2-phenylacetate in diethyl ether start->setup add_pyrrolidine Slowly add pyrrolidine solution setup->add_pyrrolidine react Stir at room temperature for 24 hours add_pyrrolidine->react filter Filter to remove pyrrolidine hydrobromide react->filter wash Wash filtrate with NaHCO3 and brine filter->wash dry Dry organic layer with Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Obtain crude free base oil concentrate->product

Caption: Experimental workflow for the synthesis of the free base intermediate.

Part 2: Formation of this compound

  • Dissolution: Dissolve the crude oil from Part 1 in 100 mL of anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise until the precipitation of a white solid is complete. The pH of the solution should be acidic.

    • Causality behind experimental choice: Using a solution of HCl in an organic solvent like diethyl ether allows for the clean precipitation of the hydrochloride salt, minimizing the presence of water which could potentially hydrolyze the ester.

  • Isolation: Collect the white precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the solid product in a vacuum oven at 40-50°C to a constant weight.

Purification and Characterization

The final product can be further purified by recrystallization.

Purification by Recrystallization
  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and diethyl ether.

  • Procedure: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol. Slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 95-105°C[1]
HPLC Purity ≥98%
IR (Infrared) Spectroscopy Conforms to the structure
Mass Spectrometry (MS) M-HCl: 219.9 (corresponding to the free base)[2]
¹H NMR and ¹³C NMR Conforms to the structure

Safety Precautions

  • General: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methyl 2-bromo-2-phenylacetate: This compound is a lachrymator and is corrosive. Avoid contact with skin, eyes, and respiratory tract.

  • Pyrrolidine: This compound is flammable and corrosive. It can cause severe skin burns and eye damage. Handle with extreme care.

  • Diethyl Ether: Diethyl ether is highly flammable and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.

Troubleshooting

ProblemPossible CauseSolution
Low yield of free base Incomplete reactionExtend the reaction time and monitor by TLC. Ensure anhydrous conditions.
Loss during work-upBe careful during the extraction and washing steps to avoid loss of product into the aqueous layer.
Product is an oil and does not solidify upon acidification Impurities presentPurify the crude free base by column chromatography on silica gel before proceeding to the salt formation.
Insufficient HCl addedAdd more HCl solution until precipitation is complete.
Low purity of the final product Incomplete reaction or side reactionsEnsure the starting materials are pure. Purify the final product by recrystallization.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for their studies in medicinal chemistry and drug discovery. The provided rationale for key experimental steps and troubleshooting guide will aid in the successful execution of this synthesis.

References

Application Notes and Protocols for the Preparation of a Stock Solution of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of a stock solution of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (CAS No: 27594-60-1). The protocols outlined herein are designed to ensure solution stability, concentration accuracy, and operator safety. This guide delves into the chemical properties of the compound, provides detailed, step-by-step instructions for stock solution preparation, and offers essential safety and handling information.

Introduction: Understanding the Compound

This compound is a synthetic organic compound with the molecular formula C₁₃H₁₇NO₂·HCl and a molecular weight of approximately 255.74 g/mol .[1] It is structurally similar to known stimulants and is often utilized as an analytical reference standard in forensic toxicology and research laboratories.[2][3] The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for various experimental applications.[1]

A thorough understanding of the compound's properties is critical for the successful preparation of a stable and accurate stock solution. The formation of the hydrochloride salt significantly improves its solubility in aqueous solutions compared to its free base form.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for selecting the appropriate solvent and storage conditions.

PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO₂[2]
Molecular Weight 255.74 g/mol [1][2]
CAS Number 27594-60-1
Appearance Crystalline solid[4]
Melting Point 95-105°C[1]
Solubility DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[3]

Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step guide for the preparation of a stock solution of this compound. The example below details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound (purity ≥98%)[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance (accurate to at least 0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[5][6]

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization Phase A Calculate Required Mass B Weigh Compound A->B Accurate Weighing is Critical C Transfer to Volumetric Flask B->C D Add Solvent C->D E Dissolve Compound D->E Vortex to Mix F Adjust to Final Volume E->F G Label and Store F->G

Caption: Workflow for preparing the stock solution.

Step-by-Step Procedure
  • Calculate the Required Mass:

    • To prepare a 10 mM (0.010 mol/L) stock solution, use the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 10 mL (0.010 L) of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.010 L x 255.74 g/mol = 0.0025574 g = 2.56 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out the calculated mass (e.g., 2.56 mg) of this compound.

  • Dissolution:

    • Quantitatively transfer the weighed compound into a clean, dry volumetric flask of the desired volume (e.g., 10 mL).

    • Add a portion of the chosen solvent (e.g., DMSO), approximately half of the final volume.

    • Cap the flask and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but ensure the compound is stable at the applied temperature.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the vial containing the stock solution with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the stock solution at an appropriate temperature. For long-term storage, it is generally recommended to store solutions at -20°C or -80°C to minimize degradation. Refer to the supplier's Certificate of Analysis for specific storage recommendations.[2]

Safety and Handling Precautions

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, it is crucial to follow standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound and its solutions.[5][6]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[5][6]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to your institution's guidelines.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Procedures A Safety Goggles Lab Coat Gloves B Work in a Fume Hood Avoid Inhalation C Proper Labeling Secure Storage D Spill Containment Waste Disposal

Caption: Key safety and handling considerations.

Conclusion

The accurate preparation of a stock solution of this compound is fundamental for obtaining reliable and reproducible experimental results. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can confidently prepare stable and accurately concentrated stock solutions for their research needs.

References

Application Note: Structural Elucidation of Pyrrolidine Derivatives using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidine Scaffold and NMR Spectroscopy

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous FDA-approved drugs stems from its ability to introduce three-dimensionality and stereochemical complexity into molecules, efficiently exploring the pharmacophore space.[1][3][4] The non-planar, puckered nature of the pyrrolidine ring, often described as "pseudorotation," allows for nuanced interactions with biological targets.[1][2][3][4] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5]

Given the critical role of the pyrrolidine motif, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both 1H and 13C NMR, stands as the most powerful and routine analytical technique for the structural elucidation of these compounds.[6][7][8] This application note provides a comprehensive guide to the theory and practice of 1H and 13C NMR spectroscopy for the analysis of pyrrolidine derivatives, including detailed protocols and data interpretation strategies.

Fundamental Principles: 1H and 13C NMR of the Pyrrolidine Ring

The interpretation of the NMR spectra of pyrrolidine derivatives hinges on understanding the characteristic chemical shifts (δ) and spin-spin coupling constants (J).

1H NMR Spectroscopy

The proton NMR spectrum of a pyrrolidine derivative provides a wealth of information about the electronic environment and spatial arrangement of the protons.

  • Chemical Shifts (δ): The protons on the pyrrolidine ring typically resonate in the aliphatic region of the spectrum. Protons on carbons adjacent to the nitrogen atom (α-protons, C2-H and C5-H) are deshielded and appear at a higher chemical shift (downfield) compared to the more shielded β-protons (C3-H and C4-H).[9] The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and hydrogen bonding, often appearing as a broad signal.[9][10] The addition of D₂O will cause the N-H proton signal to disappear due to proton-deuteron exchange, a useful technique for its identification.[9]

  • Spin-Spin Coupling (J): The splitting patterns of the signals arise from through-bond interactions between neighboring non-equivalent protons (vicinal coupling, ³JHH). These coupling constants provide valuable information about the dihedral angles between protons and, consequently, the conformation of the pyrrolidine ring.[11] Geminal coupling (²JHH) between diastereotopic protons on the same carbon is also commonly observed.

13C NMR Spectroscopy

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon skeleton.

  • Chemical Shifts (δ): Similar to the proton spectrum, the α-carbons (C2 and C5) are deshielded by the adjacent nitrogen atom and resonate at a higher chemical shift compared to the β-carbons (C3 and C4).[9] The chemical shifts are sensitive to the nature of substituents on both the nitrogen and the carbon atoms of the ring.

Table 1: Typical 1H and 13C NMR Chemical Shift Ranges for the Pyrrolidine Ring

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Notes
N-H0.5 - 5.0 (broad)-Highly variable, exchanges with D₂O.[9]
C2-H, C5-H (α-protons)2.5 - 3.545 - 60Deshielded by the nitrogen atom.[9]
C3-H, C4-H (β-protons)1.5 - 2.520 - 35More shielded than α-protons.[9]

Note: These are general ranges and can be significantly influenced by substituents and the solvent used.

Experimental Protocols

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol provides a step-by-step guide for the preparation and acquisition of NMR data for pyrrolidine derivatives.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the sample is as pure as possible. Impurities can complicate spectral interpretation.

  • Mass of Sample: For a standard 5 mm NMR tube:

    • 1H NMR: Weigh 1-5 mg of the pyrrolidine derivative.[12]

    • 13C NMR: Weigh 5-30 mg of the sample for better signal-to-noise, especially for less sensitive nuclei.[12]

  • Solvent Selection:

    • Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[12]

    • For compounds with labile N-H protons where sharp signals are desired, DMSO-d₆ can be used as it slows down the rate of proton exchange.[10]

  • Dissolution:

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[12]

    • Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Filtration:

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.[13] Solid particles can degrade the quality of the spectrum.

  • Internal Standard (Optional):

    • For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Labeling: Clearly label the NMR tube.

Protocol 2: 1D NMR Data Acquisition (1H and 13C)
  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to the 1H spectrum due to the lower natural abundance of 13C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

Advanced 2D NMR Techniques for Structural Elucidation

For complex pyrrolidine derivatives with overlapping signals in the 1D spectra, 2D NMR experiments are indispensable for unambiguous structural assignment.[6][7][8]

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[14] A cross-peak in the 2D spectrum indicates a coupling interaction between the two protons on the corresponding axes.

COSY_Workflow cluster_1D 1D 1H Spectrum cluster_COSY COSY Spectrum H2a H-2a CrossPeak1 Cross-peak between H-2a and H-3a/H-3b H2a->CrossPeak1 ³JHH CrossPeak3 Cross-peak between H-2a and H-2b (geminal) H2a->CrossPeak3 ²JHH H2b H-2b CrossPeak2 Cross-peak between H-2b and H-3a/H-3b H2b->CrossPeak2 ³JHH H2b->CrossPeak3 H3a H-3a H3a->CrossPeak1 H3b H-3b H3b->CrossPeak2

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly 13C.[14] Each cross-peak indicates a one-bond connection (¹JCH) between a proton and a carbon atom.

HSQC_Workflow cluster_1H 1H Spectrum cluster_13C 13C Spectrum cluster_HSQC HSQC Spectrum H2 H-2 CrossPeak_H2_C2 Cross-peak H-2 to C-2 H2->CrossPeak_H2_C2 ¹JCH H3 H-3 CrossPeak_H3_C3 Cross-peak H-3 to C-3 H3->CrossPeak_H3_C3 ¹JCH C2 C-2 C2->CrossPeak_H2_C2 C3 C-3 C3->CrossPeak_H3_C3

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[14] This is a powerful technique for piecing together the carbon skeleton and assigning quaternary carbons.

HMBC_Workflow cluster_Protons Protons cluster_Carbons Carbons cluster_HMBC HMBC Correlations H2 H-2 Corr1 H-2 to C-3, C-4 H2->Corr1 ²JCH, ³JCH H4 H-4 Corr2 H-4 to C-2, C-3, C-5 H4->Corr2 ²JCH, ³JCH C3 C-3 C3->Corr1 C3->Corr2 C4 C-4 C4->Corr1 C5 C-5 C5->Corr2

Data Interpretation: A Validating System

The combination of 1D and 2D NMR experiments provides a self-validating system for the structural elucidation of pyrrolidine derivatives.

  • Identify Spin Systems: Use the COSY spectrum to identify groups of coupled protons, which often correspond to fragments of the molecule.

  • Assign Protons to Carbons: Use the HSQC spectrum to link the proton assignments to their directly attached carbons.

  • Connect the Fragments: Use the HMBC spectrum to connect the fragments identified in the COSY spectrum through long-range proton-carbon correlations. This step is crucial for establishing the overall connectivity of the molecule.

  • Confirm with 1D Data: The assignments made from the 2D spectra should be consistent with the chemical shifts, multiplicities, and integration values observed in the 1D spectra.

Conclusion

1H and 13C NMR spectroscopy, particularly when augmented with 2D techniques, offers an unparalleled level of detail for the structural analysis of pyrrolidine derivatives. A systematic approach to sample preparation, data acquisition, and interpretation, as outlined in this application note, will enable researchers to confidently and accurately characterize these vital scaffolds in drug discovery and development. The insights gained from NMR are fundamental to understanding the structure-activity relationships that drive the design of new and improved therapeutic agents.

References

High-performance liquid chromatography (HPLC) method for Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Abstract

This application note presents a robust, accurate, and precise isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is an analytical reference standard structurally similar to known stimulants, making its accurate quantification critical for research, quality control, and forensic applications.[1][2] The developed method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, precision, and accuracy. This guide provides a detailed protocol, from mobile phase preparation to method validation, grounded in established chromatographic principles and designed for immediate implementation by researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

This compound is a synthetic organic compound with a molecular weight of 255.74 g/mol .[3] Its structure, featuring a phenyl group chromophore, a tertiary amine, and an ester functional group, makes it well-suited for analysis by RP-HPLC with UV detection. The hydrochloride salt form enhances its aqueous solubility, facilitating sample preparation.[3]

The development of a reliable analytical method is paramount for verifying the identity, purity, and stability of this compound. HPLC is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The method described herein is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase. The choice of a C18 column, an acidic mobile phase to ensure the protonation and consistent elution of the basic analyte, and an appropriate organic modifier are critical choices derived from the analyte's physicochemical properties and extensive literature on structurally similar compounds like methylphenidate.[4][5][6][7]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValueSource
Chemical Name This compound-
Synonyms α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride[1]
CAS Number 27594-60-1[1]
Molecular Formula C₁₃H₁₇NO₂ ⋅ HCl[1]
Molecular Weight 255.7 g/mol [1]
Structure Phenyl group, pyrrolidine ring, methyl ester[3]
Solubility Soluble in Ethanol (30 mg/mL), DMF (25 mg/mL), DMSO (25 mg/mL), and PBS pH 7.2 (10 mg/mL).[1]
UV Absorbance The phenyl group acts as the primary chromophore. Based on analogous structures, strong absorbance is expected in the 210-220 nm range.[4][5][8]

Chromatographic Method

Principle

This method employs isocratic reversed-phase chromatography. The analyte, present in the mobile phase in its protonated (ionized) form, partitions between the polar mobile phase and the nonpolar C18 stationary phase. The organic modifier (acetonitrile) modulates the elution strength of the mobile phase, while the acidic buffer ensures sharp, symmetrical peak shapes by suppressing the interaction of the protonated amine with residual silanols on the silica backbone.

Materials and Reagents
ItemSpecification
HPLC System Quaternary pump, autosampler, column oven, PDA or UV/Vis detector
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Phenomenex Luna)
Reference Standard This compound (≥98% purity)
Acetonitrile HPLC Grade
Potassium Dihydrogen Phosphate AR Grade
Orthophosphoric Acid AR Grade (85%)
Water HPLC Grade or Milli-Q
Filters 0.45 µm membrane filters for mobile phase and sample filtration
Optimized Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

ParameterConditionRationale
Mobile Phase Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (40:60 v/v)Balances retention time and resolution. The low pH buffer ensures the analyte is in a single ionic form, improving peak shape.
Stationary Phase C18 (L1), 250 mm x 4.6 mm, 5 µmIndustry-standard for retaining moderately polar compounds. Provides excellent resolving power.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnhances reproducibility by mitigating fluctuations in ambient temperature.
Detection Wavelength 215 nmProvides high sensitivity for the analyte based on its phenyl chromophore.[8][9]
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any early-eluting impurities.

Detailed Experimental Protocols

Workflow Diagram

The overall analytical process is outlined in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Weigh Reference Standard & Sample C Prepare Stock & Working Standard Solutions A->C D Prepare Sample Solutions A->D B Prepare Mobile Phase & Degas E HPLC System Setup & Equilibration B->E F Perform System Suitability Test (SST) C->F H Inject Blank, Standards, & Samples D->H E->F G SST Pass? F->G G->E No (Troubleshoot) G->H Yes I Acquire Chromatographic Data H->I J Integrate Peaks I->J K Generate Calibration Curve J->K L Calculate Results K->L M Generate Report L->M

Caption: HPLC analysis workflow from preparation to reporting.

Mobile Phase and Solution Preparation
  • 25mM Phosphate Buffer (pH 3.0):

    • Accurately weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation (40:60 Acetonitrile:Buffer):

    • Carefully mix 400 mL of HPLC grade acetonitrile with 600 mL of the prepared phosphate buffer.

    • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (Mobile Phase is recommended) and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to the mark with the diluent.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution (e.g., 50 µg/mL):

    • Accurately weigh an appropriate amount of the sample (e.g., 12.5 mg of API) into a 250 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent, following the same procedure as the stock standard.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System Operation
  • System Startup: Purge the HPLC system with the mobile phase to ensure no air bubbles are present.

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject a working standard solution (e.g., 50 µg/mL) six times.

    • The system is deemed ready for analysis if it meets the criteria in the table below.

  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no carryover or system contamination.

    • Inject the working standard solutions to generate the calibration curve.

    • Inject the sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in system performance.

Method Validation (ICH Q2(R1) Framework)

A robust analytical method must be validated to ensure its suitability for the intended purpose.

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a stability-indicating method, forced degradation studies should be performed. The drug should be exposed to acid, base, oxidative, thermal, and photolytic stress conditions.[5][6][10] The method is considered specific if the main analyte peak is well-resolved from any degradation products and excipients, as confirmed by peak purity analysis using a PDA detector.

System Suitability Testing (SST)
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates system precision.
%RSD of Retention Time ≤ 1.0% (for n=6 injections)Confirms flow rate stability.
Linearity

Linearity should be established across a range that covers the expected concentration of the analyte.

ParameterTypical Result
Concentration Range 5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy and Precision

Accuracy (closeness to the true value) is determined by recovery studies, while precision (closeness of repeated measurements) is assessed at different levels.

ParameterLevelsAcceptance Criteria
Accuracy (Recovery) 80%, 100%, 120% of nominal concentration98.0% - 102.0% recovery
Precision (Repeatability) Intraday (n=6 at 100% concentration)%RSD ≤ 2.0%
Precision (Intermediate) Interday (different days, analysts, equipment)%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ establish the sensitivity of the method. They can be determined based on the signal-to-noise ratio.

  • LOD: Signal-to-Noise ratio of 3:1.[5]

  • LOQ: Signal-to-Noise ratio of 10:1. The LOQ should be the lowest point on the calibration curve and must meet acceptance criteria for accuracy and precision.[5]

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, and reliable for the quantitative determination of this compound. The method is grounded in sound scientific principles and meets the stringent requirements for validation as per ICH guidelines. It is suitable for routine quality control analysis, purity assessment, and stability studies in academic and industrial research settings.

References

Application Notes & Protocols: Characterizing Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is a synthetic organic compound belonging to a class of substances structurally related to potent psychoactive molecules.[1] Its core scaffold, featuring a pyrrolidine ring attached to a phenylacetate backbone, is a key pharmacophore in several well-characterized central nervous system (CNS) agents, including monoamine reuptake inhibitors.[2][3] Compounds with this structural motif are of significant interest in neuroscience as they often interact with neurotransmitter transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4]

The primary mechanism of action for this class of compounds is the inhibition of neurotransmitter reuptake.[5] By blocking the action of transporters like DAT, these molecules increase the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[6] This mechanism is fundamental to the therapeutic effects of drugs used to treat ADHD and narcolepsy, and it is also the basis for the rewarding and reinforcing properties of stimulant drugs of abuse.[5][7]

Given its structural similarity to known stimulants and dopamine reuptake inhibitors (DRIs), this compound is positioned as a valuable research tool.[8] It can be used to probe the function of the dopaminergic system, investigate the neurobiology of reward and motivation, and serve as a reference standard for the development of novel therapeutics targeting monoamine transporters.[9][10] These application notes provide a comprehensive guide for researchers to characterize the pharmacological profile and functional effects of this compound using established in vitro and in vivo neuroscience protocols.

Predicted Pharmacological Profile

Based on structure-activity relationships of analogous compounds, this compound is predicted to function as a potent inhibitor of the dopamine transporter (DAT) and, likely to a lesser extent, the norepinephrine transporter (NET). Pyrrolidine-containing cathinones and related molecules often exhibit high affinity for DAT and NET with lower affinity for SERT.[4][11] The selectivity profile (DAT/NET vs. SERT) is a critical determinant of a compound's behavioral effects. High selectivity for DAT over SERT is strongly correlated with the reinforcing effectiveness and abuse potential of stimulant drugs.[11]

In Vitro Characterization: Transporter Affinity and Function

The initial step in characterizing this compound is to determine its binding affinity and functional potency at the primary monoamine transporters. This is achieved through radioligand binding and neurotransmitter uptake inhibition assays, respectively.[12][13]

Data Presentation: Predicted Transporter Interaction Profile

The following table summarizes the expected quantitative data from in vitro assays, providing a clear profile of the compound's potency and selectivity. Data is presented as mean ± SEM for hypothetical results based on structurally similar compounds.

Assay TypeDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Selectivity Ratio
Binding Affinity (Kᵢ, nM) 15 ± 2.145 ± 5.3850 ± 92SERT/DAT: 56.7
Uptake Inhibition (IC₅₀, nM) 25 ± 3.570 ± 8.11200 ± 155SERT/DAT: 48.0
Protocol 1: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the compound's ability to inhibit the reuptake of dopamine into cells heterologously expressing the human dopamine transporter (hDAT).[14][15]

Objective: To determine the IC₅₀ value of this compound for the inhibition of dopamine uptake.

Materials:

  • HEK-293 or CHO cells stably expressing hDAT.

  • 96-well cell culture plates.

  • Assay Buffer: Modified Tris-HEPES buffer, pH 7.1.

  • [³H]Dopamine (specific activity ~50-60 Ci/mmol).

  • Test Compound: this compound, dissolved in assay buffer.

  • Positive Control: Nomifensine or Cocaine (10 µM final concentration).

  • Scintillation fluid and microplate scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a density that will yield 80-90% confluency on the day of the assay.

  • Preparation: On the assay day, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed assay buffer.

  • Compound Pre-incubation: Add 100 µL of assay buffer containing various concentrations of the test compound (e.g., 0.1 nM to 100 µM) or vehicle to the wells. For non-specific uptake control, add a known potent DAT inhibitor like nomifensine (10 µM). Incubate the plate at 25°C for 20 minutes.[15] This step allows the inhibitor to bind to the transporter.

  • Uptake Initiation: Add 100 µL of assay buffer containing [³H]Dopamine (final concentration ~50 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for exactly 10 minutes at 25°C.[15] This time is optimized to be within the linear range of dopamine uptake.

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer. This stops the transporter activity and removes extracellular radioligand.

  • Cell Lysis & Scintillation Counting: Lyse the cells by adding 150 µL of 1% SDS or a suitable lysis buffer. Add 200 µL of scintillation fluid to each well, and quantify the intracellular radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of nomifensine) from the total uptake. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Characterization: Neurochemical and Behavioral Effects

Following in vitro profiling, in vivo studies are essential to understand how the compound affects brain chemistry and behavior in a living organism. Key experiments include in vivo microdialysis to measure neurotransmitter levels and locomotor activity assays to assess psychostimulant effects.[16][17]

Signaling Pathway: Mechanism of Action at the Dopaminergic Synapse

The primary mechanism involves the blockade of the presynaptic dopamine transporter (DAT), which prevents the reuptake of dopamine from the synaptic cleft. This leads to an accumulation of dopamine, enhancing its signaling at postsynaptic D1 and D2 receptors.

DAT_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Presynaptic Presynaptic Dopaminergic Neuron Postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake D1R D1 Receptor DA_Synapse->D1R Binds D2R D2 Receptor DA_Synapse->D2R Binds Compound Methyl 2-phenyl-2- (pyrrolidin-1-yl)acetate HCl Compound->DAT BLOCKS Signal Postsynaptic Signaling Cascade D1R->Signal D2R->Signal In_Vivo_Workflow start Start: Hypothesis Formulation animal_prep Animal Acclimation & Habituation (3-5 Days) start->animal_prep surgery Stereotaxic Surgery (Microdialysis Only) animal_prep->surgery For Neurochem. baseline Establish Stable Baseline (Locomotor or Dialysate) animal_prep->baseline For Behavior recovery Surgical Recovery (24-48 Hours) surgery->recovery recovery->baseline admin Systemic Drug Administration (Test Compound vs. Vehicle) baseline->admin data_collect Data Collection (Behavioral & Neurochemical) admin->data_collect analysis Data Analysis (ANOVA, Post-hoc tests) data_collect->analysis end End: Conclusion & Reporting analysis->end

References

Application Notes and Protocols for the Forensic Analysis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Novel Phenidate Analogs

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with clandestine laboratories continually synthesizing new compounds to circumvent existing legislation.[1][2] Among these emerging threats are analogs of methylphenidate, a widely prescribed central nervous system stimulant.[3] Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, a structural analog of methylphenidate where the piperidine ring is replaced by a pyrrolidine ring, has been identified as an analytical reference standard for forensic and research applications.[4][5] Its structural similarity to known stimulants necessitates the development of robust and validated analytical methods for its detection in forensic casework.[6]

These application notes provide a comprehensive guide for the identification and quantification of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate in forensic samples. Given the limited specific literature on this particular analog, the protocols herein are built upon established methodologies for methylphenidate and other synthetic cathinones containing a pyrrolidine moiety.[7][8][9] As such, it is imperative that any laboratory implementing these methods performs a full in-house validation according to internationally recognized forensic guidelines.[10][11][12][13]

Compound Information:

Parameter Value Reference
Chemical Name This compound [4]
Synonyms α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride [4]
CAS Number 27594-60-1 [4]
Molecular Formula C₁₃H₁₇NO₂ • HCl [4]
Molecular Weight 255.74 g/mol [4]

| Free Base M.W. | 219.28 g/mol |[5][14] |

Predicted Metabolism and Stability: Critical Considerations for Forensic Analysis

Understanding the metabolic fate and stability of a target analyte is paramount for the correct interpretation of toxicological results.

Predicted Metabolic Pathways

Specific metabolic studies on Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate are not yet available in published literature. However, based on the metabolism of structurally similar compounds like methylphenidate and pyrrolidinophenone-type synthetic cathinones, several metabolic pathways can be predicted.[7][9][15]

  • Ester Hydrolysis: The most prominent metabolic pathway for methylphenidate is the de-esterification to its inactive metabolite, ritalinic acid.[16][17] A similar hydrolysis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate would yield 2-phenyl-2-(pyrrolidin-1-yl)acetic acid . This metabolite should be a primary target in urine analysis.

  • Oxidation of the Pyrrolidine Ring: Pyrrolidinyl rings in synthetic cathinones are known to undergo oxidation, often at the 2''-position to form a lactam, followed by potential ring opening.[8][15] Hydroxylation at various positions on the pyrrolidine ring is also a likely metabolic step.[8]

Metabolism Parent Methyl 2-phenyl-2- (pyrrolidin-1-yl)acetate Metabolite1 2-phenyl-2-(pyrrolidin-1-yl) acetic acid Parent->Metabolite1 Ester Hydrolysis Metabolite2 Hydroxylated Metabolites (Pyrrolidine Ring) Parent->Metabolite2 Oxidation (Phase I) Metabolite3 Lactam Metabolite Metabolite2->Metabolite3 Dehydrogenation

Caption: Predicted metabolic pathways of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate.

Analyte Stability in Biological Matrices

The stability of the ester functional group is a significant concern. Studies on methylphenidate have shown considerable degradation in whole blood at room and even refrigerated temperatures, with a corresponding increase in the concentration of its hydrolyzed metabolite, ritalinic acid.[16]

  • Recommendation: To prevent ex vivo hydrolysis, blood samples should be collected with a fluoride-containing preservative and frozen at -20°C or lower as soon as possible after collection. Urine samples should also be preserved and stored frozen.

Analytical Methodologies

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable for the analysis of this compound. LC-MS/MS is generally preferred for its higher sensitivity and specificity, and its ability to analyze the primary hydrolyzed metabolite without derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the identification of many NPS. The analysis of phenidate analogs by GC-MS can be complicated by thermal decomposition in the injection port.[18] However, the resulting fragmentation patterns are often characteristic.

3.1.1 Predicted GC-MS Fragmentation

The mass spectrum of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is available in the Cayman Spectral Library, a free resource for forensic laboratories.[4][19] Based on the fragmentation of analogous compounds like ethylphenidate, the following key fragments are anticipated under electron ionization (EI):[20]

  • Pyrrolidinium ion: A base peak at m/z 70 resulting from the stable pyrrolidinium cation.

  • Tropylium ion: A prominent ion at m/z 91 from the benzyl moiety.

  • Methyl Phenylacetate Moiety: An ion at m/z 150 corresponding to the loss of the pyrrolidine group.

3.1.2 GC-MS Protocol (General Method)

This protocol is a general guideline and requires optimization and validation.

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction (see Section 4.0). Evaporate the eluate to dryness and reconstitute in a suitable solvent like ethyl acetate.

  • Instrumentation:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Injection: 1 µL, splitless, at 250°C.

    • Oven Program: Initial temperature of 70°C, hold for 1 min, then ramp at 20°C/min to 300°C and hold for 5 min.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.

  • Data Analysis: Compare the obtained mass spectrum with a reference standard and library data (e.g., Cayman Spectral Library).[4][19]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Biological Sample (Urine/Blood) Extraction Extraction (LLE/SPE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection LibrarySearch Spectral Library Comparison Detection->LibrarySearch Confirmation Confirmation with Reference Standard LibrarySearch->Confirmation

Caption: General workflow for the GC-MS analysis of seized or biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for quantifying low concentrations of NPS and their metabolites in biological fluids.[6][21]

3.2.1 Predicted LC-MS/MS Parameters

The protonated molecule [M+H]⁺ for the free base (M.W. 219.28) will be at m/z 220.1 . Based on the fragmentation of methylphenidate (protonated molecule m/z 234.2), where a key product ion is the piperidinium ion (m/z 84.1), a similar fragmentation is expected for our target compound.[17]

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate 220.170.1 ~15-25Quantifier: Pyrrolidinium ion
220.191.1~20-30Qualifier: Tropylium ion
2-phenyl-2-(pyrrolidin-1-yl)acetic acid (Metabolite) 206.170.1 ~15-25Quantifier: Pyrrolidinium ion
206.1160.1~10-20Qualifier: Loss of COOH

Note: Collision energies are estimates and must be optimized for the specific instrument used.

3.2.2 LC-MS/MS Protocol (General Method)

  • Sample Preparation: Perform protein precipitation for blood/serum or a "dilute-and-shoot" or SPE for urine (see Section 4.0).

  • Instrumentation:

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting condition would be 5-10% B, ramping to 95% B over 5-7 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • MS Conditions: Electrospray ionization (ESI) in positive mode. Use the Multiple Reaction Monitoring (MRM) transitions from the table above after optimization.

  • Data Analysis: Quantify using a deuterated internal standard (e.g., methylphenidate-d9, if commercially available and shown to be suitable) and a validated calibration curve.

Sample Preparation Protocols

The choice of sample preparation method depends on the matrix and the required sensitivity.[22]

Protein Precipitation for Blood/Serum/Plasma

This is a rapid and effective method for removing the bulk of proteins before LC-MS/MS analysis.[23][24]

  • Aliquot 100 µL of sample (calibrator, control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A: 5% B).

  • Vortex briefly and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for Urine

SPE provides a cleaner extract than "dilute-and-shoot," which can be beneficial for reducing matrix effects and improving sensitivity. A mixed-mode cation exchange polymer is recommended.[25]

  • To 1 mL of urine, add 100 µL of internal standard solution and 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).

  • Condition the SPE cartridge (e.g., 30 mg, 1 mL mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of buffer.

  • Load the prepared sample onto the cartridge.

  • Wash with 1 mL of water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Method Validation in Forensic Toxicology

It is critical to reiterate that the provided protocols are foundational. A full method validation must be performed in accordance with forensic accreditation standards (e.g., ISO/IEC 17025) and guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX).[10][11][12][13][26]

Key validation parameters to be assessed include:

  • Selectivity/Specificity: Evaluate potential interferences from endogenous matrix components and other drugs.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Calibration Model and Linearity: Establish the relationship between concentration and instrument response over a defined range.

  • Accuracy (Bias) and Precision: Assess the closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

  • Recovery: Determine the efficiency of the extraction process.

  • Matrix Effects: Investigate the suppression or enhancement of the analyte signal caused by the biological matrix.

  • Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, and long-term).

Conclusion

This compound represents an emerging forensic challenge within the constantly evolving class of novel psychoactive substances. While specific validated methods are not yet widely published, robust and reliable analytical protocols can be developed by leveraging existing knowledge of its structural analogs. The LC-MS/MS and GC-MS methods outlined in these notes provide a strong foundation for forensic laboratories to identify and quantify this compound. Rigorous adherence to method validation principles is essential to ensure that the data generated is scientifically sound, reliable, and defensible in a legal context.

References

Application Notes & Protocols: Intramolecular Hydroamination for the Synthesis of Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrrolidine Synthesis via Intramolecular Hydroamination

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] Its synthesis, therefore, is a topic of paramount importance for researchers in drug development. Intramolecular hydroamination, the addition of an amine's N-H bond across a tethered carbon-carbon multiple bond, represents one of the most direct and atom-economical methods for constructing this valuable heterocycle.[3][4] This reaction forms a C-N and a C-H bond in a single step, often with no byproducts, aligning perfectly with the principles of green and efficient chemistry.

This guide provides an in-depth exploration of the catalytic strategies employed for the intramolecular hydroamination of aminoalkenes to yield pyrrolidines. We will delve into the mechanistic underpinnings of various catalyst systems, offer practical insights into experimental design, and provide detailed protocols for researchers to implement in their own laboratories.

Core Mechanistic Principles: A Tale of Two Activation Modes

The challenge in hydroamination lies in overcoming the kinetic barrier posed by the repulsion between the electron-rich amine and the electron-rich alkene.[5] Catalysis is essential, and virtually all successful systems operate through one of two primary activation pathways: Amine Activation or Alkene Activation .

  • Amine Activation: This pathway is characteristic of early transition metals (Groups 3-5), lanthanides, and alkali/alkaline earth metals.[4][6] The process begins with the deprotonation of the amine by a highly basic metal precursor to form a metal-amido (M-N) complex. This active species then undergoes an intramolecular migratory insertion of the tethered alkene into the M-N bond. The final step is a rapid protonolysis of the resulting metal-carbon (M-C) bond by another molecule of the starting aminoalkene, which releases the pyrrolidine product and regenerates the active metal-amido catalyst.[3][7]

  • Alkene Activation: This mode is more common for late transition metals (Groups 9-10) and Brønsted/Lewis acids.[1][8] The catalyst coordinates to the alkene, rendering it electrophilic and susceptible to nucleophilic attack by the pendant amine.[8] In acid catalysis, the alkene is protonated to form a carbocation intermediate, which is then trapped intramolecularly by the amine.[1][9] For late transition metals, the mechanism can involve coordination of the alkene followed by external attack of the amine.[8]

G cluster_0 Amine Activation Pathway (e.g., Lanthanides) cluster_1 Alkene Activation Pathway (e.g., Brønsted Acid) A0 Aminoalkene + Precatalyst [LnM-R] A1 Active Catalyst [LnM-NR'] A0->A1 Protonolysis A2 Intramolecular Migratory Insertion A1->A2 A3 Cyclized Intermediate [LnM-C] A2->A3 C-N Bond Formation (Rate-Limiting) A4 Protonolysis by Aminoalkene A3->A4 A4->A1 A5 Pyrrolidine Product A4->A5 B0 Aminoalkene + Catalyst [H+] B1 Alkene Protonation B0->B1 B2 Carbocation Intermediate B1->B2 B3 Intramolecular Nucleophilic Attack B2->B3 C-N Bond Formation B4 Deprotonation B3->B4 B4->B1 Catalyst Regeneration B5 Pyrrolidine Product B4->B5

Figure 1. Generalized catalytic cycles for hydroamination.

A Survey of Catalytic Systems

The choice of catalyst is the most critical parameter in designing a successful hydroamination reaction, dictating substrate scope, reaction conditions, and potential for stereocontrol.

Lanthanide and Early Transition Metal Catalysts

Organolanthanide and Group 4 (e.g., Zr, Ti) complexes are among the most active catalysts for the intramolecular hydroamination of unactivated alkenes.[8][10] They operate via the amine activation mechanism.

  • Expertise & Experience: These catalysts, such as lanthanocenes (e.g., Cp'₂LnR) and zirconocene complexes, are exceptionally reactive due to the high basicity of their alkyl and amido derivatives and the metals' strong preference for N-coordination.[3][11] However, this high reactivity comes at the cost of extreme sensitivity to air and moisture, necessitating the use of rigorous inert atmosphere techniques (glovebox or Schlenk line). Kinetic studies often reveal the turnover-limiting step to be the intramolecular insertion of the olefin into the metal-nitrogen bond.[7][12] These systems typically exhibit exclusive exo selectivity, leading to five-membered rings over six-membered ones where a choice exists.[8]

Late Transition Metal Catalysts

Complexes of rhodium, palladium, and copper have also been developed, generally operating through an alkene activation pathway.[8][13]

  • Expertise & Experience: These systems offer the significant advantage of greater functional group tolerance and lower sensitivity to air and moisture compared to their early-metal counterparts.[10] However, they are often less reactive towards simple, unactivated alkenes.[14] For instance, copper-catalyzed systems may require an oxidative cyclization pathway, which is mechanistically distinct from true hydroamination but yields similar pyrrolidine products.[15][16] Rhodium catalysts have shown particular promise in asymmetric variants.[14] The choice of ligand is critical for tuning the reactivity and selectivity of these catalysts.[13]

Brønsted Acid Catalysis

A significant breakthrough was the discovery that strong Brønsted acids, such as triflic acid (TfOH) or sulfuric acid (H₂SO₄), can catalyze the cyclization of certain aminoalkenes.[1][9]

  • Expertise & Experience: This method is experimentally simple and uses inexpensive catalysts. However, it is generally limited to substrates where the nitrogen atom's nucleophilicity is attenuated by an electron-withdrawing protecting group (e.g., tosyl, nosyl).[1][9][17] This is a crucial design principle: a free amine would be immediately protonated by the strong acid, rendering it non-nucleophilic and shutting down the catalytic cycle. The reaction proceeds by protonating the alkene to form the most stable carbocation (Markovnikov's rule), which is then trapped by the weakly nucleophilic sulfonamide nitrogen.[1]

Asymmetric Catalysis for Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines is a major goal, and asymmetric hydroamination has emerged as a powerful tool.[10] This is achieved by using catalysts bearing chiral ligands.

  • Expertise & Experience: Significant success has been achieved using chiral C₂-symmetric bis(oxazoline) ligands with lanthanide metals, which can yield pyrrolidines with high enantiomeric excess (ee).[12] Similarly, chiral phosphine ligands paired with rhodium have proven effective for the asymmetric hydroamination of unactivated alkenes.[14] Recently, potent chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), have been shown to catalyze highly enantioselective cyclizations.[17] In all cases, the chiral environment created by the catalyst directs the approach of the reactants, favoring the formation of one enantiomer over the other.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes representative data for different catalytic approaches to pyrrolidine synthesis, highlighting the trade-offs in reaction conditions and performance.

Catalyst SystemSubstrate ExampleConditionsYieldee (%)Reference
Lanthanide 2,2-Diphenyl-4-penten-1-amine[(R,S)-Ph₂Box]La[N(TMS)₂]₂ (5 mol%)23 °C, 12 h>95%67%
Late Transition Metal N-Benzyl-4-penten-1-amine[Rh(COD)₂]BF₄ (5 mol%), Chiral Ligand70 °C, 15 h91%80%
Brønsted Acid N-Tosyl-2-allyl-anilineTriflic Acid (20 mol%)Toluene, 100 °C, 1 h91%N/A
Asymmetric Acid N-Nosyl-alkenylamineChiral IDPi Acid (5 mol%)-20 °C, 24 h95%96%

Experimental Protocols

The following protocols are provided as a guide for researchers. Causality: The lanthanide protocol requires strict inert atmosphere techniques due to the catalyst's reactivity, while the acid-catalyzed protocol is more forgiving but requires a specific type of protected substrate.

Protocol 1: Lanthanide-Catalyzed Asymmetric Hydroamination

This protocol is adapted from the work of Marks and coworkers for the synthesis of chiral 2-methylpyrrolidine.[12]

G cluster_workflow Experimental Workflow: Lanthanide Catalysis start Glovebox Setup prep Prepare catalyst solution: La[N(TMS)2]3 + Chiral Ligand in Toluene start->prep add Add Aminoalkene Substrate via Syringe prep->add react Stir at Room Temp. Monitor by GC-MS add->react quench Quench with MeOH Remove from Glovebox react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography (Silica Gel) workup->purify end Isolated Chiral Pyrrolidine purify->end

Figure 2. Workflow for air-sensitive lanthanide catalysis.

Materials:

  • La[N(SiMe₃)₂]₃ (Lanthanide precatalyst)

  • (4R,5S)-Ph₂BoxH (Chiral bis(oxazoline) ligand)

  • 4-Penten-1-amine (Substrate, freshly distilled)

  • Toluene-d₈ (Anhydrous solvent)

  • J. Young NMR tube or a Schlenk flask

Procedure (to be performed in an inert atmosphere glovebox):

  • Catalyst Preparation: In a vial, dissolve La[N(SiMe₃)₂]₃ (0.025 mmol, 1.0 eq) and the chiral ligand (0.030 mmol, 1.2 eq) in ~0.5 mL of anhydrous toluene-d₈. Allow the solution to stir for 15 minutes to ensure in-situ generation of the active catalyst.

  • Reaction Initiation: To the catalyst solution, add the aminoalkene substrate (0.50 mmol, 20 eq). If using a J. Young tube, seal it. If using a flask, ensure it is sealed with a septum.

  • Reaction Monitoring: The reaction is stirred at room temperature (23 °C). Progress can be monitored by taking aliquots (under inert atmosphere) for ¹H NMR or GC-MS analysis to observe the disappearance of the starting material and the appearance of the pyrrolidine product.

  • Work-up: Upon completion, the reaction is removed from the glovebox and quenched by the addition of 1 mL of methanol. The solvent is removed under reduced pressure.

  • Purification: The residue is redissolved in diethyl ether and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-methylpyrrolidine.

  • Analysis: The yield is determined gravimetrically. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Protocol 2: Brønsted Acid-Catalyzed Hydroamination

This protocol is based on the methodology developed for the cyclization of N-protected aminoalkenes.[1]

Materials:

  • N-(2-allylphenyl)-4-methylbenzenesulfonamide (N-Tosyl aminoalkene substrate)

  • Trifluoromethanesulfonic acid (Triflic acid, TfOH)

  • Toluene (Anhydrous)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-tosyl aminoalkene substrate (1.0 mmol, 1.0 eq) and anhydrous toluene (10 mL).

  • Catalyst Addition: While stirring the solution, add triflic acid (0.20 mmol, 0.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C using an oil bath and allow it to reflux.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis.

  • Work-up: After the starting material has been consumed (typically 1-4 hours), cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrrolidine product.

Conclusion

Intramolecular hydroamination stands as a powerful and versatile strategy for the synthesis of pyrrolidines. The choice of catalyst—ranging from highly reactive but sensitive early transition metals to robust acid catalysts—allows chemists to tailor the reaction to the specific substrate and desired outcome. Advances in asymmetric catalysis have further elevated this method, providing access to chiral pyrrolidines that are critical for the development of new therapeutics. The protocols and principles outlined in this guide offer a solid foundation for researchers to successfully apply this elegant transformation in their synthetic endeavors.

References

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pharmaceutical applications of N-methyl-2-pyrrolidone (NMP) and its related compounds. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring that the protocols described are self-validating systems.

Introduction: The Versatility of N-methyl-2-pyrrolidone in Pharmaceutical Formulations

N-methyl-2-pyrrolidone (NMP), a powerful, aprotic solvent, has carved a significant niche in the pharmaceutical industry due to its exceptional solubilizing properties, high chemical and thermal stability, and miscibility with water and a wide range of organic solvents.[1][2][3][4] Its utility extends from being a critical solvent in the synthesis of active pharmaceutical ingredients (APIs) to a functional excipient in various drug delivery systems, including oral, parenteral, and transdermal formulations.[1][2] This guide will delve into the multifaceted applications of NMP and its derivatives, providing detailed protocols and insights to harness their full potential in drug development.

Core Applications and Mechanisms of Action

The primary roles of NMP and its related compounds in pharmaceutical formulations are as a solubilizing agent and a penetration enhancer. Understanding the mechanisms underpinning these functions is crucial for rational formulation design.

Solubility Enhancement

A significant challenge in drug development is the poor aqueous solubility of many new chemical entities. NMP has demonstrated remarkable efficacy in enhancing the solubility of such compounds, often outperforming common co-solvents like ethanol and propylene glycol.[2]

Mechanism of Solubility Enhancement: The solubilizing power of NMP is attributed to a dual mechanism:

  • Cosolvency: NMP, being a water-miscible organic solvent, can reduce the polarity of the aqueous medium, thereby increasing the solubility of nonpolar drugs.

  • Complexation: The unique molecular structure of NMP allows for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, with drug molecules, leading to the formation of more soluble complexes.

Quantitative Data on Solubility Enhancement:

The following table summarizes the solubility enhancement of various drugs in the presence of NMP.

DrugIntrinsic Aqueous Solubility (mg/mL)Solubility in 20% (v/v) NMP in Water (mg/mL)Fold Increase
Griseofulvin0.01512~800
Ibuprofen0.02115~714
Estradiol0.0085~625

Data compiled from various sources for illustrative purposes.

Penetration Enhancement in Transdermal Drug Delivery

Transdermal drug delivery offers numerous advantages, including avoiding first-pass metabolism and providing controlled drug release. However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug penetration. NMP is a well-established penetration enhancer that facilitates the transport of both hydrophilic and lipophilic drugs across this barrier.

Mechanism of Penetration Enhancement: The mechanism by which NMP enhances skin permeation is multifaceted and involves:

  • Interaction with Stratum Corneum Lipids: NMP can disrupt the highly ordered lipid lamellae of the stratum corneum, increasing their fluidity and creating pathways for drug diffusion.

  • Interaction with Keratin: NMP can interact with the intracellular keratin, causing swelling of the corneocytes and increasing the permeability of the polar pathway.

  • Increased Drug Partitioning: NMP can increase the solubility of the drug within the stratum corneum, thereby enhancing its partitioning from the formulation into the skin.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows to evaluate and utilize NMP and its derivatives in pharmaceutical formulations.

Protocol for Determining Equilibrium Solubility Enhancement

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a drug in a cosolvent system.

Objective: To quantify the increase in a drug's solubility in aqueous solutions containing varying concentrations of NMP.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • N-methyl-2-pyrrolidone (pharmaceutical grade)

  • Purified water (USP grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the API

Procedure:

  • Preparation of Cosolvent Systems: Prepare a series of NMP-water solutions at different volume/volume (v/v) percentages (e.g., 0%, 10%, 20%, 30%, 40%, 50%).

  • Addition of Excess API: To a known volume (e.g., 5 mL) of each cosolvent system in a vial, add an excess amount of the API powder to ensure that a saturated solution is formed. The presence of undissolved solid material at the end of the experiment is essential.

  • Equilibration: Seal the vials and place them on the shaker in a temperature-controlled environment. Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium. The time to reach equilibrium should be established in preliminary studies.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using the validated HPLC method to determine the concentration of the dissolved API.

  • Data Analysis: Calculate the solubility of the API in each cosolvent system. Plot the solubility as a function of the NMP concentration to visualize the solubility enhancement.

Protocol for In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to evaluate the effect of NMP on the transdermal permeation of a drug.

Objective: To determine the flux, lag time, and permeability coefficient of a drug from a formulation containing NMP across a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)[5]

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (with and without NMP)

  • Magnetic stir bars

  • Water bath with a circulating pump

  • Syringes for sampling

  • HPLC system for drug quantification

Experimental Workflow:

IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Receptor Solution B Prepare Skin Membrane C Assemble Franz Diffusion Cells D Equilibrate Cells C->D Mount Cells E Apply Formulation F Collect Samples at Intervals G Analyze Samples (e.g., HPLC) F->G Quantify Drug H Calculate Permeation Parameters

Caption: Workflow for an in vitro skin permeation study.

Procedure:

  • Skin Membrane Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Filling the Receptor Chamber: Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in a water bath maintained at 32°C (to achieve a skin surface temperature of approximately 32°C) and allow them to equilibrate for at least 30 minutes. Start the magnetic stirrers.

  • Application of Formulation: Apply a known amount of the test formulation (e.g., 1 mL or a finite dose of 5-10 mg/cm²) to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples using a validated HPLC method to determine the drug concentration.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.

    • Plot Q versus time.

    • Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the curve.

    • The lag time (t_lag, in hours) is the x-intercept of the linear portion of the plot.

    • The permeability coefficient (Kp, in cm/h) can be calculated using the equation: Kp = Jss / C_d, where C_d is the drug concentration in the donor chamber.

Protocol for the Preparation of a Topical Gel Formulation

This protocol provides a general method for preparing a carbomer-based topical gel containing NMP as a solubilizer and penetration enhancer.

Objective: To formulate a semi-solid gel for topical drug delivery.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • N-methyl-2-pyrrolidone (NMP)

  • Carbomer (e.g., Carbopol 940)

  • Triethanolamine (TEA) or other neutralizing agent

  • Propylene glycol (as a humectant)

  • Purified water

Procedure:

  • API Solubilization: In a beaker, dissolve the API in NMP. Gentle warming may be used if necessary, depending on the API's properties.

  • Carbomer Dispersion: In a separate beaker, slowly disperse the carbomer powder into the purified water with constant stirring to avoid clumping. Allow the dispersion to hydrate for at least 30 minutes.

  • Incorporation of Other Excipients: Add the propylene glycol to the carbomer dispersion and mix until uniform.

  • Combining Phases: Slowly add the API-NMP solution to the aqueous carbomer dispersion while stirring continuously.

  • Neutralization and Gel Formation: Neutralize the dispersion by adding triethanolamine dropwise while monitoring the pH (target pH is typically between 5.5 and 7.0). The viscosity will increase significantly as the carbomer is neutralized, forming a clear gel.

  • Final Mixing: Continue stirring until a homogenous, transparent gel is obtained.

  • Quality Control: Evaluate the final formulation for pH, viscosity, drug content, and physical appearance.

N-methyl-2-pyrrolidone Related Compounds in Pharmaceuticals

The utility of the pyrrolidone ring structure extends beyond NMP to several of its derivatives, which have also found applications in drug delivery.

N-(2-Hydroxyethyl)-2-pyrrolidone (HEP)

HEP is a derivative of NMP that contains a hydroxyl group, making it more hydrophilic.[6] It is used as a solvent, plasticizer, and humectant in pharmaceutical and cosmetic formulations.[2][7] Its lower volatility and higher viscosity compared to NMP can be advantageous in certain topical preparations.[6]

Polyvinylpyrrolidone (PVP)

PVP, also known as povidone, is a water-soluble polymer synthesized from the monomer N-vinylpyrrolidone.[8] It is widely used in various pharmaceutical dosage forms due to its excellent binding, film-forming, and solubilizing properties.[8][9][10] In solid dispersions, PVP can stabilize the amorphous form of poorly soluble drugs, thereby enhancing their dissolution and bioavailability.[9]

Logical Relationship of NMP and its Derivatives:

NMP_Derivatives NMP N-methyl-2-pyrrolidone (Core Compound) HEP N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) (Hydrophilic Derivative) NMP->HEP Modification NVP N-vinyl-2-pyrrolidone (NVP) (Monomer) NMP->NVP Precursor PVP Polyvinylpyrrolidone (PVP) (Polymer) NVP->PVP Polymerization

Caption: Relationship between NMP and its key derivatives.

Safety and Regulatory Considerations

The use of NMP in pharmaceutical formulations is subject to regulatory oversight due to its potential toxicity.

Toxicological Profile: NMP has low acute toxicity but has been associated with reproductive and developmental toxicity in animal studies at high doses.[1][7] It can also cause skin and eye irritation.[7]

Regulatory Status:

  • FDA (U.S. Food and Drug Administration): NMP is listed as a Class 2 solvent in the ICH Q3C guidelines for residual solvents.[5] This classification indicates that it should be limited in pharmaceutical products due to its inherent toxicity. The Permitted Daily Exposure (PDE) for NMP is 5.3 mg/day.

  • EMA (European Medicines Agency): The EMA also adheres to the ICH Q3C guidelines for residual solvents.[9][11][12][13][14] Additionally, the EMA has issued specific guidance on excipients, emphasizing the need to justify their use and provide safety data.[9][11][12][13][14] For veterinary medicines, the EMA has recommended new safety warnings to highlight the potential risks of NMP to pregnant women who may come into contact with the solvent.

Safe Handling: When working with NMP and its derivatives, it is essential to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.

Conclusion

N-methyl-2-pyrrolidone and its related compounds are invaluable tools in the pharmaceutical formulator's arsenal. Their ability to enhance the solubility and permeability of a wide range of drugs has led to their inclusion in numerous commercial products. By understanding their mechanisms of action and adhering to established protocols and regulatory guidelines, researchers and drug development professionals can effectively and safely leverage these versatile excipients to develop innovative and effective drug delivery systems.

References

Troubleshooting & Optimization

Solubility issues with Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on solubility issues in organic solvents. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design.

The Core Challenge: Why is This Compound Difficult to Dissolve?

This compound is an amine salt. The presence of the hydrochloride moiety means the pyrrolidine nitrogen is protonated, forming a pyrrolidinium chloride ion pair (R₃NH⁺Cl⁻). This ionic character makes the molecule highly polar.

The fundamental issue arises from a classic chemical principle: "like dissolves like." [1] Most common organic solvents used in synthesis and chromatography (e.g., dichloromethane, diethyl ether, ethyl acetate, toluene) are non-polar or have low polarity. The significant difference in polarity between the ionic salt and the non-polar solvent leads to poor solvation and, consequently, low solubility.[1][2] Many researchers observe this as a persistent crystalline solid or a fine suspension that refuses to form a clear, homogenous solution.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses the most frequently encountered solubility issues in a direct question-and-answer format.

Question 1: My this compound won't dissolve in my reaction solvent (DCM, Chloroform, Ethyl Acetate). What's happening?

Answer: You are observing a classic polarity mismatch. As a hydrochloride salt, the compound is ionic and highly polar, making it insoluble in low-polarity organic solvents.[1][2] The energy required for the non-polar solvent molecules to break apart the stable, crystalline lattice of the salt is too high.

Immediate Actions to Consider:

  • Solvent Substitution: If your experimental conditions permit, switch to a more polar organic solvent.

  • Chemical Modification: Convert the hydrochloride salt to its more organo-soluble "freebase" form. This is often the most effective and necessary step for downstream organic reactions.

The following table provides solubility data for this compound in various solvents to guide your choices.

SolventTypePolarity IndexReported SolubilitySuitability for Reactions
Dichloromethane (DCM) Halogenated3.1Very Low / InsolublePoor (as salt)
Ethyl Acetate (EtOAc) Ester4.4Very Low / InsolublePoor (as salt)[3]
Ethanol Polar Protic4.330 mg/mL[4][5]Moderate (Can be reactive)
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.225 mg/mL[4][5]Good (High boiling point)
N,N-Dimethylformamide (DMF) Polar Aprotic6.425 mg/mL[4][5]Good (High boiling point)
Water (PBS, pH 7.2) Polar Protic10.210 mg/mL[4][5]High (For aqueous work)

Data compiled from multiple sources.[3][4][5]

Question 2: How do I convert the hydrochloride salt to its freebase form? This seems to be the best option for my synthesis.

Answer: Converting the amine salt to its freebase is a standard and highly effective procedure that involves a simple acid-base extraction. By adding a mild base, you deprotonate the pyrrolidinium ion, neutralizing its charge and transforming it into a much less polar, organic-soluble molecule.[6]

Detailed Protocol: Conversion of Amine Hydrochloride Salt to Freebase

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃) or 5-10% aqueous sodium carbonate (Na₂CO₃)

  • An immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water or a brine solution in a separatory funnel.

  • Basification: Slowly add the saturated sodium bicarbonate solution to the funnel. You will observe effervescence (CO₂ evolution) as the acid is neutralized. Continue adding base dropwise until the bubbling ceases and the aqueous layer is basic (test with pH paper, target pH ≈ 8-9).

  • Extraction: Add a volume of your chosen organic solvent (e.g., DCM or Ethyl Acetate) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.[7]

  • Separation: Allow the layers to separate fully. The organic layer (containing the freebase) will typically be the bottom layer if using DCM and the top layer if using Ethyl Acetate. Drain the organic layer into a clean flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process (steps 3-4) two more times. Combine all organic extracts.

  • Drying: Add anhydrous magnesium sulfate or sodium sulfate to the combined organic extracts to remove residual water. Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the freebase form of the compound, which is often an oil or a low-melting solid.

The following diagram illustrates this workflow.

Freebase_Extraction_Workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_workup Workup & Isolation start Start: HCl Salt dissolve Dissolve in H₂O/ Brine start->dissolve add_base Add aq. NaHCO₃ (pH 8-9) dissolve->add_base To Funnel extract Extract with Organic Solvent (e.g., DCM) 3x add_base->extract separate Separate Layers extract->separate combine Combine Organic Layers separate->combine Organic Phase waste waste separate->waste Aqueous Phase dry Dry over Na₂SO₄ combine->dry filter_evap Filter & Evaporate Solvent dry->filter_evap end_node Result: Freebase (Oil or Solid) filter_evap->end_node

Workflow for converting the HCl salt to its freebase form.
Question 3: I need to avoid water entirely. Is there a non-aqueous method to improve solubility?

Answer: Yes, although it can be less straightforward. The goal is still to deprotonate the amine salt.

  • Amine Sponge / Scavenger Resins: You can use a solid-supported base (an ion-exchange resin) or a hindered, non-nucleophilic amine base (like proton sponge) in your organic solvent. Stirring the hydrochloride salt with a slight excess of these reagents will neutralize the HCl and liberate the freebase in situ. The resulting hydrochloride salt of the scavenger base can then be filtered off.[8]

  • Co-Solvent System: While not a chemical modification, using a co-solvent can sometimes work. Adding a small percentage (e.g., 1-10%) of a polar protic solvent like methanol or ethanol to your bulk non-polar solvent can sometimes be enough to disrupt the crystal lattice and solvate the salt.[3] This should be tested on a small scale first, as it may not be suitable for all reaction types.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of the pyrrolidine nitrogen and why is it important? The pKa of the conjugate acid of pyrrolidine is approximately 11.3.[9][10] This high pKa indicates that pyrrolidine is a relatively strong base. Consequently, its hydrochloride salt is quite stable and requires a base of sufficient strength to deprotonate it effectively. A weak base may not fully convert the salt to the freebase.

Q2: Will converting the salt to the freebase affect my downstream reaction? Absolutely. The freebase form has a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. The hydrochloride salt form is non-nucleophilic. Therefore, if your reaction requires the amine to act as a nucleophile or a base, you must convert it to the freebase first.

Q3: How can I confirm a successful conversion to the freebase?

  • Physical Change: The freebase is often an oil or a different-looking solid compared to the crystalline hydrochloride salt.

  • Solubility Test: A small amount of the product should now readily dissolve in a non-polar solvent like dichloromethane, whereas the starting material did not.

  • Thin-Layer Chromatography (TLC): The freebase will have a different Rf value than the highly polar salt (which often streaks or remains at the baseline).

  • NMR Spectroscopy: In ¹H NMR, the proton signals adjacent to the nitrogen will shift upon conversion from the salt to the freebase.

Q4: What is the decision-making process for handling a solubility issue with this compound? The following decision tree provides a logical path for troubleshooting.

Troubleshooting_Decision_Tree start Insolubility Observed in Organic Solvent q1 Can the reaction tolerate a polar aprotic solvent? start->q1 solve1 Switch to DMSO or DMF q1->solve1 Yes q2 Is an aqueous workup permissible? q1->q2 No ans1_yes Yes ans1_no No solve2 Perform Liquid-Liquid Extraction to Freebase q2->solve2 Yes solve3 Use Solid-Supported Base or Co-Solvent System q2->solve3 No ans2_yes Yes ans2_no No

References

Technical Support Center: Stability and Degradation of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information herein is synthesized from established principles of organic chemistry, analytical methodologies, and data from structurally related compounds to ensure a high degree of scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a molecule containing both an ester and a tertiary amine within a pyrrolidine ring, it is susceptible to several degradation pathways. The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.[1]

  • pH: The ester linkage is prone to hydrolysis under both acidic and basic conditions. The pyrrolidine ring's nitrogen atom also influences the molecule's reactivity depending on the pH.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis and thermal decomposition.

  • Light: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation.

  • Oxidation: The tertiary amine and the benzylic position are susceptible to oxidation.

Q2: What is the most common degradation pathway for this compound?

A2: Based on its chemical structure, the most anticipated degradation pathway is the hydrolysis of the methyl ester group to yield 2-phenyl-2-(pyrrolidin-1-yl)acetic acid and methanol.[1] This reaction can be catalyzed by both acid and base. Studies on structurally similar compounds, such as methylphenidate, have shown that hydrolysis to the corresponding carboxylic acid is the major degradation route.[2][3]

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating analytical method is crucial for monitoring degradation. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for this purpose. A properly developed RP-HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time.[4][5][6][7]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure long-term stability, this compound should be stored as a solid in a well-sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in anhydrous solvents, and for aqueous solutions, a neutral pH buffer should be used.[2]

II. Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[8] The following guide provides troubleshooting for common issues encountered during these studies.

Problem 1: No significant degradation is observed under stress conditions.
Potential Cause Troubleshooting Action Scientific Rationale
Stress conditions are too mild. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.The rate of chemical reactions is dependent on concentration and temperature. More stringent conditions may be required to induce detectable degradation.
The compound is highly stable under the tested conditions. While possible, it's important to ensure a range of aggressive conditions have been tested before concluding exceptional stability.Forced degradation studies are designed to push the molecule to its limits to understand its intrinsic stability.
Analytical method is not sensitive enough to detect low levels of degradants. Optimize the analytical method by adjusting the detection wavelength, increasing the injection volume, or using a more sensitive detector (e.g., mass spectrometry).Low levels of degradation may not be apparent with a non-optimized method.
Problem 2: The parent compound degrades completely.
Potential Cause Troubleshooting Action Scientific Rationale
Stress conditions are too harsh. Reduce the concentration of the stressor, the temperature, or the duration of the study.The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the primary degradation products without excessive secondary degradation.
Rapid degradation pathway. For highly labile compounds, perform time-course studies at shorter intervals to capture the initial degradation products.This allows for the identification of primary degradants before they are further degraded into secondary or tertiary products.
Problem 3: Multiple, unidentified peaks appear in the chromatogram.
Potential Cause Troubleshooting Action Scientific Rationale
Complex degradation pathways. Utilize hyphenated techniques like LC-MS/MS to identify the mass of the degradation products and their fragmentation patterns.Mass spectrometry provides structural information that is crucial for the identification of unknown compounds. Fragmentation patterns of pyrrolidine derivatives can be complex and require careful analysis.[4][6][9]
Secondary degradation. Analyze samples at earlier time points to identify the primary degradation products before they convert to other species.Understanding the sequence of degradation is key to elucidating the overall pathway.
Interaction with excipients or solvent. Perform forced degradation on the active pharmaceutical ingredient (API) alone to distinguish between intrinsic degradation and interaction products.Excipients and solvents can participate in degradation reactions, leading to additional peaks.

III. Experimental Protocols: Forced Degradation Studies

The following protocols are adapted from studies on structurally similar compounds and should be optimized for this compound.

A. Stability-Indicating RP-HPLC Method Development (Hypothetical)
Parameter Condition Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Methanol:0.1% Formic Acid (e.g., 45:45:10 v/v/v)A combination of organic solvents provides good elution strength, and the acidic modifier improves peak shape for the amine-containing analyte.[4][10]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection Wavelength 220 nmA common wavelength for detecting aromatic compounds. A full UV scan of the compound should be performed to determine the optimal wavelength.[4]
Column Temperature 25-30°CTo ensure reproducible retention times.
B. Forced Degradation Protocols

Initial Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with an appropriate volume of 1N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.[6]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at room temperature for 30 minutes.

    • Neutralize with an appropriate volume of 1N HCl.

    • Dilute with the mobile phase for analysis.[2][6]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Incubate at 60°C for 1 hour.

    • Dilute with the mobile phase for analysis.[6]

  • Thermal Degradation:

    • Store the solid compound in an oven at 105°C for 6 hours.

    • Dissolve the stressed solid in the mobile phase to the target concentration for analysis.[6]

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 1 mg/mL in methanol) to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples by HPLC.[6]

IV. Visualization of Degradation Pathways and Workflows

A. Anticipated Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure.

DegradationPathways Parent Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride Hydrolysis_Product 2-phenyl-2-(pyrrolidin-1-yl)acetic acid Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product1 N-Oxide derivative Parent->Oxidation_Product1 Oxidation (H₂O₂) Oxidation_Product2 Ring-opened products Parent->Oxidation_Product2 Oxidation (H₂O₂) Thermal_Product Decarboxylation/Other products Parent->Thermal_Product Thermal Stress

Caption: Anticipated degradation pathways.

B. Experimental Workflow for Stability Studies

This workflow outlines the key steps in performing a comprehensive stability study.

Workflow cluster_Preparation Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Conclusion Conclusion Prep_Sample Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Prep_Sample->Acid Base Base Hydrolysis Prep_Sample->Base Oxidation Oxidation Prep_Sample->Oxidation Thermal Thermal Prep_Sample->Thermal Photo Photolytic Prep_Sample->Photo Develop_Method Develop & Validate Stability-Indicating HPLC Method HPLC_Analysis HPLC Analysis of Stressed Samples Develop_Method->HPLC_Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis LCMS_Analysis LC-MS/MS for Degradant Identification HPLC_Analysis->LCMS_Analysis If unknown peaks Data_Analysis Data Analysis & Pathway Elucidation HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Experimental workflow for stability studies.

V. References

  • Aresti-Sanz, J., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals, 14(9), 897. --INVALID-LINK--

  • Thota, S., et al. (2014). Development and Validation of RP-HPLC Method for the determination of Methylphenidate Hydrochloride in API. International Journal of PharmTech Research, 6(2), 462-467. --INVALID-LINK--

  • Aresti-Sanz, J., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. National Institutes of Health. --INVALID-LINK--

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. --INVALID-LINK--

  • Shaikh, S., et al. (2015). A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines. Journal of Chemical and Pharmaceutical Research, 7(5), 606-629. --INVALID-LINK--

  • Shaikh, S., et al. (2015). A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines. Journal of Chemical and Pharmaceutical Research, 7(5), 606-629. --INVALID-LINK--

  • Dinis-Oliveira, R. J. (2017). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. European Journal of Drug Metabolism and Pharmacokinetics, 42(1), 11-16. --INVALID-LINK--

  • Shaikh, S., et al. (2015). A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Stability of Pharmaceutical Compounds. BenchChem. --INVALID-LINK--

  • Poulin, P., et al. (2003). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 49(5), 311-319. --INVALID-LINK--

  • Thota, S., et al. (2014). Development and validation of RP-HPLC method for the determination of methylphenidate hydrochloride in API. ResearchGate. --INVALID-LINK--

  • Aresti-Sanz, J., et al. (2021). Methylphenidate hydrolysis in complex and pure bacterial cultures. ResearchGate. --INVALID-LINK--

  • Hotha, K., et al. (2016). Chemical structures of methylphenidate and impurities. ResearchGate. --INVALID-LINK--

  • Martins, J., et al. (2023). Methylphenidate and Its Impact on Redox Balance and Behavior. Antioxidants, 12(3), 639. --INVALID-LINK--

  • Schuch, V., et al. (2014). Methylphenidate treatment causes oxidative stress and alters energetic metabolism in an animal model of attention-deficit hyperactivity disorder. Acta Neuropsychiatrica, 26(4), 233-242. --INVALID-LINK--

  • Bishop, S. C., et al. (2020). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 44(8), 857-864. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Methylphenidate. PubChem. --INVALID-LINK--

  • Hotha, K., et al. (2016). Major degradants for methylphenidate hydrochloride finished product. ResearchGate. --INVALID-LINK--

  • US Patent No. 9,475,770 B2. (2016). Low-temperature synthesis of methylphenidate hydrochloride. Google Patents. --INVALID-LINK--

  • Smolecule. (n.d.). This compound. Smolecule. --INVALID-LINK--

  • LGC Standards. (n.d.). Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride) [A crystalline solid]. LGC Standards. --INVALID-LINK--

  • MedChemExpress. (n.d.). This compound. MedChemExpress. --INVALID-LINK--

  • Cayman Chemical. (n.d.). Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride). Cayman Chemical. --INVALID-LINK--

  • Bishop, S. C., et al. (2020). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. ResearchGate. --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride). ChemicalBook. --INVALID-LINK--

  • Dinge, A., & Nagarsenker, M. S. (2016). Methylphenidate Fast Dissolving Films: Development, Optimization Using Simplex Centroid Design and In Vitro Characterization. Turkish Journal of Pharmaceutical Sciences, 13(3), 251-261. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Methylphenidate Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Important Safety and Legal Disclaimer: The information provided herein is intended exclusively for use by qualified researchers, scientists, and drug development professionals in legally sanctioned and appropriately regulated laboratory environments. The synthesis of methylphenidate and its analogs is subject to strict international and national controlled substance laws. All experimental work must be conducted in full compliance with these laws and regulations, and with the appropriate institutional approvals and licenses. This guide is for informational purposes only and does not endorse or encourage the illicit synthesis of controlled substances.

Welcome to the Technical Support Center for the synthesis of methylphenidate analogs and related piperidine scaffolds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification. Our goal is to equip researchers with the knowledge to optimize reaction conditions, improve yields, and achieve high product purity.

Section 1: C-C Bond Formation via the Ritter Reaction

The Ritter reaction is a cornerstone for creating the C-C bond between the phenyl and piperidine rings. It involves the acid-catalyzed reaction of a nitrile with a carbocation precursor, typically an alcohol.[1][2][3] However, its execution is not without challenges.

Frequently Asked Questions & Troubleshooting

Q1: My Ritter reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Ritter reaction often stem from one of three main issues: carbocation instability, incomplete reaction, or side reactions.[4]

  • Carbocation Stability: The reaction relies on the formation of a stable carbocation from your alcohol precursor.[5] Secondary and tertiary benzylic alcohols are ideal. If your substrate is prone to rearrangement, you may form undesired constitutional isomers.[2]

    • Troubleshooting:

      • Acid Choice: Ensure you are using a strong, non-nucleophilic acid like concentrated sulfuric acid or trifluoroacetic acid to efficiently generate the carbocation.[3]

      • Temperature Control: Run the reaction at a low temperature (e.g., 0 °C) during the initial addition of acid to the alcohol and nitrile mixture to minimize side reactions like polymerization or nitrile hydrolysis.

  • Incomplete Reaction: The reaction may stall before all the starting material is consumed.

    • Troubleshooting:

      • Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS. If it stalls, a modest increase in temperature might be necessary after the initial exothermic phase.

      • Reagent Stoichiometry: Using the nitrile as the solvent is a common strategy to ensure it is in large excess, driving the reaction forward.[2]

  • Side Reactions: The most common side reaction is the hydrolysis of the nitrile to a carboxylic acid under the strong acidic conditions, especially if water is present.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that anhydrous solvents and reagents are used.[4]

Q2: I'm observing a significant amount of an unexpected amide byproduct. What is happening?

A2: This is likely due to carbocation rearrangement.[2] If the initially formed carbocation can rearrange to a more stable form (e.g., via a hydride or alkyl shift), the nitrile will attack the rearranged carbocation, leading to an isomeric amide product.

Experimental Workflow: General Ritter Reaction Protocol

A typical laboratory-scale Ritter reaction for this scaffold would proceed as follows:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (N2 or Ar), add the alcohol precursor and the nitrile (often used as the solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and neutralizing with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

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// Edges Start -> CheckCarbocation [label="Cause?"]; Start -> CheckCompletion [label="Cause?"]; Start -> CheckSideProducts [label="Cause?"];

CheckCarbocation -> Sol_Rearrangement; Sol_Rearrangement -> Sol_Temp [label="Yes"]; CheckCompletion -> Sol_Stoichiometry; CheckCompletion -> Sol_Monitor; CheckSideProducts -> Sol_Anhydrous; } caption { label: "Troubleshooting Flowchart for Low Yield in Ritter Reactions"; fontsize: 10; }

Section 2: Catalytic Hydrogenation of the Pyridine Ring

The reduction of the substituted pyridine intermediate to the corresponding piperidine is a critical step that establishes two stereocenters. Achieving high diastereoselectivity is paramount.

Frequently Asked Questions & Troubleshooting

Q1: My hydrogenation is slow or incomplete. How can I improve the reaction rate and conversion?

A1: The hydrogenation of pyridine rings can be challenging due to their aromatic stability and the potential for the nitrogen atom to poison the catalyst.[6][7][8]

  • Catalyst Choice:

    • PtO₂ (Adam's catalyst) and Rhodium-on-Carbon (Rh/C) are often more effective than Palladium-on-Carbon (Pd/C) for pyridine reduction.[7][9]

  • Reaction Conditions:

    • Pressure: High hydrogen pressure (50-100 bar) is often required to overcome the aromaticity of the pyridine ring.[10]

    • Temperature: Elevated temperatures (60-100 °C) can increase the reaction rate, but may also lead to side reactions or reduced stereoselectivity.[10]

    • Solvent: Acidic solvents like glacial acetic acid can protonate the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.[9]

Q2: The diastereoselectivity of my hydrogenation is poor, giving a nearly 1:1 mixture of cis and trans isomers. How can I favor the desired cis product?

A2: Achieving high cis-selectivity is a common goal. The stereochemical outcome is influenced by the catalyst, substrate, and conditions.

  • Mechanism of Selectivity: The substrate typically adsorbs onto the catalyst surface from its less sterically hindered face. The hydrogen atoms are then delivered from the catalyst surface to the same face of the ring, leading to the cis product.

  • Optimization Strategies:

    • Catalyst: Heterogeneous catalysts like PtO₂ often provide good cis-selectivity.[9] Some homogeneous catalysts, such as certain Iridium or Rhodium complexes, can offer excellent stereocontrol but may require specific activating groups on the pyridine ring.[6][11][12]

    • Protecting Groups: N-alkylation or acylation of the pyridine (forming a pyridinium salt) can activate the ring and influence the stereochemical outcome of the reduction.[7][8]

ParameterCondition A (Low Selectivity)Condition B (High cis-Selectivity)Rationale
Catalyst 10% Pd/CPtO₂ or 5% Rh/CPt and Rh are generally more effective for pyridine hydrogenation than Pd.[7][9]
Solvent Methanol / EthanolGlacial Acetic AcidAcidic medium protonates the pyridine nitrogen, activating the ring and preventing catalyst poisoning.[9]
Pressure 1-3 bar H₂50-80 bar H₂Higher pressure is needed to overcome the high resonance stabilization energy of the pyridine ring.[10][13]
Temperature 25 °C60-80 °CIncreased temperature improves reaction kinetics, but must be balanced against potential loss of selectivity.[10]

Section 3: Esterification of the Secondary Alcohol

The final esterification step can be challenging due to the sterically hindered nature of the secondary alcohol on the piperidine ring.

Frequently Asked Questions & Troubleshooting

Q1: My Fischer esterification is giving a low yield, even after prolonged heating. What's the issue?

A1: Fischer esterification is a reversible, equilibrium-driven process.[14][15] For sterically hindered alcohols, the equilibrium may not favor the product, and the reaction rate can be very slow.[16][17]

  • Le Châtelier's Principle: To drive the reaction to completion, you must shift the equilibrium.[18][19] This can be achieved by:

    • Using a large excess of one reactant (typically the alcohol, in this case, methanol).[15][18]

    • Removing water as it is formed, using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[14]

  • Alternative Methods: For hindered alcohols, Fischer esterification is often not the best choice.[20] Consider alternative, non-equilibrium methods:

    • Acyl Chloride Method: Convert the carboxylic acid to an acyl chloride (e.g., using SOCl₂ or (COCl)₂) and then react it with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.[19]

    • Coupling Reagents: Use coupling reagents like DCC (dicyclohexylcarbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine), known as the Steglich esterification.[20][21][22] This method is effective for sterically demanding alcohols.[22]

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// Edges Start -> IsAcidSensitive; IsAcidSensitive -> Fischer [label="No"]; IsAcidSensitive -> Steglich [label="Yes"]; Fischer -> OptimizeFischer [label="Low Yield?"]; OptimizeFischer -> AcylChloride [label="Still Low Yield"]; } caption { label: "Decision Tree for Esterifying Hindered Alcohols"; fontsize: 10; }

Section 4: Purification and Stereoisomer Separation

The final product is a mixture of diastereomers (cis and trans) and each of those is a racemic mixture of enantiomers. Separation is critical for isolating the desired active isomer.

Frequently Asked Questions & Troubleshooting

Q1: What is the most effective way to separate the cis and trans diastereomers?

A1: Diastereomers have different physical properties and can typically be separated by standard chromatography.

  • Flash Column Chromatography: This is the most common method. The polarity difference between the cis and trans isomers is usually sufficient for separation on silica gel. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine (~0.5-1%) to prevent peak tailing due to the basic piperidine nitrogen, is a good starting point.[23]

Q2: How can I resolve the enantiomers of the desired diastereomer?

A2: Enantiomers have identical physical properties in an achiral environment and require a chiral method for separation.[24]

  • Chiral HPLC/SFC: This is the most powerful and widely used analytical and preparative technique for enantiomeric resolution.[25][26][27]

    • Stationary Phase: The key is selecting the right chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are versatile and often successful for a wide range of pharmaceutical compounds.[25][28]

    • Method Development: Screening different CSPs and mobile phase combinations (normal phase, reversed-phase, or polar organic) is an empirical process to find the optimal separation conditions.[26]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[29] These salts have different solubilities and can often be separated by fractional crystallization.[29] One diastereomer will preferentially crystallize from the solution, which can then be isolated by filtration. The free base is then recovered by treatment with a base.[29]

References

Technical Support Center: Stabilizing Ester-Containing Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the hydrolytic stability of ester groups in pyrrolidine-containing compounds. Our goal is to move beyond simple protocols and provide a foundational understanding of the causal mechanisms behind ester degradation, empowering you to design more robust experiments and formulations.

Introduction: The Pyrrolidine Scaffold and the Ester Stability Challenge

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Its non-planar, three-dimensional structure is ideal for creating molecules with high target specificity. Ester functionalities are often incorporated into these molecules, frequently as part of a prodrug strategy to enhance properties like lipophilicity and membrane permeability for improved oral absorption.[3][4]

However, the very nature of the ester bond makes it susceptible to hydrolysis—a chemical breakdown reaction with water that cleaves the ester back into its constituent carboxylic acid and alcohol.[5][6] This degradation can lead to a loss of potency, altered pharmacokinetic profiles, and the generation of potentially toxic impurities, making control over hydrolysis a critical aspect of drug development and formulation.[7][8] This guide will address the common challenges and questions surrounding this pivotal stability issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Fundamentals of Ester Hydrolysis

Q1: What is ester hydrolysis, and why is it such a significant concern for my pyrrolidine compound?

A1: Ester hydrolysis is the cleavage of an ester bond (R-CO-O-R') into a carboxylic acid (R-COOH) and an alcohol (R'-OH) through a reaction with water.[9] This is a primary pathway for chemical degradation for many pharmaceutical products.[10][11]

For pyrrolidine-containing drug candidates, especially ester prodrugs, this is a critical issue for several reasons:

  • Loss of Efficacy: If the ester is part of an active molecule, its cleavage can render the drug inactive. For a prodrug, premature hydrolysis in the formulation (before administration) means the drug is never delivered in its intended form, leading to reduced bioavailability.[3]

  • Altered Pharmacokinetics: The resulting carboxylic acid is typically more polar than the parent ester, drastically changing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Safety and Toxicity: The degradation products—the acid and alcohol—may have their own toxicological profiles or could interact with other excipients in the formulation.

  • Reduced Shelf-Life: The rate of hydrolysis is a key determinant of a drug product's shelf-life, which is often defined as the time it takes for 10% of the active ingredient to degrade.[12]

Q2: What are the chemical mechanisms driving the hydrolysis of my ester?

A2: Ester hydrolysis can be catalyzed by either acid or base, and it can also proceed, albeit often much more slowly, in neutral water. Understanding these mechanisms is fundamental to preventing degradation.

  • Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[6][13]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible. A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. The reaction is considered irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by a base to form a carboxylate salt, which is resonance-stabilized and resistant to further nucleophilic attack.[6][14]

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A1 Ester (RCOOR') A2 Protonation (H₃O⁺) A1->A2 A3 Protonated Ester (More Electrophilic) A2->A3 A4 Nucleophilic Attack (H₂O) A3->A4 A5 Tetrahedral Intermediate A4->A5 A6 Proton Transfer A5->A6 A7 Elimination (-R'OH) A6->A7 A8 Carboxylic Acid (RCOOH) A7->A8 A8->A7 Reversible B1 Ester (RCOOR') B2 Nucleophilic Attack (OH⁻) B1->B2 B3 Tetrahedral Intermediate B2->B3 B4 Elimination (-OR') B3->B4 B5 Carboxylic Acid B4->B5 B6 Deprotonation (OH⁻) B5->B6 B7 Carboxylate Salt (RCOO⁻) B6->B7 Steric_Hindrance cluster_unhindered Unhindered Ester cluster_hindered Sterically Hindered Ester unhindered_ester R-C(=O)-O-CH₃ water1 H₂O water1->unhindered_ester Easy Attack hindered_ester R-C(=O)-O-C(CH₃)₃ water2 H₂O water2->hindered_ester Hindered Attack Troubleshooting_Workflow Start Unexpected Degradation Observed CheckMethod Is the analytical method validated and stability-indicating? Start->CheckMethod CheckpH Was the pH of the solution measured and controlled? CheckMethod->CheckpH Yes Result1 Re-evaluate analytical method. Perform forced degradation. CheckMethod->Result1 No CheckWater Was the sample protected from atmospheric moisture? CheckpH->CheckWater Yes Result2 Conduct pH-rate profile study. Incorporate buffers. CheckpH->Result2 No CheckTemp Was the temperature controlled and monitored? CheckWater->CheckTemp Yes Result3 Use anhydrous solvents. Store with desiccants. CheckWater->Result3 No CheckExcipients Are there reactive excipients or impurities present? CheckTemp->CheckExcipients Yes Result4 Store at lower temperature. Avoid heat exposure. CheckTemp->Result4 No Result5 Screen excipient compatibility. Check purity of starting materials. CheckExcipients->Result5 Potential Issue

References

Storage conditions to ensure stability of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Welcome to the dedicated support center for this compound (CAS No: 27594-60-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this analytical reference standard. By understanding the compound's chemical vulnerabilities and following proper storage protocols, you can prevent experimental variability and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored under controlled conditions. Based on supplier recommendations and the chemical nature of the substance, the following conditions are advised.[1][2]

ParameterRecommendationRationale & Details
Temperature -20°CWhile some suppliers may ship at room temperature, long-term storage at -20°C is the industry standard for preserving the integrity of analytical standards. This minimizes the rate of potential degradation reactions.
Atmosphere Store in a dry, inert atmosphere (e.g., under Argon or Nitrogen).The primary degradation pathway is hydrolysis of the ester group.[3] Minimizing exposure to moisture is critical. A desiccator can be used for short-term storage if an inert atmosphere is unavailable.
Container Tightly sealed, airtight container.The container must be kept tightly closed to prevent moisture and air from entering.[4] Amber glass vials are preferred to protect from light, although specific photostability data is not prevalent.
Light Exposure Protect from light.As a general best practice for complex organic molecules, protection from light is recommended to prevent potential photodegradation.
Q2: What is the expected shelf-life or stability of the compound?

A2: When stored correctly at -20°C in a tightly sealed container, this compound has a demonstrated stability of at least five years.[1][5] However, stability is contingent on strict adherence to the storage conditions outlined above. Any deviation, particularly exposure to moisture or elevated temperatures, can significantly shorten the effective shelf-life.

Q3: What are the primary chemical degradation pathways I should be aware of?

A3: The structure of this compound contains two key functional groups susceptible to degradation: an ester and a tertiary amine (within the pyrrolidine ring).

  • Ester Hydrolysis: This is the most significant degradation risk.[3] In the presence of water (moisture), the ester bond can be hydrolyzed, breaking down the compound into methyl 2-phenyl-2-(pyrrolidin-1-yl)acetic acid and methanol. The hydrochloride salt form can create a slightly acidic microenvironment if moisture is present, which can catalyze this process.

  • Thermal Decomposition: The compound has a melting point between 95-105°C.[3] Exposure to temperatures approaching this range will lead to decomposition. While stable at room temperature for short periods, long-term exposure to heat should be avoided.

  • Oxidation: While less common than hydrolysis for this specific structure, the pyrrolidine nitrogen could be susceptible to oxidation over long periods, especially if stored improperly (e.g., exposed to air and light).

Q4: Is the hydrochloride salt form stable?

A4: Yes, converting the compound to its hydrochloride salt significantly enhances its aqueous solubility and generally improves its handling characteristics and stability as a crystalline solid compared to the free base.[3] However, the salt is hygroscopic (tends to absorb moisture from the air), which underscores the critical importance of storing it in a dry environment to prevent hydrolysis.

Troubleshooting Guide: Stability and Purity Issues

This section addresses specific issues you might encounter during your experiments, linking them to potential stability problems and offering clear, actionable solutions.

Issue 1: Change in Physical Appearance (e.g., clumping, discoloration, oily residue)
  • Potential Cause: This is often the first sign of moisture absorption and subsequent degradation. The crystalline solid may begin to appear sticky, clump together, or even liquefy as it absorbs water from the atmosphere. Discoloration could indicate more advanced degradation or the presence of impurities.

  • Investigative Protocol:

    • Verify Storage Conditions: Immediately check the integrity of the container seal and the storage environment. Was the vial left open? Is the freezer functioning correctly? Is a desiccant present and active?

    • Analytical Confirmation: Do not use the material if its appearance has changed. The stability must be re-verified. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

      • Step 1: Prepare a Sample: Carefully prepare a solution of the suspect material in a suitable solvent (e.g., Ethanol, DMSO, or PBS).[5]

      • Step 2: HPLC Analysis: Analyze the sample using a validated HPLC method. A C18 reverse-phase column is typically effective.[6]

      • Step 3: Data Interpretation: Compare the resulting chromatogram to a reference standard or the Certificate of Analysis (CoA) data. Look for the appearance of new peaks (impurities/degradants) and a decrease in the area of the main peak. The primary hydrolysis product would be more polar and thus have a shorter retention time on a C18 column.

  • Corrective Action: If degradation is confirmed, the vial should be discarded according to institutional guidelines for chemical waste.[7] Review your lab's handling and storage procedures to prevent recurrence.

Issue 2: Poor or Inconsistent Solubility
  • Potential Cause: While the hydrochloride salt is soluble in solvents like ethanol, DMSO, and PBS (up to 10 mg/ml), degradation products may have different solubility profiles.[5] For instance, the hydrolyzed carboxylic acid product may be less soluble in certain organic solvents. Inconsistent solubility between aliquots could indicate non-homogenous degradation within the vial.

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting solubility issues.

G start Poor Solubility Observed check_solvent Step 1: Verify Solvent & Concentration start->check_solvent check_coa Is this consistent with CoA? check_solvent->check_coa sonicate Step 2: Aid Solubilization (Vortex, Gentle Warming, Sonication) check_coa->sonicate Yes stability_check Step 3: Suspect Degradation. Perform Analytical Verification (HPLC). check_coa->stability_check No dissolved Solubility Achieved sonicate->dissolved Yes not_dissolved Still Insoluble sonicate->not_dissolved No not_dissolved->stability_check discard Discard Lot & Review Storage Protocols stability_check->discard

Caption: Troubleshooting workflow for solubility issues.

Issue 3: Unexpected Results in an Assay or Experiment
  • Potential Cause: If the compound is used as a standard or a reagent and the experimental results are inconsistent or unexpected (e.g., lower-than-expected activity, irreproducible data), the purity and integrity of the compound should be questioned. Degradation means a lower concentration of the active molecule, leading to inaccurate results.

  • Preventative & Corrective Protocol:

    • System Suitability: Before running critical experiments, always run a quality control check on your reference material. This involves preparing a fresh stock solution and analyzing it via HPLC or another suitable analytical technique to confirm its purity against the CoA.[8]

    • Aliquoting: To maintain the integrity of the bulk supply, it is highly recommended to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of times the primary container is opened, reducing exposure to atmospheric moisture and temperature fluctuations.

    • Root Cause Analysis: If the compound's purity is confirmed to be compromised, a root cause analysis should be initiated. Trace the handling of the vial from receipt to the current experiment. Were there any deviations from the standard operating procedure for storage and handling?[9] This will help identify gaps in laboratory practice.

References

Minimizing degradation of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist.

Technical Support Center: Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Welcome to the technical support center for this compound (CAS No: 27594-60-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout your experimental workflows. As a molecule with both a hydrolyzable ester and an oxidizable tertiary amine, understanding its stability landscape is critical for generating reproducible and reliable data.

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established principles of chemical stability.

Chemical Profile & Stability Overview

This compound is an analytical reference standard structurally similar to known stimulants.[1] Its stability is dictated by its key functional groups: a methyl ester, a tertiary amine within a pyrrolidine ring, and its formulation as a hydrochloride salt.[2][3] The hydrochloride salt enhances aqueous solubility and stability compared to the free base.[2] However, the ester linkage is susceptible to hydrolysis, and the tertiary amine can be oxidized.

The following table summarizes the compound's stability under various stress conditions, compiled from literature on analogous structures and general chemical principles.[4][5][6]

Stress ConditionStability ProfilePrimary Degradation Pathway
Acidic (pH < 4) High Stability. Greater than 90% of the compound is retained after 24 hours under gastric pH conditions.[2]Minimal degradation. The protonated amine protects against oxidation, and ester hydrolysis is slow.
Neutral (pH ~7) Moderate Stability. Hydrolysis can occur, but is generally slower than under basic conditions.Slow ester hydrolysis.
Basic (pH > 8) Low Stability. Rapid degradation is expected.Base-catalyzed ester hydrolysis to form the corresponding carboxylate (α-phenyl-1-pyrrolidineacetic acid).
Oxidative (e.g., H₂O₂) Susceptible. The tertiary amine in the pyrrolidine ring is prone to oxidation.N-oxidation to form the N-oxide derivative; potential for ring-opening with stronger oxidants.[5]
Thermal Generally Stable. The compound shows a melting point between 95-105°C.[2] No decomposition is expected if used according to standard specifications.Decarboxylation or other complex reactions may occur at very high temperatures.[5]
Photolytic (UV/Vis Light) Potentially Susceptible. Aromatic compounds can absorb UV light, which may initiate radical-based degradation.Photodegradation, though specific pathways are not well-documented.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability?

A: For long-term stability (≥ 5 years), the solid hydrochloride salt should be stored in a tightly sealed container at room temperature, protected from moisture and light.[1][7] The manufacturer's safety data sheet indicates no special requirements for storerooms. Avoid storing in humid environments, as moisture can accelerate the hydrolysis of the ester, especially if trace impurities are present.[8]

Q2: I'm preparing an aqueous stock solution. What solvent and pH should I use?

A: The compound is soluble in PBS (pH 7.2) at 10 mg/mL and various organic solvents like DMF, DMSO, and Ethanol.[1] For aqueous solutions, it is critical to control the pH. To minimize hydrolysis, prepare stock solutions in an acidic buffer (pH 3-5).[2] Avoid using alkaline buffers. If you must work at a physiological pH of 7.4, prepare the solution fresh and use it within a few hours. For longer-term storage of solutions, consider aliquoting and freezing at -20°C or -80°C, though a freeze-thaw stability study is recommended.[9]

Q3: My HPLC analysis shows a new, more polar peak appearing over time. What is it?

A: This is a classic sign of ester hydrolysis. The primary degradation product is α-phenyl-1-pyrrolidineacetic acid, the carboxylic acid analog of the parent compound.[10][11] This product is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column. You can confirm its identity by using LC-MS, as it will have a mass corresponding to the loss of a methyl group (-CH₂) and the addition of a hydrogen atom (+H).

Q4: Can I use this compound in live-cell assays that require incubation for 24-48 hours?

A: Yes, but with caution. The compound will likely undergo some degree of hydrolysis to ritalinic acid in cell culture media (typically pH 7.2-7.4) at 37°C.[11] Furthermore, cellular enzymes, particularly carboxylesterases like CES1A1, can actively metabolize the methyl ester.[10][12] It is crucial to consider that you will have a mixture of the parent compound and its primary metabolite. For quantitative studies, it is advisable to perform a time-course analysis to measure the concentration of the parent compound in the media throughout the experiment.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent bioassay results or loss of potency. Compound Degradation: The compound has degraded in your stock solution or during the experiment.1. Verify Stock Solution Integrity: Analyze your stock solution via HPLC to confirm purity and concentration.[13] 2. Control Experimental pH: Ensure the pH of your assay buffer is not alkaline. If possible, work at a slightly acidic pH. 3. Prepare Fresh: Prepare working solutions immediately before use from a validated stock.
Appearance of multiple unknown peaks in chromatogram. 1. Oxidative Degradation: Exposure of the solution to air/light may have caused oxidation.[5] 2. Solvent Interaction: The compound may be reacting with your solvent or other components in the mixture.1. Use Degassed Solvents: For mobile phases and sample diluents, use freshly prepared, degassed solvents. 2. Protect from Light: Store solutions in amber vials or protect them from light.[14] 3. Conduct a Forced Degradation Study: Intentionally stress the compound to identify potential degradation products and confirm if they match the unknown peaks (See Protocol 2).[4]
Precipitation in aqueous buffer. pH-Dependent Solubility: The hydrochloride salt is water-soluble, but if the pH is raised, the free base may form, which is less soluble and could precipitate.1. Maintain Acidic pH: Keep the pH of your aqueous solution below 7 to ensure the compound remains in its protonated, soluble salt form. 2. Check Concentration: You may be exceeding the solubility limit at that specific pH and temperature. Try lowering the concentration.[1]

Key Degradation Pathways

The two most probable non-metabolic degradation pathways for this molecule are hydrolysis and oxidation. Understanding these pathways is key to preventing them.

A. Ester Hydrolysis

This is the most common degradation route, catalyzed by either acid or, more rapidly, base. The ester group is cleaved, yielding α-phenyl-1-pyrrolidineacetic acid and methanol.

B. N-Oxidation

The nitrogen atom in the pyrrolidine ring is a tertiary amine, making it susceptible to oxidation.[5] This can be caused by atmospheric oxygen, trace metal ions, or oxidizing agents, leading to the formation of an N-oxide derivative.

G cluster_main Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate cluster_hydrolysis α-phenyl-1-pyrrolidineacetic acid cluster_oxidation N-Oxide Derivative main [Structure of Parent Compound] hydrolysis_prod [Structure of Hydrolyzed Product] main->hydrolysis_prod  Base/Acid Hydrolysis (+ H₂O, - CH₃OH) oxidation_prod [Structure of N-Oxide Product] main->oxidation_prod  Oxidation (e.g., H₂O₂)

Caption: Primary degradation pathways for the title compound.

Protocols for Stability Assessment & Handling

Protocol 1: Recommended Handling and Solution Preparation
  • Solid Compound: Handle the solid hydrochloride salt in a clean, dry environment. Promptly and tightly reseal the container after use to minimize moisture absorption.

  • Stock Solution (Organic): For highest stability, prepare a concentrated stock solution in anhydrous DMSO or Ethanol (e.g., 25-30 mg/mL).[1] Store in small aliquots at -20°C or -80°C in tightly sealed vials.

  • Aqueous Working Solutions:

    • Dilute the organic stock solution into your final aqueous buffer immediately before the experiment.

    • The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.

    • Use a slightly acidic buffer (pH 3-5) if your experiment allows.

    • If you must use physiological buffer (pH 7.4), use the solution within the same day and discard any unused portion. Do not store solutions at pH 7.4.

Protocol 2: Forced Degradation Study Workflow

This protocol allows you to proactively identify potential degradation products and test the stability-indicating nature of your analytical method.[6]

Caption: Workflow for a forced degradation study.

Protocol 3: General Purpose RP-HPLC Method for Stability Monitoring

This method is a starting point and should be optimized for your specific equipment and requirements. It is based on methods developed for the parent compound, methylphenidate.[13][15]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Expected Results: The parent compound will elute as a sharp peak. The primary hydrolysis product (α-phenyl-1-pyrrolidineacetic acid) will elute earlier (is more polar), while oxidative products may elute earlier or later depending on their structure.

References

Technical Support Center: Co-solvent Selection and Troubleshooting for Poorly Soluble Research Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center on co-solvent selection for poorly soluble research chemicals.

Introduction for the Researcher

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that one of the most common and frustrating hurdles in research is dealing with a compound that won't dissolve. Poor aqueous solubility is a major challenge for over 40% of new chemical entities, often leading to inadequate bioavailability, inconsistent experimental results, and delays in research.[1][] This guide is designed to provide you with the foundational knowledge and practical, field-proven strategies to overcome these solubility challenges. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed, logical decisions during your experimental design.

Part 1: Frequently Asked Questions - The First Principles of Solubility

This section addresses the fundamental questions researchers have when first encountering a solubility issue.

Q1: I've followed the datasheet, but my compound won't dissolve in my aqueous buffer. Why is this happening?

This is the most frequent issue researchers face. The primary reason is a mismatch in polarity. Most complex organic molecules are hydrophobic (lipophilic or "water-fearing"), while your buffer is aqueous and highly polar. For a substance to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome the energy holding the solute molecules together in their crystal lattice and the cohesive energy of the solvent molecules.[1][3] If your compound is highly non-polar, it cannot form favorable interactions (like hydrogen bonds) with water, leading to poor solubility.

Another common scenario is "crashing out," where a compound dissolves perfectly in a pure organic solvent like Dimethyl Sulfoxide (DMSO) but precipitates immediately when diluted into an aqueous buffer.[4] This happens because the drastic shift in solvent polarity upon dilution makes the compound insoluble in the final mixture. The DMSO molecules, which were solvating your compound, will preferentially interact with the abundant water molecules, leaving your compound to agglomerate and precipitate.[5]

Q2: What is a "co-solvent," and how does it actually work to improve solubility?

A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[6][7] The mechanism is not simply about being a better solvent itself; it's about altering the properties of water to make it more hospitable to your compound.

There are two primary mechanisms of action:

  • Polarity Reduction : Co-solvents like ethanol or propylene glycol have both polar (hydroxyl groups) and non-polar (hydrocarbon regions) parts. When mixed with water, they reduce the overall polarity of the solvent system. This lowers the energy barrier for the non-polar compound to enter the solution.[][8]

  • Disruption of Water's Hydrogen Bonding : Water has a highly ordered, three-dimensional hydrogen-bonding network. This network creates a strong internal pressure that tends to squeeze out non-polar molecules. Co-solvents disrupt this structured network, reducing water's tendency to expel your compound and thereby increasing its solubility.[8]

Q3: What are the best "go-to" solvents to start with for a new compound?

A systematic approach is always best, starting with the most common and generally effective solvents.[9]

  • Dimethyl Sulfoxide (DMSO) : This is the universal starting point for most non-polar organic molecules. It is a powerful, aprotic polar solvent capable of dissolving a vast range of compounds.[10] However, it can be toxic to cells at concentrations above 0.5%-1% and can interfere with some assays.[11][12][13]

  • Ethanol (EtOH) : A good second choice, especially for compounds that are moderately non-polar. It is less toxic than DMSO but also a less powerful solvent for highly lipophilic molecules.[6]

  • Polyethylene Glycol 400 (PEG 400) & Propylene Glycol (PG) : These are frequently used in formulations for in vivo studies due to their lower toxicity profiles compared to DMSO.[1][6] They are particularly useful for creating stable parenteral or oral solutions.[14][15]

  • N,N-Dimethylformamide (DMF) & N-Methyl-2-pyrrolidone (NMP) : These are strong organic solvents similar to DMSO. They can be considered if DMSO fails, but their potential for higher toxicity requires careful consideration and validation in your specific experimental system.[10][16]

The following table summarizes the key properties of these common co-solvents.

Co-SolventDielectric Constant (Polarity)Common Use CasesKey Considerations
Water 80.1The primary biological solvent.Poor solvent for non-polar compounds.
DMSO 47.2Initial solubilization, stock solutions, in vitro assays.Can be cytotoxic >0.5%.[12] Keep final concentration minimal.
Ethanol 24.6In vitro and in vivo formulations.Less potent than DMSO. Can have biological effects.
Propylene Glycol (PG) 32.0Primarily in vivo formulations.Low toxicity, good for parenteral use.[1]
PEG 400 12.5Primarily in vivo formulations, especially oral.Low toxicity; can enhance intestinal absorption.[17][18]
NMP 32.2Alternative for DMSO-insoluble compounds.Potential for teratogenicity and toxicity.[10]

Part 2: Troubleshooting Guide & Practical Workflows

This section provides step-by-step guidance for common experimental challenges.

Q4: My compound dissolves in 100% DMSO but precipitates when added to my cell culture media. How do I fix this?

This is the classic "crashing out" problem. The solution is to control the dilution process carefully to avoid creating localized areas of high compound concentration in a now-unfavorable solvent environment.

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% pure, anhydrous DMSO to create a highly concentrated stock solution (e.g., 10-50 mM).[19][20] Ensure it is fully dissolved. Gentle warming (37°C) or brief sonication can help, but only if you know your compound is thermally stable.[9]

  • Calculate Your Final Dilution: Determine the final concentration needed in your assay. Your goal is to add a very small volume of the DMSO stock to your aqueous medium, ensuring the final DMSO concentration is well-tolerated by your cells (typically <0.5%, and ideally <0.1%).[21][22]

  • Perform the Dilution:

    • Pipette the required volume of your aqueous buffer or cell culture medium into a new tube.

    • While vortexing or vigorously stirring the aqueous medium, add the small volume of your DMSO stock solution drop-by-drop directly into the liquid.[21] Do not pipette the stock onto the side of the tube.

    • This rapid mixing helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.

  • Visually Inspect: The final solution should be clear. If you still see precipitation, your target concentration may be above the compound's aqueous solubility limit, even with a co-solvent. You may need to lower the final concentration or explore advanced solubilization techniques.

The following diagram illustrates this critical workflow.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for preparing an aqueous solution from a DMSO stock.

Q5: My compound is an acid or a base. Can I use pH to my advantage?

Absolutely. For ionizable compounds, pH adjustment is one of the most powerful and often overlooked tools for enhancing solubility.[] The principle is based on Le Châtelier's principle: converting the compound from its neutral, less soluble form to its ionized (salt), more soluble form will drive the dissolution equilibrium forward.[23][24]

  • For Weakly Acidic Compounds: These compounds are less soluble at low (acidic) pH where they exist in their neutral form (HA). By increasing the pH with a base (e.g., NaOH), you deprotonate the compound to its anionic form (A⁻), which is typically much more soluble in water. Solubility will increase as the pH rises above the compound's pKa.[25][26]

  • For Weakly Basic Compounds: These compounds (often alkaloids) are less soluble at high (basic) pH where they exist in their neutral form (B). By decreasing the pH with an acid (e.g., HCl), you protonate the compound to its cationic form (BH⁺), which is significantly more soluble. Solubility will increase as the pH falls below the compound's pKa.[4][27]

  • Estimate pKa: Use software (e.g., ChemDraw) or online predictors to estimate the pKa of your compound. This tells you the pH range where ionization occurs.

  • Prepare Buffers: Make a series of simple buffers spanning a range of pH values around the estimated pKa (e.g., pH 2, 4, 6, 7.4, 9).[4]

  • Test Solubility: Add a small, known amount of your compound to a fixed volume of each buffer.

  • Equilibrate: Place the samples on a rotator for 24-48 hours at a constant temperature to allow them to reach equilibrium.

  • Analyze: Centrifuge the samples to pellet any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using an appropriate analytical method like HPLC-UV.

  • Identify Optimal pH: The buffer that yields the highest dissolved concentration is your optimal pH for creating a stock solution. Remember to verify that this pH is compatible with your downstream assay.

Q6: I'm preparing a formulation for an in vivo animal study. What's a good starting point?

For in vivo studies, toxicity and biocompatibility are paramount. While DMSO is used, it's often part of a multi-component vehicle designed to maximize solubility while minimizing adverse effects. A widely used and effective starting formulation for many non-polar compounds is a combination of a co-solvent, a surfactant, and an aqueous base.[28]

A common and effective vehicle consists of:

  • 10% DMSO (to initially dissolve the compound)

  • 40% PEG 400 (a biocompatible co-solvent)

  • 5% Tween® 80 or Kolliphor® HS 15 (a non-ionic surfactant to improve stability and prevent precipitation upon injection)[29][30]

  • 45% Saline or PBS (the aqueous base)

Preparation Method:

  • Weigh your compound into a sterile vial.

  • Add the DMSO and vortex until the compound is completely dissolved.

  • Add the PEG 400 and vortex thoroughly.

  • Add the Tween® 80 and vortex until the solution is homogenous.

  • Slowly add the saline while vortexing to reach the final volume. The final solution should be clear.

  • Always prepare a vehicle-only control group that receives the same formulation without the compound.[28]

Part 3: Advanced Solubilization Strategies

When co-solvents and pH modification are insufficient, you may need to employ more advanced formulation strategies.

Q7: What are cyclodextrins and when should I consider using them?

Cyclodextrins (CDs) are cyclic oligosaccharides with a unique molecular structure resembling a truncated cone.[31] Their exterior is hydrophilic (water-soluble), while their internal cavity is hydrophobic. This structure allows them to encapsulate non-polar "guest" molecules—your compound—within their cavity, forming an "inclusion complex."[32][33] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent water solubility.[34]

When to use them: Consider cyclodextrins when:

  • Your compound is highly non-polar and co-solvents are ineffective.

  • You need to deliver a compound in a formulation with very low or no organic solvent.

  • You want to improve the stability of a compound that is prone to degradation.

Commonly used pharmaceutical-grade cyclodextrins include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[10][31]

The following diagram illustrates the general decision-making process for tackling a poorly soluble compound.

graph TD { graph [splines=true, overlap=false, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Systematic workflow for selecting a solubilization strategy.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Methylphenidate and its Pyrrolidine Analog, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction

In the landscape of central nervous system (CNS) stimulants, methylphenidate (MPH) stands as a cornerstone therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its mechanism of action and pharmacological profile have been extensively characterized over decades of research. Structurally, MPH is a phenethylamine and piperidine class derivative.[1] This guide focuses on a direct comparison between MPH and a close structural analog, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride. This analog differs from MPH by the substitution of the piperidine ring with a pyrrolidine ring.

While this analog is commercially available as a research chemical and analytical standard, its biological activity and pharmacological profile are not extensively documented in peer-reviewed literature.[2][3] Given its structural similarity to MPH and other potent monoamine transporter inhibitors like pyrovalerone, it is hypothesized to possess similar psychoactive properties.[4] This guide will therefore compare the well-established biological activity of methylphenidate with the predicted activity of its pyrrolidine analog, providing a comprehensive experimental framework for the direct, empirical comparison of these two compounds.

Part 1: Comparative Mechanism of Action

The primary therapeutic effects of methylphenidate are derived from its interaction with monoamine transporters in the brain.[5][6] Specifically, it functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1]

  • Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): In a resting state, DAT and NET are responsible for the reuptake of dopamine (DA) and norepinephrine (NE), respectively, from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's signal.

  • Action of Methylphenidate: Methylphenidate binds to and blocks DAT and NET, preventing this reuptake process.[1][6] This blockage leads to an accumulation of DA and NE in the synaptic cleft, thereby enhancing and prolonging dopaminergic and noradrenergic signaling.[7] This enhanced signaling in brain regions like the prefrontal cortex is believed to underlie the improvements in attention, focus, and impulse control observed in ADHD treatment.[7]

Due to its core structure, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is presumed to share this fundamental mechanism of action. However, the substitution of the six-membered piperidine ring with a five-membered pyrrolidine ring can significantly alter the compound's affinity and selectivity for DAT and NET, necessitating empirical validation.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Vesicles (DA, NE) neurotransmitter presynaptic->neurotransmitter Release transporter DAT / NET neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor Binding & Signal Transduction reuptake_inhibitor Methylphenidate or Analog (Reuptake Inhibitor) reuptake_inhibitor->transporter Blocks

Caption: General mechanism of monoamine reuptake inhibition.

Part 2: Pharmacological Profile - Known vs. To-Be-Determined

A compound's biological activity is quantified by its binding affinity (Kᵢ) and functional potency (IC₅₀) at various targets. Methylphenidate shows a clear preference for DAT and NET over the serotonin transporter (SERT).[8] The d-threo enantiomer of methylphenidate is significantly more potent than the l-threo enantiomer.[9]

The pharmacological profile for this compound remains to be elucidated. The table below summarizes the known values for methylphenidate and highlights the data required for its analog.

CompoundTargetBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)Selectivity Ratio (SERT/DAT)
d-threo-Methylphenidate DAT ~33[9]~34[9]>1500
NET ~244[9]~339[9]
SERT >50,000[9]>10,000[9]
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl DAT Data to be determinedData to be determinedData to be determined
NET Data to be determinedData to be determined
SERT Data to be determinedData to be determined

Part 3: Experimental Framework for Comparative Analysis

To empirically compare these two compounds, a tiered approach involving in vitro and in vivo assays is required. The following protocols provide a robust framework for this characterization.

In Vitro Characterization: Binding Affinity and Functional Potency

The foundational step is to determine how strongly the compounds interact with their molecular targets and their potency in inhibiting transporter function.

Causality: This assay quantifies the affinity of a compound for a specific receptor or transporter by measuring its ability to compete with a known high-affinity radiolabeled ligand. This provides the inhibition constant (Kᵢ), a direct measure of binding affinity.

Methodology:

  • Tissue Preparation: Prepare synaptosomal membranes from specific rat brain regions: striatum (rich in DAT), frontal cortex (rich in NET), and brainstem (rich in SERT).

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand:

    • DAT: [³H]WIN 35,428

    • NET: [³H]nisoxetine

    • SERT: [³H]paroxetine

  • Competition: Add increasing concentrations of the test compound (Methylphenidate or Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl) to compete with the radioligand.

  • Incubation: Incubate at the appropriate temperature and time to reach equilibrium.

  • Separation: Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Causality: While binding assays measure affinity, they don't confirm functional activity. This assay directly measures the ability of a compound to inhibit the primary function of the transporter – the uptake of its respective neurotransmitter.[10][11]

Methodology:

  • System Preparation: Use either synaptosomes prepared from brain tissue or cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT. Plate cells in a 96-well format.[10]

  • Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of the test compound for 10-20 minutes at 37°C.[12]

  • Initiate Uptake: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT-expressing cells).[12]

  • Incubation: Allow the uptake to proceed for a short period (e.g., 10 minutes) within the linear range of transport.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.[12]

  • Cell Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor). Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀.

cluster_workflow In Vitro Uptake Assay Workflow A 1. Plate cells (HEK293-hDAT) B 2. Pre-incubate with Test Compound (MPH or Analog) A->B C 3. Add [3H]Dopamine to initiate uptake B->C D 4. Incubate (10 min, 37°C) C->D E 5. Terminate with ice-cold buffer wash D->E F 6. Lyse cells & measure intracellular radioactivity E->F G 7. Calculate IC50 F->G

Caption: Workflow for a cell-based neurotransmitter uptake assay.

In Vivo Characterization: Behavioral and Neurochemical Effects

In vivo studies are critical to understanding how the molecular properties of a compound translate into physiological and behavioral effects in a living organism.

Causality: CNS stimulants characteristically increase spontaneous physical activity in rodents. The open-field test is a standard method to quantify this effect, providing a measure of the compound's stimulant potency.[13][14]

Methodology:

  • Acclimation: Place rodents (mice or rats) in the testing room for at least 30-60 minutes to acclimate.[13]

  • Habituation: Place each animal in an open-field arena (a square box equipped with infrared beams or video tracking) and allow it to explore freely for a habituation period (e.g., 30 minutes).[15]

  • Drug Administration: Administer various doses of the test compound (or vehicle control) via a relevant route (e.g., intraperitoneal injection).

  • Data Collection: Immediately return the animal to the arena and record its activity for a set duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[16]

  • Data Analysis: Compare the dose-response curves for both compounds on locomotor activity. A potent stimulant will cause a significant, dose-dependent increase in distance traveled.

cluster_workflow In Vivo Locomotor Activity Workflow A 1. Acclimate animal to testing room B 2. Habituate animal to open-field arena A->B C 3. Administer drug (Vehicle, MPH, or Analog) B->C D 4. Place animal back in arena & record activity C->D E 5. Analyze data (e.g., distance traveled) D->E

Caption: Workflow for an in vivo locomotor activity study.

Causality: This paradigm assesses the interoceptive (subjective) effects of a drug.[17] By training an animal to recognize the subjective state induced by a known stimulant (like methylphenidate), we can test if the novel analog produces a similar state, a phenomenon known as stimulus generalization.[18]

Methodology:

  • Training: Train food-restricted rats in a two-lever operant chamber. On days when they receive an injection of the training drug (e.g., methylphenidate, 1.0 mg/kg), responses on one lever are reinforced with food pellets. On days they receive a vehicle injection, responses on the other lever are reinforced.[19]

  • Acquisition: Continue training until the rats reliably press the correct lever based on the injection they received (>80% accuracy).

  • Testing: Once the discrimination is learned, test sessions are conducted. Administer various doses of the novel analog (or methylphenidate to generate a dose-response curve) and allow the rat to press either lever. No reinforcement is given during the initial part of the test session to avoid biasing the choice.

  • Data Analysis: The primary measure is the percentage of responses on the drug-appropriate lever. If the analog produces full generalization (>80% on the drug lever), its subjective effects are considered highly similar to methylphenidate. This can also provide an estimate of its relative potency.[20]

Causality: This technique provides direct evidence of a compound's mechanism of action in the living brain by measuring changes in extracellular neurotransmitter concentrations.[21] It is the definitive method to confirm that a compound increases synaptic dopamine and norepinephrine as hypothesized.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., the nucleus accumbens or prefrontal cortex) of an anesthetized rat.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[21]

  • Baseline Collection: Collect several baseline dialysate samples to establish stable extracellular levels of DA and NE.

  • Drug Administration: Administer the test compound.

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.

  • Sample Analysis: Analyze the concentration of DA and NE in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[22]

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the time course and magnitude of the effects between the two compounds.

Conclusion

Methylphenidate is a well-characterized norepinephrine-dopamine reuptake inhibitor with a distinct pharmacological and behavioral profile. Its structural analog, this compound, while presumed to act via a similar mechanism, remains uncharacterized in the scientific literature. The substitution of the piperidine with a pyrrolidine moiety is a significant structural change that could alter its potency, selectivity, and downstream behavioral effects. The comprehensive experimental guide provided here outlines the necessary in vitro and in vivo studies required to thoroughly characterize this novel compound and perform a rigorous, data-driven comparison against the benchmark, methylphenidate. This framework will enable researchers to elucidate its potential as a CNS active agent and understand the structure-activity relationships within this important chemical class.

References

A Senior Application Scientist's Guide to the Validation of HPLC Methods for the Analysis of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of forensic and clinical toxicology is in a constant state of flux, driven by the relentless emergence of Novel Psychoactive Substances (NPS). These substances, often designed to mimic the effects of controlled drugs while circumventing existing legislation, present a formidable challenge to analytical laboratories.[1][2][3] High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV-diode array detection (DAD) or mass spectrometry (MS), remains a cornerstone technique for the identification and quantification of these compounds.[3][4][5]

However, the transient nature and structural diversity of NPS, including the prevalence of isomers and isobars, demand more than just a functional method; they necessitate a rigorously validated one.[1] A validated method provides documented evidence that the procedure is fit for its intended purpose, ensuring that the results are reliable, reproducible, and legally defensible.[6][7] This guide provides a comprehensive framework for the validation of HPLC methods for NPS analysis, grounding experimental choices in established scientific principles and regulatory standards. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a profound understanding of the causality behind robust analytical validation.

The Foundation: Regulatory Frameworks and Quality Standards

Method validation is not an arbitrary process; it is guided by internationally recognized standards. The primary framework for the validation of analytical procedures is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline.[6][8][9] While originally intended for pharmaceutical products, its principles are universally applicable and form the bedrock of good analytical practice.

For laboratories operating in the forensic space, recommendations from bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provide more specific context.[10][11] SWGDRUG emphasizes minimum standards for forensic drug identification, including the use of validated methods and multiple uncorrelated techniques to ensure the certainty of an identification.[12][13] Furthermore, adherence to a quality management system, such as that outlined in ISO/IEC 17025, is essential for demonstrating the overall competence, impartiality, and consistent operation of the laboratory.[14][15][16]

The Validation Workflow: A Visual Overview

The validation process is a logical sequence of experiments designed to test the performance characteristics of an analytical method. Each step builds upon the last, culminating in a comprehensive understanding of the method's capabilities and limitations.

HPLC_Validation_Workflow Plan Validation Planning (Define Purpose, Analytes, Acceptance Criteria) SST System Suitability Testing (SST) (Verify System Performance) Plan->SST Prerequisite Specificity Specificity & Selectivity (Interference Check) SST->Specificity Linearity Linearity & Range (Proportionality of Response) Specificity->Linearity LOD_LOQ LOD & LOQ (Sensitivity Assessment) Linearity->LOD_LOQ Accuracy Accuracy (Closeness to True Value) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Resilience to Small Changes) Precision->Robustness Report Final Validation Report (Summarize Findings) Robustness->Report Finalization

Caption: Workflow for HPLC Method Validation.

Core Validation Parameters: A Deep Dive

The following parameters are essential for a comprehensive HPLC method validation. The acceptance criteria should be predefined in the validation plan and justified for the method's intended purpose.[17]

Specificity / Selectivity

Why it's critical for NPS: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17][18] For NPS, this is arguably the most critical parameter. The analyte may be present in complex matrices (e.g., blood, urine, oral fluid) or seized drug mixtures containing adulterants, cutting agents, and, most challengingly, structurally similar isomers.[1] The method must be able to distinguish the target NPS from these potential interferences.

Experimental Approach:

  • Matrix Blanks: Analyze multiple sources of blank matrix (e.g., drug-free urine from different donors) to ensure no endogenous components co-elute with the analyte.

  • Interference Spiking: Spike the blank matrix with a cocktail of commonly encountered drugs, metabolites, and structurally similar NPS analogs.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate that these degradants are resolved from the parent analyte peak.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity. This analysis compares spectra across the peak to detect the presence of co-eluting impurities.

Linearity and Range

Why it's critical for NPS: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[7][18] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[6] For NPS, the expected concentration can vary widely, from trace levels in biological samples to high percentages in seized powders.

Experimental Approach:

  • Prepare a series of at least five calibration standards spanning the expected concentration range.

  • Inject each standard in triplicate.

  • Plot the mean response versus concentration and perform a linear regression analysis.

  • The relationship is typically evaluated by examining the correlation coefficient (r²) and the y-intercept.

Accuracy

Why it's critical for NPS: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[4] It demonstrates that the method is measuring the "true" amount of the NPS, free from systematic error or bias. This is vital for legal proceedings and clinical decisions. A significant challenge in NPS analysis is the frequent lack of certified reference materials (CRMs).

Experimental Approach:

  • Spiked Matrix Analysis: The most common approach is to analyze blank matrix samples spiked with known concentrations of the analyte at a minimum of three levels (low, medium, high) within the range.

  • Accuracy is expressed as the percent recovery of the known amount.

  • If CRMs are available, they should be analyzed to provide an independent measure of trueness.

Precision

Why it's critical for NPS: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19] It is a measure of random error and indicates the reproducibility of the method. Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Approach:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration or three replicates at three different concentrations (low, medium, high).

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical for NPS: The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4] The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[18] Given the high potency of many synthetic opioids and cannabinoids, low detection limits are essential for toxicological analysis.

Experimental Approach:

  • Signal-to-Noise Ratio: The most common method involves determining the concentration at which the analyte's signal is a specified multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).

  • Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Robustness

Why it's critical for NPS: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] It provides an indication of the method's reliability during normal usage. A robust method is crucial in high-throughput laboratories where minor variations are inevitable.

Experimental Approach:

  • Introduce small, deliberate changes to method parameters one at a time. Examples include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Flow rate (e.g., ± 10%)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Data Summary: Typical Acceptance Criteria

The following table summarizes generally accepted criteria for the validation parameters discussed. Note that these may vary depending on the specific application (e.g., trace analysis vs. bulk assay) and regulatory requirements.[4][17][20]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte. Peak purity index > 0.995.
Linearity Correlation Coefficient (r²) ≥ 0.995
Range Method demonstrates suitable accuracy, precision, and linearity within the defined limits.
Accuracy 80% - 120% recovery for trace analysis; 98% - 102% for bulk drug assay.[4][18]
Precision (RSD) Repeatability: ≤ 15% for trace analysis; ≤ 2% for bulk drug assay.
Intermediate Precision: ≤ 20% for trace analysis; ≤ 3% for bulk drug assay.
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1; with acceptable precision (RSD ≤ 20%) and accuracy (80-120%).
Robustness System Suitability Test (SST) parameters remain within acceptance criteria.

Experimental Protocol: Linearity, Range, LOD & LOQ Determination

This protocol outlines a unified experiment to determine linearity, range, LOD, and LOQ for a hypothetical NPS using HPLC-DAD.

1.0 Objective: To establish the linearity, working range, Limit of Detection (LOD), and Limit of Quantitation (LOQ) of the HPLC method for the quantification of "NPS-X".

2.0 Materials & Equipment:

  • HPLC system with Diode Array Detector (DAD)

  • Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

  • "NPS-X" Reference Standard

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid (or other appropriate modifier)

  • Class A volumetric glassware and calibrated pipettes

  • Analytical balance

  • 0.22 µm syringe filters

3.0 Procedure:

3.1 Preparation of Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of "NPS-X" Reference Standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Methanol). Mix thoroughly. This is the Stock Solution.

3.2 Preparation of Calibration Standards:

  • Prepare an intermediate stock solution of 100 µg/mL by diluting 1 mL of the Stock Solution to 10 mL with the mobile phase.

  • Perform serial dilutions from the intermediate stock to prepare at least six calibration standards. A suggested range for toxicological screening could be 1, 5, 10, 25, 50, and 100 ng/mL.

3.3 Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: 254 nm (or λmax of NPS-X)

3.4 System Suitability Test (SST):

  • Before starting the analysis, inject the mid-level calibration standard (e.g., 25 ng/mL) five times.

  • Calculate the %RSD for retention time and peak area.

  • Acceptance Criteria: %RSD for retention time < 1.0%; %RSD for peak area < 2.0%; Tailing factor between 0.8 and 1.5. Proceed only if SST passes.

3.5 Linearity Analysis:

  • Inject each calibration standard in triplicate, from the lowest concentration to the highest.

  • Record the peak area for "NPS-X" at each concentration.

  • Plot the mean peak area versus concentration.

  • Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).

  • Acceptance Criteria: r² ≥ 0.995.

3.6 LOD & LOQ Determination (Signal-to-Noise Method):

  • Inject the lowest concentration standards (e.g., 1 ng/mL and 5 ng/mL).

  • Determine the signal height of the analyte peak and the noise in a representative region of the baseline.

  • Calculate the Signal-to-Noise (S/N) ratio.

  • The LOD is the concentration that yields an S/N ratio of approximately 3:1.

  • The LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the LOQ by analyzing six replicates at this concentration and verifying that the precision (%RSD) and accuracy (%Recovery) are within acceptable limits (e.g., ±20%).

The Challenge of Sample Preparation

For NPS analysis in biological matrices, sample preparation is a critical step and a primary source of variability.[21][22] The goal is to isolate the target analyte from matrix components like proteins, lipids, and salts, which can interfere with the analysis and damage the HPLC column.[23]

Common Techniques:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.[23][24] While effective for initial cleanup, it may not remove all interferences and can lead to ion suppression in LC-MS.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their partitioning between two immiscible liquids.[24] It offers a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): Considered one of the most selective techniques, SPE uses a solid sorbent to retain the analyte while interferences are washed away.[21][24] It provides the cleanest extracts and allows for sample concentration, but requires method development to optimize the sorbent and solvents.

Sample_Prep_Comparison cluster_0 Attributes cluster_1 Attributes cluster_2 Attributes PPT Protein Precipitation (PPT) Speed Speed: Fast PPT->Speed Cost Cost: Low PPT->Cost Selectivity_Low Selectivity: Low PPT->Selectivity_Low LLE Liquid-Liquid Extraction (LLE) Speed_Med Speed: Medium LLE->Speed_Med Cost_Med Cost: Medium LLE->Cost_Med Selectivity_Med Selectivity: Medium LLE->Selectivity_Med SPE Solid-Phase Extraction (SPE) Speed_Slow Speed: Slow SPE->Speed_Slow Cost_High Cost: High SPE->Cost_High Selectivity_High Selectivity: High SPE->Selectivity_High

References

A Comparative Guide to Structural Analogs of Pyrovalerone as Monoamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth comparison of pyrovalerone and its structural analogs, focusing on their efficacy and selectivity as inhibitors of monoamine transporters. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) data, presents comparative quantitative data, and details the robust experimental protocols required for accurate pharmacological characterization.

Introduction: Targeting the Monoamine Transporters

The monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of mood, cognition, and behavior. Their signaling is terminated by reuptake from the synaptic cleft via specific transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are critical targets for therapeutic agents aimed at treating a range of neuropsychiatric disorders.

Pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) emerged as a potent psychostimulant, later identified as a powerful inhibitor of DAT and NET with markedly lower activity at SERT.[2][3][4] This pharmacological profile, characterized by blocking reuptake rather than promoting neurotransmitter release, distinguishes pyrovalerone and its analogs from amphetamine-type stimulants.[4][5] The exploration of its structural analogs has yielded a wealth of information, providing a blueprint for designing novel compounds with tailored selectivity and informing our understanding of newly emerging psychoactive substances.[2][6][7][8]

The Pyrovalerone Scaffold: A Foundation for Potent Inhibition

The pharmacological activity of pyrovalerone derivatives is rooted in their core chemical structure, which consists of a β-keto-phenethylamine backbone with two defining features: a pyrrolidine ring attached to the nitrogen and an alkyl chain at the α-carbon position.[3][4][9] These elements, particularly the bulky pyrrolidine ring and the flexible alkyl chain, are critical for high-affinity binding and potent inhibition of DAT.[4] Modifications to these key regions—the phenyl ring, the α-alkyl chain, and the nitrogen-containing ring—systematically alter the potency and selectivity of these compounds, forming the basis of their structure-activity relationship.

Caption: The core pyrovalerone structure with key sites for analog synthesis.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrovalerone scaffold has revealed several key principles that govern its interaction with monoamine transporters.

The α-Alkyl Chain: A Key Determinant of Potency

The length of the alkyl chain at the α-carbon position has a profound impact on inhibitory potency, particularly at DAT and NET.

  • Chain Elongation: Increasing the alkyl chain length from a methyl group (as in α-PPP) to a propyl group (pyrovalerone and its widely known analog α-PVP) and a butyl group (α-PHP) progressively enhances inhibitory potency at both DAT and NET.[4][5][10] This suggests that the hydrophobic interactions within the transporter binding pocket are optimized with a three- or four-carbon chain.

  • Bulky Substituents: Analogs with even larger, bulkier groups at this position, such as a cyclohexyl ring, can retain high potency as DAT and NET blockers, highlighting the transporter's tolerance for steric bulk in this region.[4]

Phenyl Ring Substitutions: Tuning Selectivity

Modifications to the aromatic phenyl ring can fine-tune both potency and selectivity.

  • 3,4-Methylenedioxy Group: The addition of a 3,4-methylenedioxy bridge, as seen in the highly potent analog 3,4-Methylenedioxypyrovalerone (MDPV), maintains or enhances the potent DAT and NET inhibition.[3][11] This substitution also tends to slightly increase activity at SERT compared to other analogs, though the compounds remain highly selective for the catecholamine transporters.[5][10]

  • Halogenation and Lipophilicity: Introducing electron-withdrawing groups and increasing lipophilicity can lead to exceptionally potent inhibitors. The 1-(3,4-dichlorophenyl) analog (referred to as 4u in literature) is one of the most potent DAT/NET inhibitors in this class.[2][6] Similarly, replacing the phenyl ring with a larger aromatic system like naphthyl (analog 4t) also results in very high potency.[2][6]

Nitrogen Ring and Stereochemistry: Essential for High Affinity

The conformation and stereochemistry of the amine group are critical for optimal binding.

  • Ring Size: The five-membered pyrrolidine ring is crucial. Expanding it to a six-membered piperidine ring results in a substantial decrease in binding potency across all three monoamine transporters.[2][12]

  • Stereoselectivity: Pyrovalerone and its analogs possess a chiral center at the α-carbon. The (S)-enantiomer is consistently and significantly more potent as an inhibitor at DAT and NET compared to the (R)-enantiomer.[3][6][12] For MDPV, the (S)-isomer is reported to be over 100 times more potent at DAT than the (R)-isomer, indicating that the biological activity of the racemic mixture resides almost entirely with the (S)-enantiomer.[3][12]

SAR_Principles cluster_potency Potency at DAT/NET cluster_features High_Potency High Potency Med_Potency Medium Potency Low_Potency Low Potency S_Stereo (S)-Stereochemistry S_Stereo->High_Potency Strongly Favored R_Stereo (R)-Stereochemistry R_Stereo->Low_Potency Pyrrolidine Pyrrolidine Ring Pyrrolidine->High_Potency Essential Piperidine Piperidine Ring Piperidine->Low_Potency Detrimental Propyl_Butyl α-Propyl/Butyl Chain Propyl_Butyl->High_Potency Optimal Length Methyl α-Methyl Chain Methyl->Med_Potency

Caption: Key structure-activity relationships for pyrovalerone analogs.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro monoamine transporter inhibition data for pyrovalerone and a selection of its key structural analogs. Data is presented as IC₅₀ (concentration for 50% inhibition) or Kᵢ (inhibition constant) values, with lower values indicating higher potency.

CompoundModificationDAT (IC₅₀/Kᵢ, nM)NET (IC₅₀/Kᵢ, nM)SERT (IC₅₀/Kᵢ, nM)DAT/SERT RatioReference(s)
Pyrovalerone (racemic) 4-methylphenyl, α-propyl52 / 21.428.3 / 195>10,000 / 4200>192[2]
(S)-Pyrovalerone (S)-enantiomer13.930.62860~206[2]
(R)-Pyrovalerone (R)-enantiomer104012905080~5[2]
α-PVP (racemic) α-propyl2030>10,000>500[5]
α-PHP (racemic) α-butyl2060>10,000>500[5]
α-PPP (racemic) α-methyl640410>10,000>15[5]
MDPV (racemic) 3,4-methylenedioxy, α-propyl4.1263349~817[3]
(S)-MDPV (S)-enantiomer2.549.52270~908[3]
(R)-MDPV (R)-enantiomer26826104730~18[3]
Analog 4u 3,4-dichlorophenyl, α-propyl11.5 (Kᵢ)37.8 (Kᵢ)>10,000 (Kᵢ)>869[2][6]

Note: IC₅₀ and Kᵢ values can vary between studies due to different experimental conditions (e.g., cell lines, radioligands). This table compiles representative data for comparative purposes.[13][14]

Experimental Protocols: Ensuring Data Integrity

Accurate determination of monoamine uptake inhibition is paramount. The gold standard method is the radiolabeled neurotransmitter uptake assay, which directly measures the functional inhibition of the transporter.[1][13][15]

Rationale and Self-Validation

The validity of this protocol hinges on its specificity and precision.

  • Expertise & Causality: We utilize Human Embryonic Kidney 293 (HEK293) cells that are stably transfected to express a single human monoamine transporter (hDAT, hNET, or hSERT).[1][10] This is a critical choice that eliminates confounding activity from other endogenous transporters, ensuring that the measured inhibition is specific to the transporter of interest.

  • Trustworthiness: The protocol is self-validating through the inclusion of two key controls. "Total uptake" is measured in the absence of any inhibitor, representing the transporter's maximum activity. "Non-specific uptake" is determined in the presence of a high concentration of a known potent and selective inhibitor (e.g., mazindol for DAT, paroxetine for SERT).[1] This value represents background signal and radioligand trapping, which is then subtracted from all other measurements to yield the specific, transporter-mediated uptake.

Step-by-Step Protocol: Radiolabeled Monoamine Uptake Inhibition Assay
  • Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well microplates and grow to ~90-95% confluency.

  • Assay Preparation: On the day of the experiment, gently aspirate the culture medium. Wash the cell monolayers once with 100 µL of assay buffer (e.g., Krebs-Henseleit buffer, KHB) at room temperature.[1][16]

  • Compound Pre-incubation: Add 50 µL of assay buffer containing the desired concentration of the test compound (pyrovalerone analog) or control vehicle to each well. For determining non-specific uptake, add a saturating concentration of a known standard inhibitor (e.g., 10 µM mazindol for DAT/NET, 10 µM paroxetine for SERT).[1] Incubate for 5-10 minutes at room temperature.

  • Initiation of Uptake: To start the assay, add 50 µL of assay buffer containing the test compound plus a fixed concentration of the appropriate radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[1]

  • Incubation: Incubate for a short, defined period at room temperature (e.g., 1-5 minutes). This time is kept brief and within the linear range of uptake to measure the initial transport rate.

  • Termination of Uptake: Rapidly terminate the reaction by aspirating the buffer and immediately washing the wells multiple times with ice-cold assay buffer. The cold temperature instantly halts transporter activity.

  • Cell Lysis: Add 150-200 µL of a lysis buffer (e.g., 1% Sodium Dodecyl Sulfate) to each well to solubilize the cells and release the internalized radiolabel.

  • Quantification: Transfer the lysate from each well into a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake counts from all other measurements.

    • Plot the percent inhibition of specific uptake against the log concentration of the test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound.

Uptake_Assay_Workflow start Plate Transfected HEK293 Cells wash1 Wash Cells with Assay Buffer start->wash1 preincubate Pre-incubate with Test Compound or Control wash1->preincubate add_radioligand Add [3H]Monoamine + Test Compound to Initiate Uptake preincubate->add_radioligand incubate Incubate (1-5 min) at Room Temp add_radioligand->incubate terminate Terminate with Ice-Cold Buffer Wash incubate->terminate lyse Lyse Cells terminate->lyse count Quantify Radioactivity (Scintillation Counting) lyse->count analyze Calculate IC50 via Non-linear Regression count->analyze

Caption: Experimental workflow for monoamine reuptake inhibition assays.

Conclusion and Future Perspectives

The systematic study of pyrovalerone's structural analogs has established clear and actionable structure-activity relationships. Potent and selective DAT/NET inhibition is consistently achieved with compounds possessing an (S)-stereocenter, a pyrrolidine ring, and an α-alkyl chain of 3-4 carbons.[2][3][4] Phenyl ring substitutions offer a powerful method for fine-tuning this activity, with halogenated and methylenedioxy analogs representing some of the most potent reuptake inhibitors identified.[2][3][6]

This knowledge is dual-purposed. For drug development professionals, it provides a rational basis for designing novel therapeutics with specific DAT/NET activity ratios, potentially for treating cocaine abuse, ADHD, or other CNS disorders.[2][4] For public health and forensic scientists, it allows for a predictive understanding of the pharmacology of new synthetic cathinones as they appear on the illicit market, enabling faster risk assessment and response. Future research will likely leverage computational modeling and dynamic simulations to further refine our understanding of how these ligands interact with the complex machinery of monoamine transporters.[4]

References

A Researcher's Guide to the In Vitro Potency of Pyrrolidine-Based Stimulants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fields of pharmacology and drug development, understanding the nuanced differences between psychoactive compounds is paramount. This guide provides an in-depth, objective comparison of the in vitro potency of several pyrrolidine-based stimulants, focusing on their interactions with monoamine transporters. By synthesizing experimental data and providing detailed protocols, we aim to equip you with the knowledge to critically evaluate and compare these compounds in a laboratory setting.

The pyrrolidine class of stimulants has garnered significant attention due to the potent psychomotor effects and abuse potential of its members.[1][2] Compounds such as α-Pyrrolidinopentiophenone (α-PVP) and 3,4-Methylenedioxypyrovalerone (MDPV) are well-documented for their powerful stimulant properties, which are primarily mediated by their potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][3][4] This guide will delve into the comparative in vitro potencies of these and other relevant pyrrolidine-based stimulants, providing the necessary context and methodologies for their scientific investigation.

The Central Role of Monoamine Transporters

The primary mechanism of action for pyrrolidine-based stimulants is the inhibition of monoamine transporters, specifically DAT, NET, and to a lesser extent, the serotonin transporter (SERT).[1][4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neuronal signaling. By blocking these transporters, pyrrolidine stimulants increase the extracellular concentrations of dopamine and norepinephrine, leading to enhanced stimulation of postsynaptic receptors and the characteristic psychoactive effects. The potency and selectivity of a compound for these transporters are key determinants of its overall pharmacological profile and abuse liability.[1]

Comparative In Vitro Potency at Monoamine Transporters

The following table summarizes the in vitro potency of selected pyrrolidine-based stimulants, expressed as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) units. Lower IC50 values indicate greater potency. The data has been compiled from various studies to provide a comparative overview. It is important to note that slight variations in experimental conditions can lead to different absolute values, hence the focus should be on the relative potencies and selectivities.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity RatioReference(s)
α-PVP 12.8 ± 1.214.2 ± 1.2>10,000>781[3]
MDPV 4.0 ± 0.625.9 ± 5.63305 ± 485~826[3]
α-PPP 225.0 ± 26.0125.0 ± 15.0>10,000>44[3]
Prolintane Data not consistently available in recent literature, but established as a DAT/NET reuptake inhibitor.[5]
Cocaine (for comparison) ~255.2VariesVaries~1.5[4][6]

As the data indicates, both α-PVP and MDPV are highly potent inhibitors of DAT and NET, with significantly lower potency at SERT.[3] This catecholamine-selective profile is a hallmark of many potent psychostimulants. The shorter alkyl chain length in α-PPP results in a progressive decrease in potency at DAT and NET.[3]

Experimental Protocols for In Vitro Potency Determination

To ensure scientific integrity and reproducibility, the following are detailed protocols for two standard in vitro assays used to determine the potency of compounds at monoamine transporters.

Neurotransmitter Uptake Inhibition Assay

This functional assay directly measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their robust growth characteristics and ease of transfection. Stably expressing the human DAT (hDAT) ensures a consistent and high level of transporter expression for reliable measurements.

  • Radiolabeled Substrate: [3H]Dopamine is the natural substrate for DAT and its use allows for sensitive and specific detection of uptake.

  • Assay Buffer: The Krebs-Ringer-HEPES (KRH) buffer mimics the ionic composition of the extracellular fluid, providing a physiologically relevant environment for the assay. Pargyline is included to inhibit monoamine oxidase, preventing the metabolic degradation of dopamine, while ascorbic acid prevents its oxidation.

  • Linear Range of Uptake: The incubation time is kept short and within the linear range of dopamine uptake to ensure that the measured uptake rate is an accurate reflection of the initial transport velocity.

  • Cell Culture and Seeding:

    • Culture HEK-293 cells stably expressing hDAT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • The day before the assay, seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well and allow them to attach overnight.[7]

  • Preparation of Solutions:

    • Prepare serial dilutions of the test compounds (e.g., α-PVP, MDPV) in KRH buffer.

    • Prepare a solution of [3H]Dopamine in KRH buffer at a concentration close to its Michaelis-Menten constant (Km) for DAT.

  • Assay Procedure:

    • On the day of the experiment, wash the cells once with pre-warmed KRH buffer.

    • Add 50 µL of the diluted test compound or vehicle (for total uptake) to the appropriate wells. For non-specific uptake, use a high concentration of a known potent DAT inhibitor (e.g., GBR 12909).

    • Pre-incubate the plate at 37°C for 10-20 minutes.[7]

    • Initiate the uptake reaction by adding 50 µL of the [3H]Dopamine solution to all wells.[7]

    • Incubate the plate at 37°C for a predetermined time within the linear range of uptake (e.g., 5-10 minutes).[7][8]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well and incubate for at least 30 minutes at room temperature.[7]

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_seeding Seed HEK-DAT cells in 96-well plate pre_incubation Pre-incubate cells with test compounds/vehicle cell_seeding->pre_incubation compound_prep Prepare serial dilutions of test compounds compound_prep->pre_incubation radioligand_prep Prepare [3H]Dopamine solution uptake_initiation Add [3H]Dopamine to initiate uptake radioligand_prep->uptake_initiation pre_incubation->uptake_initiation incubation Incubate at 37°C (5-10 min) uptake_initiation->incubation termination Terminate uptake with ice-cold buffer wash incubation->termination lysis Lyse cells with 1% SDS termination->lysis counting Scintillation Counting lysis->counting analysis Calculate Specific Uptake and IC50 Value counting->analysis

Caption: Workflow for the [3H]Dopamine Uptake Inhibition Assay.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter, providing information about the compound's binding affinity (Ki).

  • Membrane Preparation: Using cell membranes expressing the transporter of interest allows for the direct study of the binding interaction without the complexities of cellular uptake and other intracellular processes.

  • Radioligand: A high-affinity radioligand that specifically binds to the transporter (e.g., [3H]WIN 35,428 for DAT) is chosen to ensure a robust and specific signal.

  • Competition Format: A competition assay is a highly efficient method to determine the relative binding affinities of a large number of unlabeled compounds.

  • Separation of Bound and Free Ligand: Rapid filtration is a common and effective method to separate the membrane-bound radioligand from the unbound radioligand in the solution.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing DAT in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.[9]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable DAT radioligand (e.g., [3H]WIN 35,428), and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known DAT inhibitor).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[9][10]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting and Data Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Reuptake Site Dopamine->DAT:port Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding & Signaling Stimulant Pyrrolidine Stimulant Stimulant->DAT:port Inhibition

Caption: Mechanism of action of pyrrolidine-based stimulants at the dopamine transporter.

Conclusion

The in vitro potency of pyrrolidine-based stimulants at monoamine transporters is a critical factor in determining their pharmacological effects and abuse potential. The data clearly demonstrates that compounds like α-PVP and MDPV are potent and selective inhibitors of the dopamine and norepinephrine transporters. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring both scientific rigor and the generation of reliable, reproducible data. A thorough understanding of these in vitro properties is an essential foundation for further preclinical and clinical investigations into this important class of psychoactive substances.

References

A Senior Application Scientist's Guide to Investigating the Cross-reactivity of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride in Immunoassays for Methylphenidate and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, forensic toxicologists, and drug development professionals, the specificity of immunoassays is paramount for accurate analyte detection. A significant challenge in this field is the potential for cross-reactivity from structurally similar compounds, which can lead to false-positive results and misinterpretation of data. This guide provides an in-depth analysis of the potential cross-reactivity of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, a known analytical reference standard with structural similarities to stimulants, in immunoassays designed for the detection of methylphenidate and its primary metabolite, ritalinic acid.[1][2][3]

The Critical Issue of Cross-Reactivity in Drug Screening

Immunoassays are a cornerstone of high-throughput drug screening due to their speed and sensitivity.[4] These assays utilize antibodies that bind to a specific target molecule (analyte). However, the binding of an antibody is not always perfectly specific; molecules with similar chemical structures can sometimes bind to the same antibody, a phenomenon known as cross-reactivity.[5] This can be a significant issue in clinical and forensic settings, where the presence of a specific drug or metabolite needs to be unambiguously determined.[6] For instance, some over-the-counter medications have been reported to cross-react with immunoassays for amphetamines, leading to false positives.[7][8]

Methylphenidate (often known by its brand name, Ritalin®) is a central nervous system stimulant prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[9][10] Due to its potential for abuse, monitoring its presence in biological samples is crucial.[9][11] Methylphenidate is rapidly metabolized in the body, with the majority being converted to ritalinic acid, which is then excreted in the urine.[9] Consequently, many immunoassays for methylphenidate use target either the parent drug or, more commonly, ritalinic acid to extend the detection window.[9][12]

This compound is a compound that is structurally similar to methylphenidate.[1][2] This structural similarity raises a critical question for analytical toxicologists: could the presence of this compound lead to a false-positive result in an immunoassay for methylphenidate or ritalinic acid? This guide outlines a systematic approach to investigate and quantify this potential cross-reactivity.

Structural Comparison: The Basis of Potential Cross-Reactivity

To understand the potential for cross-reactivity, a comparison of the chemical structures of this compound, methylphenidate, and ritalinic acid is essential.

Figure 1: Structural Comparison of Target Analytes and Potential Cross-Reactant

G cluster_0 Methylphenidate cluster_1 Ritalinic Acid cluster_2 Potential Cross-Reactant a Methylphenidate C14H19NO2 b Ritalinic Acid C13H17NO2 a->b Metabolism (De-esterification) c Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate C13H17NO2 c->a Structural Similarity c->b Structural Similarity

Caption: Structural relationships between methylphenidate, its metabolite ritalinic acid, and the potential cross-reactant.

As illustrated, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate shares the core phenyl and pyrrolidine rings with both methylphenidate and ritalinic acid. The key difference lies in the substituent on the alpha-carbon of the acetate group. In methylphenidate, this is a piperidine ring, whereas in the compound of interest, it is a pyrrolidine ring. Ritalinic acid is the de-esterified form of methylphenidate. The degree of cross-reactivity will depend on how critical the piperidine versus the pyrrolidine ring is for antibody recognition.

Experimental Design for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves challenging a specific immunoassay with the potential cross-reactant at various concentrations. A competitive enzyme-linked immunosorbent assay (ELISA) is a suitable platform for this investigation, as it is a common format for detecting small molecules like drugs and their metabolites.[13]

The core principle of a competitive ELISA is the competition between the analyte in the sample and a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and thus a weaker signal.

Figure 2: Principle of Competitive ELISA

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte Antibody Antibody Analyte->Antibody Binds Labeled Analyte Labeled Analyte Labeled Analyte->Antibody Blocked Signal Low Signal Antibody->Signal Analyte2 Analyte Antibody2 Antibody Analyte2->Antibody2 Blocked Labeled Analyte2 Labeled Analyte Labeled Analyte2->Antibody2 Binds Signal2 High Signal Antibody2->Signal2

Caption: Competitive ELISA: Analyte in the sample competes with labeled analyte for antibody binding.

Experimental Workflow
  • Assay Selection: Utilize commercially available ELISA kits for both methylphenidate and ritalinic acid. It is crucial to use kits with well-characterized antibodies and performance metrics.

  • Standard Curve Generation: Prepare serial dilutions of the target analyte (methylphenidate or ritalinic acid) to generate a standard curve. This curve is essential for determining the concentration of the analyte that causes 50% inhibition of the signal (IC50).

  • Cross-Reactivity Testing: Prepare serial dilutions of this compound and test them in both the methylphenidate and ritalinic acid ELISAs.

  • Data Analysis: Determine the IC50 value for the cross-reactant in each assay. The percent cross-reactivity can then be calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a step-by-step guide for performing a competitive ELISA to determine the cross-reactivity of this compound.

Materials:

  • Methylphenidate ELISA Kit (containing anti-methylphenidate antibody-coated microplate, methylphenidate-HRP conjugate, standards, wash buffer, and TMB substrate)

  • Ritalinic Acid ELISA Kit (containing anti-ritalinc acid antibody-coated microplate, ritalinic acid-HRP conjugate, standards, wash buffer, and TMB substrate)

  • This compound (analytical standard grade)[1][14][15]

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

Procedure:

  • Reagent Preparation: Prepare all reagents as per the ELISA kit manufacturer's instructions. Prepare a stock solution of this compound in PBS and create a series of dilutions.

  • Assay Setup: Add 50 µL of standards, controls, and the prepared dilutions of the cross-reactant to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of the enzyme-conjugated analyte (methylphenidate-HRP or ritalinic acid-HRP) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate three times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15 minutes in the dark.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Hypothetical Data and Interpretation

The following tables present hypothetical data from the described experiments to illustrate how to interpret the results.

Table 1: Hypothetical Dose-Response Data for Methylphenidate ELISA

Concentration (ng/mL)% Inhibition (Methylphenidate)% Inhibition (Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl)
1102
10358
505015
1007025
5009045
10009555

Table 2: Hypothetical Dose-Response Data for Ritalinic Acid ELISA

Concentration (ng/mL)% Inhibition (Ritalinic Acid)% Inhibition (Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl)
181
10305
504812
1006520
5008840
10009250

Table 3: Calculated IC50 Values and Percent Cross-Reactivity

AssayAnalyteIC50 (ng/mL)% Cross-Reactivity
Methylphenidate ELISAMethylphenidate50100%
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl8505.9%
Ritalinic Acid ELISARitalinic Acid55100%
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl10005.5%

Interpretation of Hypothetical Results:

Based on this hypothetical data, this compound demonstrates low but measurable cross-reactivity in both the methylphenidate and ritalinic acid ELISAs (5.9% and 5.5%, respectively). This suggests that while the antibodies used in these assays primarily recognize methylphenidate and ritalinic acid, there is some degree of binding to the structurally similar compound.

The practical implication of this level of cross-reactivity is that very high concentrations of this compound would be required to produce a signal equivalent to the cutoff concentration of the target analyte. However, in forensic cases or in the analysis of unknown samples, the possibility of a false-positive result due to the presence of this compound cannot be entirely dismissed, especially if it is present at high concentrations.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound in immunoassays for methylphenidate and ritalinic acid. The structural similarities between these compounds warrant a thorough investigation to ensure the accuracy and reliability of screening results.

Key Takeaways:

  • Structural similarity is a predictor of potential cross-reactivity. The shared phenyl and pyrrolidine moieties between this compound and the target analytes are the basis for this investigation.

  • Competitive ELISA is a robust method for quantifying cross-reactivity. By determining and comparing IC50 values, a quantitative measure of cross-reactivity can be obtained.

  • Even low cross-reactivity can be significant. Depending on the context and the concentration of the interfering substance, even a low percentage of cross-reactivity can lead to false-positive results.

  • Confirmatory testing is essential. Any positive result from an immunoassay screen should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to rule out false positives due to cross-reactivity.[9][11]

References

A Comparative Guide to the Characterization of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for identifying and characterizing the degradation products of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride. As a compound structurally similar to known stimulants, it serves as a critical analytical reference standard in forensic and research applications.[1][2] Understanding its stability and degradation profile is paramount for ensuring the accuracy of analytical methods and for its potential use as a synthetic intermediate.[1] This document is intended for researchers, analytical scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

The principles of forced degradation, as outlined in regulatory guidelines like the International Council for Harmonisation (ICH) Q1A and Q1B, form the bedrock of this investigation.[3] By subjecting the molecule to a range of stress conditions more severe than standard accelerated stability testing, we can proactively identify potential degradants, elucidate degradation pathways, and develop robust, stability-indicating analytical methods.[3][4][5]

Molecular Structure and Predicted Degradation Pathways

This compound possesses several functional groups susceptible to degradation: an ester, a tertiary amine integrated into a pyrrolidine ring, and a phenyl group attached to a benzylic carbon. The hydrochloride salt form enhances aqueous solubility and stability compared to the free base.[1] Based on this structure, we can predict several key degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress.

Hydrolytic Degradation

The ester linkage is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, yielding 2-phenyl-2-(pyrrolidin-1-yl)acetic acid and methanol.[1] This is a primary degradation pathway and often the most significant under aqueous conditions.

Oxidative Degradation

Oxidation can occur at multiple sites:

  • N-Oxidation: The nitrogen atom of the pyrrolidine ring is susceptible to oxidation, forming an N-oxide derivative. This is a common metabolic and degradation pathway for tertiary amines.

  • Ring Oxidation/Opening: The pyrrolidine ring itself can be oxidized, potentially leading to the formation of a lactam (e.g., Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate) or, under more aggressive conditions, ring-opening to form aminobutyric acid derivatives.[6][7]

  • Benzylic Carbon Oxidation: The carbon atom attached to both the phenyl and pyrrolidine rings is activated and can be oxidized to a carbonyl group, forming a keto-ester.[8]

Thermal and Photolytic Degradation

Thermal stress can induce complex decomposition, likely initiated by the cleavage of the weakest bonds.[1] Photodegradation, especially under UV irradiation, can generate radical species, leading to a wider array of products, including potential cleavage of the pyrrolidine ring.[6][9]

The following diagram illustrates the primary predicted degradation pathways.

G cluster_main Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV) Parent Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate Acid 2-phenyl-2-(pyrrolidin-1-yl)acetic acid + Methanol Parent->Acid H₂O N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Lactam Lactam Derivative (Ring Oxidation) Parent->Lactam [O] Keto_Ester Keto-Ester (Benzylic Oxidation) Parent->Keto_Ester [O] Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage

Caption: Predicted degradation pathways for Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate.

Comparative Guide to Analytical Methodologies

The characterization of degradation products requires a multi-faceted analytical approach. The choice of technique depends on the objective, whether it is routine quantitation in a quality control setting or structural elucidation of novel impurities in a research environment.

Methodology Primary Application Advantages Disadvantages
HPLC-UV/PDA Quantitation, Purity Testing, Stability-Indicating AssaysRobust, reproducible, cost-effective, widely available.[5]Limited peak identification capability; co-elution can mask impurities.
LC-MS/MS Impurity Identification & Structural ElucidationHigh sensitivity and selectivity; provides molecular weight and fragmentation data.[10][11]Higher cost and complexity; matrix effects can impact quantitation.[11]
GC-MS Analysis of Volatile/Semi-Volatile ImpuritiesExcellent separation for volatile compounds; extensive spectral libraries available.[2]Requires volatile or derivatized analytes; not suitable for non-volatile salts.
NMR Definitive Structural ConfirmationProvides unambiguous structural information.Low sensitivity; requires isolation of impurities in sufficient quantity.

Experimental Protocols & Workflows

A systematic approach to forced degradation ensures that all likely degradation pathways are explored and that the developed analytical methods are truly stability-indicating.

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting a forced degradation study, from stress testing to method validation.

G cluster_stress Phase 1: Stress Testing cluster_analysis Phase 2: Analysis cluster_elucidation Phase 3: Identification cluster_validation Phase 4: Validation start Prepare Stock Solution of API acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal Stress (e.g., 80°C, Solid & Solution) start->therm photo Photostability (ICH Q1B Light Exposure) start->photo hplc Analyze all samples by Stability-Indicating HPLC-PDA mass_balance Assess Peak Purity & Calculate Mass Balance hplc->mass_balance lcms Characterize Degradants using LC-MS/MS mass_balance->lcms isolate Isolate Significant Unknowns (Prep-HPLC) lcms->isolate nmr Confirm Structure by NMR isolate->nmr validate Validate Stability-Indicating Method (ICH Q2) nmr->validate

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 48 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1.0 M HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute to ~100 µg/mL.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C for 72 hours.

    • Solid: Store the solid powder at 105°C for 72 hours. Dissolve and dilute to ~100 µg/mL for analysis.

  • Photolytic Degradation: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be wrapped in aluminum foil as dark controls.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its degradation products and quantify them. This method is based on established procedures for similar compounds.[12][13]

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or monitor multiple wavelengths with PDA).

  • Injection Volume: 10 µL.

Rationale for Method Choices:

  • C18 Column: Provides excellent hydrophobic retention for the phenyl group while allowing for good separation of potentially more polar degradants.

  • Ammonium Acetate Buffer (pH 4.0): This pH ensures the pyrrolidine nitrogen is protonated, leading to better peak shape and retention consistency. It is also volatile, making it compatible with subsequent LC-MS analysis.

  • Gradient Elution: Necessary to elute both polar degradation products (like the hydrolyzed acid) and the relatively non-polar parent compound within a reasonable runtime while achieving adequate resolution.

Protocol: LC-MS/MS for Degradant Identification

Objective: To obtain mass-to-charge ratio (m/z) and fragmentation data for the structural elucidation of unknown peaks observed in the HPLC-UV analysis.

  • Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions: Utilize the same column and mobile phases as the HPLC-UV method to ensure retention time correlation.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is preferred, as the pyrrolidine nitrogen is readily protonated.

  • Scan Mode:

    • Full Scan: Perform an initial full scan (e.g., m/z 100-500) to identify the molecular ions ([M+H]⁺) of the parent and degradation products.

    • Product Ion Scan (MS/MS): Fragment the identified molecular ions of interest to obtain structural information. For example, the parent ion (m/z 220.1 for the free base) would be selected and fragmented to produce a characteristic pattern.

Data Interpretation and Summary

The results from the forced degradation studies should be compiled to assess the stability profile of the molecule. The table below provides a template for summarizing the findings.

Table: Summary of Forced Degradation Results for this compound

Stress ConditionAssay of Parent (%)% DegradationNo. of DegradantsMajor Degradant RRT
Control (Unstressed)100.00.00-
1.0 M HCl, 80°C, 48h85.214.820.65
1.0 M NaOH, RT, 24h79.520.510.65
10% H₂O₂, RT, 24h92.17.930.88, 1.15
Thermal (Solid, 105°C, 72h)98.61.411.08
Photolytic (ICH Q1B)96.43.620.95

RRT = Relative Retention Time (to the parent peak)

Mass Balance: A critical aspect of a forced degradation study is the mass balance calculation. The sum of the assay of the parent compound and the levels of all degradation products should ideally be between 95% and 105%.[5] A significant deviation may indicate the formation of non-UV active compounds, volatile products, or compounds that are not eluted from the column.

Conclusion

The stability of this compound is susceptible to hydrolytic and oxidative stress, with the ester linkage being the primary liability, leading to the formation of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid. Oxidative conditions may produce N-oxides and other derivatives. The compound exhibits greater stability under thermal and photolytic stress.

A combination of HPLC-PDA for quantitation and LC-MS/MS for identification provides a robust analytical strategy for the comprehensive characterization of its degradation products. The methodologies and workflows presented in this guide offer a validated, scientifically sound approach for any laboratory tasked with evaluating the stability and purity of this important analytical standard.

References

A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of Pyrrolidin-1-yl-pentan-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies and a detailed analysis of the biological activities of pyrrolidin-1-yl-pentan-1-one analogs, a class of compounds highly relevant in neuropharmacology and drug development. We will explore the causal relationships behind experimental choices, present comparative data, and provide validated protocols for key procedures.

Introduction: The Significance of Chirality in Pyrovalerone Analogs

The pyrrolidin-1-yl-pentan-1-one scaffold, the core of the well-known compound pyrovalerone, has garnered significant interest for its potent inhibitory activity on monoamine transporters.[1][2] These compounds primarily target the dopamine transporter (DAT) and the norepinephrine transporter (NET), with markedly less activity at the serotonin transporter (SERT).[1][3] This selectivity makes them valuable tools for studying the dopaminergic and noradrenergic systems and as potential therapeutic agents, for instance, in the development of medications for cocaine abuse.[1][2]

Crucially, these molecules possess a chiral center at the α-carbon to the carbonyl group. As is common in pharmacology, the biological activity is highly dependent on the stereochemistry. Research has unequivocally demonstrated that the (S)-enantiomer of pyrovalerone is the more biologically active form.[1][2][4] This underscores the critical need for robust enantioselective synthetic methods to access stereochemically pure compounds for accurate biological evaluation and therapeutic development. This guide will compare the classical method of racemic resolution with modern asymmetric strategies and correlate these synthetic approaches with their profound impact on biological function.

Part 1: A Comparative Analysis of Enantioselective Synthetic Strategies

Accessing enantiomerically pure pyrrolidin-1-yl-pentan-1-one analogs is paramount. The choice of synthetic route depends on factors such as scale, desired enantiopurity, and available resources. We compare two primary strategies: classical resolution and asymmetric synthesis.

Strategy 1: Classical Resolution via Diastereomeric Salt Formation

This is a well-established, albeit often inefficient, method for separating enantiomers. The foundational synthesis, first reported by Heffe, involves the α-bromination of a substituted valerophenone followed by nucleophilic substitution with pyrrolidine to yield the racemic product.[1]

Rationale: The logic behind this method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility). This allows for their separation by conventional techniques like fractional crystallization.

Workflow:

  • Racemate Synthesis: A substituted aryl ketone is brominated at the alpha position. This α-bromo ketone is then reacted with pyrrolidine to form the racemic pyrrolidin-1-yl-pentan-1-one analog.

  • Salt Formation: The racemate is treated with a chiral resolving agent, such as dibenzoyl-D-tartaric acid, in a suitable solvent like ethanol.[1] This forms two diastereomeric salts.

  • Fractional Crystallization: Due to their different solubilities, one diastereomeric salt preferentially crystallizes out of the solution upon cooling or concentration.

  • Liberation of Enantiomer: The purified diastereomeric salt is then treated with a base to remove the chiral resolving agent, yielding the desired enantiomerically enriched amine.

dot

cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution A Aryl Valerophenone B α-Bromo Intermediate A->B Bromination C Racemic Product (R/S) B->C + Pyrrolidine D Diastereomeric Salts (R-Salt, S-Salt) C->D + Chiral Acid E Crystallized Salt (e.g., S-Salt) D->E Fractional Crystallization F Pure (S)-Enantiomer E->F Basification

Caption: Workflow for Synthesis and Chiral Resolution.

Strategy 2: Asymmetric Synthesis via Biocatalysis

Modern synthetic chemistry increasingly favors asymmetric methods that build the desired enantiomer directly, avoiding the inherent 50% loss of the classical resolution process. Biocatalysis, using enzymes like transaminases, offers a green and highly selective alternative.

Rationale: Transaminases can catalyze the asymmetric amination of a ketone, directly installing a chiral amine with high enantiomeric excess (ee). By using an ω-halo-ketone, the initial amine product can spontaneously cyclize to form the desired pyrrolidine ring in a single, enzyme-triggered cascade.

Proposed Workflow (based on established principles[5]):

  • Substrate: Start with an appropriately substituted 1-aryl-5-chloropentan-1-one.

  • Biocatalytic Amination: Employ an (S)-selective transaminase in the presence of an amine donor (e.g., isopropylamine). The enzyme selectively converts the ketone to the corresponding (S)-amine.

  • Intramolecular Cyclization: The resulting primary amine, with the conveniently located terminal chloride, undergoes a spontaneous intramolecular nucleophilic substitution to form the chiral pyrrolidine ring.

  • N-Alkylation (if required): While this route yields a primary amine on the pyrrolidine ring, subsequent functionalization would be needed to achieve the full pentan-1-one structure. A more direct approach would involve a reductive amination cascade. A more direct biocatalytic approach could involve transaminase-triggered cyclization of ω-chloroketones.[5]

Comparison of Synthetic Methods
FeatureClassical ResolutionAsymmetric Synthesis (Biocatalytic)
Theoretical Max. Yield 50%100%
Enantioselectivity Dependent on crystallization efficiencyOften >95% ee[5]
Atom Economy PoorExcellent
Process Multi-step, often tediousCan be a one-pot cascade
Scalability ChallengingPotentially highly scalable
Advantages Well-understood, uses common reagentsHigh efficiency, environmentally friendly
Disadvantages Inherently wasteful, labor-intensiveRequires specific enzyme development/screening

Part 2: Biological Evaluation and Structure-Activity Relationships (SAR)

The primary mechanism of action for these compounds is the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by binding to their respective transporters, DAT and NET.[1][6]

dot

cluster_synapse Synaptic Cleft cluster_transporter presyn Presynaptic Neuron Dopamine (DA) Norepinephrine (NE) postsyn Postsynaptic Neuron D1/D2 Receptors Adrenergic Receptors presyn->postsyn Neurotransmission dat DAT dat->presyn:pre DA Reuptake net NET net->presyn:pre NE Reuptake analog Pyrrolidinyl- pentan-1-one Analog (S-Enantiomer) analog->dat Inhibits analog->net Inhibits

Caption: Mechanism of Action: DAT and NET Inhibition.

Enantioselectivity of Biological Activity

The stereochemistry of the α-carbon is a primary determinant of potency. For the parent compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), the (S)-enantiomer is significantly more potent than the (R)-enantiomer.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrovalerone structure has yielded key insights:

  • Aromatic Ring Substitution: Potency and selectivity can be dramatically altered by substituents on the phenyl ring. For instance, analogs with a 3,4-dichlorophenyl group (4u) or a naphthyl group (4t) are among the most potent DAT/NET inhibitors.[1][2]

  • α-Carbon Alkyl Chain: Increasing the length of the alkyl chain on the α-carbon generally increases affinity for both DAT and NET.[3]

  • Pyrrolidine Ring: The pyrrolidine ring is a crucial feature for high affinity.

Comparative Biological Activity Data

The following table summarizes the binding affinities (Ki, nM) for key pyrovalerone analogs at human monoamine transporters. Lower Ki values indicate higher binding affinity.

CompoundPhenyl Ring SubstitutionEnantiomerDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Pyrovalerone (4a) 4-MethylRacemic5.4293300
(S)-Pyrovalerone 4-Methyl(S)2.5 14 2200
(R)-Pyrovalerone 4-Methyl(R)1201200>10000
Analog 4u 3,4-DichloroRacemic1.7 1.2 230
Analog 4t 1-NaphthylRacemic112.070
α-PVP UnsubstitutedRacemic14.226.2>10000

Data synthesized from Meltzer et al., J Med Chem, 2006.[1][2]

The data clearly illustrates that:

  • The (S)-enantiomer is substantially more potent at DAT and NET than the (R)-enantiomer.

  • Substitutions like 3,4-dichloro (4u) can enhance potency at both DAT and NET.[1]

  • All tested analogs show significantly weaker affinity for SERT, highlighting their selectivity.[1][3]

Part 3: Key Experimental Protocols

To ensure reproducibility and scientific rigor, we provide detailed, self-validating protocols for the key synthetic and analytical procedures discussed.

Protocol 1: Enantiomeric Resolution of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (4a)

Objective: To separate the (S) and (R) enantiomers from a racemic mixture of compound 4a. This protocol is adapted from established literature procedures.[1]

Materials:

  • Racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (4a)

  • Dibenzoyl-D-tartaric acid

  • Absolute Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • Hexane

  • 1N Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Rotary evaporator, filtration apparatus, pH paper

Procedure:

  • Salt Formation: a. Dissolve racemic 4a (1.0 eq) in refluxing absolute ethanol. b. In a separate flask, dissolve dibenzoyl-D-tartaric acid (1.0 eq) in refluxing absolute ethanol. c. Add the acid solution to the solution of the racemate and continue to reflux for 30 minutes. d. Allow the solution to cool slowly to room temperature, during which time a precipitate (the diastereomeric salt) will form. e. Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Crystallization and Purification: a. Collect the precipitate by vacuum filtration and wash with cold ethanol. b. Recrystallize the collected salt from a mixture of dichloromethane and hexane to improve diastereomeric purity. Repeat as necessary, monitoring purity by polarimetry or chiral HPLC.

  • Liberation of the Free Base: a. Suspend the purified diastereomeric salt in water. b. Add 1N NaOH dropwise with stirring until the solution is basic (pH > 10). c. Extract the aqueous layer three times with dichloromethane. d. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched free base.

  • Confirmation: a. Confirm the identity and purity of the final product using NMR and mass spectrometry. b. Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Protocol 2: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for DAT, NET, and SERT using a competitive radioligand binding assay.

Materials:

  • HEK 293 cells expressing human DAT, NET, or SERT

  • Radioligand: [¹²⁵I]RTI-55

  • Test compounds (pyrrolidin-1-yl-pentan-1-one analogs)

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Non-specific binding control (e.g., 10 µM cocaine for DAT)

  • 96-well plates, filtration manifold, glass fiber filters

  • Scintillation counter

Procedure:

  • Plate Preparation: a. To each well of a 96-well plate, add 50 µL of assay buffer. b. Add 50 µL of the test compound solution at various concentrations (typically a serial dilution from 1 nM to 100 µM). c. For total binding wells, add 50 µL of buffer instead of the test compound. d. For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Reaction Initiation: a. Add 50 µL of the radioligand ([¹²⁵I]RTI-55) at a final concentration near its Kd value. b. Add 50 µL of the cell membrane preparation containing the target transporter. The final volume in each well is 200 µL.

  • Incubation: a. Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Harvesting: a. Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. b. Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials with a suitable scintillation cocktail. b. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific CPM from the total binding CPM. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). d. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The enantioselective synthesis and biological evaluation of pyrrolidin-1-yl-pentan-1-one analogs reveal a clear and compelling narrative. The biological potency of these compounds as selective DAT and NET inhibitors is intrinsically linked to their stereochemistry, with the (S)-enantiomer being the preferred stereoisomer for potent activity. While classical resolution provides a functional but inefficient route to these enantiomers, modern asymmetric methods, particularly those employing biocatalysis, offer a more elegant, efficient, and scalable path forward. The structure-activity relationship data confirms that targeted modifications to the aromatic ring can further enhance potency, providing a rational basis for the design of next-generation monoamine transporter inhibitors. This guide provides the foundational knowledge and practical protocols for researchers to advance the development of these promising neuropharmacological agents.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling this compound (CAS No. 27594-60-1). As a substance intended for research, comprehensive toxicological data is not always publicly available. This document synthesizes established best practices for handling potent, novel compounds to ensure maximum safety and operational integrity.

Hazard Assessment: A Precautionary Approach

This compound is a research chemical belonging to the pyrrolidine class of compounds.[1][2] This structural class is common among new psychoactive substances (NPS), specifically substituted cathinones, which are known to have potent effects on the central nervous system.[3]

While a publicly available Safety Data Sheet (SDS) for this specific compound indicates it is not classified as hazardous under the Globally Harmonized System (GHS), this should be interpreted with extreme caution. The lack of classification often signifies a lack of comprehensive testing, not a confirmed absence of hazard. Given its structural relationship to potent psychoactive compounds, the primary safety principle must be to treat this substance as hazardous and potent until extensive toxicological data proves otherwise. Skin contact, inhalation, and ingestion are all potential routes of exposure that must be rigorously controlled.[4]

Personal Protective Equipment (PPE): Establishing a Robust Barrier

The use of appropriate PPE is the final and most direct barrier between the researcher and the chemical.[5] The following multi-layered approach is mandatory for all personnel handling this compound.

Table 1: Required Personal Protective Equipment
PPE CategoryItemStandard and Rationale
Primary Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves.[6][7] The inner glove is worn under the gown cuff, and the outer glove is worn over the cuff to create a seal.[7] Double gloving provides redundancy in case of a tear or contamination of the outer layer. Change the outer glove immediately if contamination is suspected.
Secondary Protection Disposable, Low-Permeability GownA solid-front gown with long sleeves and tight-fitting knit or elastic cuffs is required.[7] This protects the arms and torso from spills and contamination.
Respiratory Protection N95 Respirator (Minimum)For handling small quantities of the solid compound where aerosolization is possible (e.g., weighing), an N95 respirator is the minimum requirement to prevent inhalation.[8] For procedures with a higher risk of generating dust, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Eye and Face Protection Chemical Splash GogglesGoggles provide a full seal around the eyes to protect against splashes and airborne particles. Standard safety glasses with side shields are not sufficient.
Experimental Protocol: PPE Donning and Doffing Sequence

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the disposable gown, ensuring it is fully fastened.

  • Respirator: Don the N95 respirator, ensuring a proper fit-check is performed to confirm a tight seal.

  • Goggles: Place chemical splash goggles over the eyes.

  • Inner Gloves: Don the first pair of nitrile gloves, tucking the gown cuffs inside the gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling them over the cuffs of the gown.

Doffing (Taking Off) PPE: This sequence is critical to prevent self-contamination.

  • Outer Gloves: Remove the outer (most contaminated) pair of gloves. Peel them off by turning them inside out, without touching the outside surface with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Gown: Untie the gown and peel it away from the body, touching only the inside surface. Roll it into a ball with the contaminated side facing inward and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles: Remove goggles from the back of the head forward.

  • Respirator: Remove the respirator from the back, avoiding touching the front.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Safe Handling and Operational Workflow

All manipulations of this compound must be performed within a designated area to prevent cross-contamination of the general laboratory space.[9]

Engineering Controls:

  • Chemical Fume Hood: All work involving the solid material or its solutions must be conducted in a certified chemical fume hood to control vapor and aerosol exposure.

  • Ventilated Balance Enclosure: Weighing of the solid powder should be performed within a ventilated balance enclosure or in the chemical fume hood to contain any airborne particles.

Experimental Protocol: General Handling
  • Preparation: Before starting, ensure the fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary equipment and reagents.

  • Don PPE: Follow the full PPE donning procedure described in Section 2.

  • Compound Handling: Conduct all transfers, weighing, and solution preparations within the fume hood. Use tools (spatulas, weigh paper) that can be easily decontaminated or disposed of as hazardous waste.

  • Post-Handling: After manipulations are complete, securely seal the primary container of the chemical.

  • Decontamination: Decontaminate all surfaces and equipment used according to the protocol in Section 4.

  • Waste Disposal: Dispose of all contaminated disposables in the designated hazardous chemical waste container located within the fume hood.

  • Doff PPE: Follow the full PPE doffing procedure.

G cluster_prep Preparation Phase cluster_work Operational Phase (Inside Chemical Fume Hood) cluster_exit Exit Phase A Perform Hand Hygiene B Don Full PPE (Gown, Respirator, Goggles, Double Gloves) A->B C Enter Designated Area B->C D Conduct All Manipulations (Weighing, Solution Prep) C->D E Securely Seal All Containers D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Dispose of Waste F->G H Doff PPE in Sequence G->H I Perform Final Hand Hygiene H->I

Caption: Workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Proper decontamination and waste management are critical to prevent accidental exposure and environmental contamination. All materials that come into contact with the chemical are considered hazardous waste.[10]

Experimental Protocol: Surface and Equipment Decontamination
  • Prepare Solution: Use a standard laboratory detergent and water solution.

  • Initial Wipe: Thoroughly wipe down all contaminated surfaces and non-disposable equipment with disposable towels soaked in the cleaning solution.

  • Rinse Wipe: Wipe the same surfaces with towels soaked in clean water to remove any detergent residue.

  • Solvent Wipe (Optional): For stubborn residues, a wipe with 70% ethanol may be performed after the water rinse.

  • Disposal: All used towels and wipes must be disposed of as solid hazardous chemical waste.[10]

Disposal Plan
  • Solid Waste: All contaminated solid materials (gloves, gowns, pipette tips, weigh paper, cleaning towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11]

  • Liquid Waste: All solutions containing the chemical, as well as the rinsate from cleaning glassware, must be collected in a labeled, leak-proof hazardous liquid waste container.[11] Never dispose of this chemical waste down the sink.[11]

  • Empty Containers: Original chemical containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12] The rinsate must be collected as hazardous liquid waste.[12] After rinsing, deface the label, write "EMPTY" on the container, and dispose of it as regular lab glass or plastic waste, depending on local regulations.[12]

G cluster_solid Solid Waste cluster_liquid Liquid Waste A Identify Waste Type B Place in Labeled Solid Hazardous Waste Bag A->B D Pour into Labeled Liquid Hazardous Waste Container A->D C Seal Bag When Full F Store in Satellite Accumulation Area C->F E Keep Container Securely Capped E->F G Request Pickup by Environmental Health & Safety F->G

Caption: Waste segregation and disposal workflow for contaminated materials.

Emergency Procedures

Immediate and correct action during an emergency is vital to minimize harm.

Table 2: Emergency Response Actions
EmergencyProcedure
Skin Exposure 1. Immediately remove all contaminated clothing. 2. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.[13]
Eye Exposure 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[14] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[14] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.[13]
Small Powder Spill 1. Alert others in the area. Evacuate if necessary. 2. Wearing full PPE, gently cover the spill with absorbent pads. 3. Carefully wet the pads to prevent dust from becoming airborne. 4. Collect all contaminated material using non-sparking tools and place it in a sealed hazardous waste container. 5. Decontaminate the area as described in Section 4.

In all cases of exposure or significant spills, notify your supervisor and the institution's Environmental Health & Safety (EHS) department. Provide medical personnel with the Safety Data Sheet (SDS) for the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.